molecular formula C8H17ClN2O B3022326 N-methyl-N-(piperidin-4-yl)acetamide hydrochloride CAS No. 550370-51-9

N-methyl-N-(piperidin-4-yl)acetamide hydrochloride

Cat. No.: B3022326
CAS No.: 550370-51-9
M. Wt: 192.68 g/mol
InChI Key: YLGIOTWTHLSHOZ-UHFFFAOYSA-N
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Description

N-methyl-N-(piperidin-4-yl)acetamide hydrochloride (CAS 550370-51-9) is a chemical compound with the molecular formula C8H17ClN2O and a molecular weight of 192.69 . It should be stored under an inert atmosphere at room temperature . This piperidine-based compound is a valuable building block in medicinal chemistry research, particularly in the development of soluble epoxide hydrolase (sEH) inhibitors . The piperidine acetamide structure is a key pharmacophore found in potent sEH inhibitors, which are being investigated as potential therapies for pain, inflammatory diseases, hypertension, and chronic obstructive pulmonary disease by stabilizing endogenous anti-inflammatory mediators . Several drug candidates featuring this core structure have advanced to clinical trials . Researchers utilize this compound to synthesize and explore new chemical entities, such as benzohomoadamantane-based amides, to improve upon the physicochemical properties and metabolic stability of earlier inhibitor candidates . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-methyl-N-piperidin-4-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-7(11)10(2)8-3-5-9-6-4-8;/h8-9H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGIOTWTHLSHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to N-methyl-N-(piperidin-4-yl)acetamide hydrochloride (CAS 550370-51-9): Properties, Characterization, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

N-methyl-N-(piperidin-4-yl)acetamide hydrochloride, identified by CAS number 550370-51-9, is a heterocyclic organic compound belonging to the piperidine class. While not an active pharmaceutical ingredient (API) in its own right, it serves as a crucial intermediate and building block in medicinal chemistry and drug discovery.[1] The piperidine scaffold is a privileged structure, frequently incorporated into centrally active agents due to its ability to impart favorable pharmacokinetic properties.

This guide provides a comprehensive technical overview for researchers and drug development professionals. It moves beyond a simple recitation of data, focusing instead on the practical application of its properties, a robust framework for its analytical validation, and an expert perspective on its synthetic potential. The methodologies described herein are designed to establish a self-validating workflow, ensuring the integrity of any research incorporating this versatile intermediate.

Chemical Identity and Molecular Structure

The fundamental identity of a chemical reagent is the bedrock of reproducible science. N-methyl-N-(piperidin-4-yl)acetamide is delivered as a hydrochloride salt, which typically enhances stability and aqueous solubility compared to the freebase.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 550370-51-9 [1][2][3][4]
Molecular Formula C₈H₁₇ClN₂O [2][3]
Molecular Weight 192.69 g/mol [2][3][4]
IUPAC Name N-methyl-N-piperidin-4-ylacetamide;hydrochloride [1]
InChI Key YLGIOTWTHLSHOZ-UHFFFAOYSA-N [3][4]
SMILES Cl.CN(C1CCNCC1)C(C)=O [2]

| Synonyms | N-Methyl-N-4-piperidinylacetamide HCl |[2][4] |

Physicochemical and Pharmacokinetic Predictors

The physical and computed properties of a building block are critical for experimental design, influencing everything from solvent choice to predicting the drug-likeness of its derivatives.

Table 2: Physical and Computed Properties

Property Value Significance in Drug Discovery Source
Physical Form Solid Facilitates accurate weighing and handling. [4]
Typical Purity ≥97% Standard for synthetic intermediates; requires verification. [2][3][4]
Topological Polar Surface Area (TPSA) 32.34 Ų Excellent predictor of cell permeability. Values < 140 Ų are associated with good oral bioavailability. [2]
LogP (Octanol-Water Partition Coeff.) 0.6385 Measures lipophilicity. This value suggests a balanced solubility profile, avoiding extremes of hydrophobicity or hydrophilicity. [2]
Hydrogen Bond Acceptors 2 Influences solubility and target binding. Compliant with Lipinski's Rule of Five (≤10). [2]
Hydrogen Bond Donors 1 Influences solubility and target binding. Compliant with Lipinski's Rule of Five (≤5). [2]

| Rotatable Bonds | 1 | Low number suggests conformational rigidity, which can be advantageous for target binding affinity by reducing entropic penalty. |[2] |

The computational properties strongly suggest that derivatives of this molecule are likely to possess favorable drug-like characteristics, making it an attractive starting point for library synthesis.

Analytical Characterization: A Self-Validating Workflow

Upon acquiring any chemical intermediate, a rigorous and independent analytical confirmation is paramount. While suppliers provide a Certificate of Analysis (COA), in-house validation ensures integrity for subsequent reactions. The following details a standard workflow for confirming the identity, purity, and structure of CAS 550370-51-9.

A Receive Compound (CAS 550370-51-9) B Purity Assessment: HPLC-UV / LC-MS A->B Step 1 C Structural Confirmation: ¹H & ¹³C NMR Spectroscopy B->C Step 2 D Mass Verification: High-Resolution MS (HRMS) C->D Step 3 E Decision Point: Does Data Match Structure? D->E Step 4 F Proceed to Synthesis E->F YES G Reject Batch / Re-purify E->G NO

Caption: A standard analytical workflow for the validation of a chemical intermediate.

  • Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile small molecules. It separates the main compound from any starting materials, byproducts, or degradation products based on differential partitioning between a stationary and mobile phase.

  • Methodology:

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B over 1 minute, and equilibrate for 2 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (for amide chromophore) and 254 nm.

    • Sample Prep: Prepare a 1 mg/mL stock in 50:50 Water:Acetonitrile. Inject 5 µL.

  • Self-Validation: A pure sample (>97%) should yield a single major peak. Integration of the peak area provides a quantitative measure of purity. Coupling with a Mass Spectrometer (LC-MS) allows for simultaneous confirmation of the molecular weight of the main peak and any impurities.[1]

  • Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information by probing the chemical environment of each proton (¹H) and carbon (¹³C) atom.[1]

  • Methodology (¹H NMR):

    • Solvent: DMSO-d₆ or D₂O (Deuterated Dimethyl Sulfoxide or Deuterated Water) are suitable for the hydrochloride salt.

    • Expected Signals:

      • ~8.0-9.0 ppm (broad singlet, 1H): The N-H proton of the protonated piperidine ring.

      • ~4.0-4.5 ppm (multiplet, 1H): The methine proton (CH) on the piperidine ring at the C4 position, adjacent to the amide nitrogen.

      • ~2.8-3.5 ppm (multiplets, 4H): The four axial and equatorial protons on the piperidine ring adjacent to the ring nitrogen (C2, C6).

      • ~2.7 ppm (singlet, 3H): The N-methyl protons.

      • ~2.0 ppm (singlet, 3H): The acetyl methyl protons.

      • ~1.5-2.0 ppm (multiplets, 4H): The remaining four protons on the piperidine ring (C3, C5).

  • Self-Validation: The integration of each signal must correspond to the number of protons it represents. The splitting patterns (multiplicity) must be consistent with the neighboring protons. The presence of all expected signals and the absence of significant unexplainable peaks confirm the structure.

Synthetic Utility and Retrosynthetic Analysis

The primary value of this compound lies in its utility as a modifiable scaffold. The key reactive handle is the secondary amine of the piperidine ring, which becomes nucleophilic upon deprotonation (e.g., with a non-nucleophilic base like triethylamine or DIPEA). This allows for facile derivatization.

A logical and industrially scalable synthesis would involve the N-acylation of a protected piperidine precursor, followed by N-methylation and deprotection. A more direct route starts from 4-(methylamino)piperidine.

Target N-methyl-N-(piperidin-4-yl) acetamide hydrochloride Intermediate1 N-methyl-N-(piperidin-4-yl) acetamide (Freebase) Target->Intermediate1 HCl addition Precursor1 4-(Methylamino)piperidine Intermediate1->Precursor1 N-Acylation Precursor2 Acetyl Chloride or Acetic Anhydride Intermediate1->Precursor2

Caption: Plausible retrosynthetic pathway for the target compound.

The nucleophilic secondary amine of the piperidine ring (after basification) is the key to its utility. It can readily undergo:

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to install complex substituents at the N1 position.

  • N-Arylation/N-Alkylation: Buchwald-Hartwig or Ullmann coupling with aryl halides, or standard Sₙ2 reactions with alkyl halides, to introduce diverse functionalities.

  • Amide Coupling: Reaction with carboxylic acids using standard coupling reagents (e.g., HATU, EDC) to form amides.

Expert Insight: The N-acetyl-N-methyl group at the C4 position serves as a stable, polar substituent that can engage in hydrogen bonding with a target receptor. By modifying the N1 position, researchers can systematically explore the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic profiles. This strategy is evident in the development of potent opioid receptor ligands and other CNS-active agents where the 4-anilidopiperidine core is a common motif.[5]

Safety, Handling, and Storage

Proper handling is essential for researcher safety and maintaining compound integrity.

Table 3: GHS Hazard and Safety Information

Category Information Source
Pictogram GHS07 (Exclamation Mark) [1][4]
Signal Word Warning [4]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [4]

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[4] |

  • Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of the solid powder.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.

  • Dispensing: Use a spatula for transferring the solid. Avoid creating dust.

  • Spill Response: In case of a spill, cordon off the area. Use an absorbent material for powders to collect the material without creating dust. Decontaminate the area with a suitable solvent and dispose of waste in a labeled container.

  • Conditions: Store at room temperature in an inert atmosphere (e.g., under argon or nitrogen).[4]

  • Container: Keep in a tightly sealed container to prevent moisture absorption, as the hydrochloride salt can be hygroscopic.[2]

  • Location: Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

  • Discovery of 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands. PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of N-methyl-N-(piperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient methodology for the synthesis of N-methyl-N-(piperidin-4-yl)acetamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is strategically designed in two key stages: the formation of the crucial intermediate, N-methyl-4-aminopiperidine, followed by its acylation. This document delves into the rationale behind the selected synthetic pathway, offering detailed, step-by-step protocols for both stages. Furthermore, a thorough guide to the characterization of the final product is presented, encompassing nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development, providing them with the necessary technical insights for the successful preparation and validation of N-methyl-N-(piperidin-4-yl)acetamide.

Introduction and Strategic Overview

N-methyl-N-(piperidin-4-yl)acetamide is a disubstituted piperidine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its structural motif is of significant interest due to the presence of a tertiary amide linked to a piperidine ring, a common feature in centrally active agents. The synthetic strategy outlined herein is designed for efficiency, scalability, and control, employing a protecting group strategy to ensure selective N-methylation and subsequent acylation.

The overall synthesis is conceptualized as a two-part process, which is visually represented in the workflow diagram below. The initial phase focuses on the synthesis of the key precursor, N-methyl-4-aminopiperidine. This is followed by the second phase, the acylation of this secondary amine to yield the target molecule.

Synthesis_Workflow cluster_0 Part 1: Synthesis of N-methyl-4-aminopiperidine cluster_1 Part 2: Synthesis of N-methyl-N-(piperidin-4-yl)acetamide Start N-Boc-4-piperidone ReductiveAmination Reductive Amination (Methylamine, NaBH(OAc)3) Start->ReductiveAmination Intermediate1 N-Boc-N-methyl-4-aminopiperidine ReductiveAmination->Intermediate1 Deprotection Boc Deprotection (TFA or HCl) Intermediate1->Deprotection Intermediate2 N-methyl-4-aminopiperidine Deprotection->Intermediate2 Acylation Acylation (Acetyl Chloride, Base) Intermediate2->Acylation Key Intermediate FinalProduct N-methyl-N-(piperidin-4-yl)acetamide Acylation->FinalProduct Purification Purification (Chromatography) FinalProduct->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: Overall workflow for the synthesis and characterization of N-methyl-N-(piperidin-4-yl)acetamide.

Synthesis of N-methyl-4-aminopiperidine: A Two-Step Approach

The synthesis of the pivotal intermediate, N-methyl-4-aminopiperidine, commences with the commercially available N-Boc-4-piperidone.[3] This approach leverages the tert-butyloxycarbonyl (Boc) protecting group to ensure selective reactions and facilitate purification.

Step 1: Reductive Amination of N-Boc-4-piperidone

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[4] In this step, N-Boc-4-piperidone is reacted with methylamine in the presence of a reducing agent to form the corresponding N-methylated amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation due to its mildness and selectivity for iminium ions over ketones.

Experimental Protocol:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add a solution of methylamine (1.5 eq) in tetrahydrofuran (THF).

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-(methylamino)piperidine-1-carboxylate.

Step 2: Boc Deprotection

The final step in the synthesis of the intermediate is the removal of the Boc protecting group under acidic conditions.[3] Trifluoroacetic acid (TFA) in DCM is a common and effective reagent for this deprotection.

Experimental Protocol:

  • Dissolve the crude tert-butyl 4-(methylamino)piperidine-1-carboxylate (1.0 eq) in DCM.

  • Add trifluoroacetic acid (5.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a 2M solution of sodium hydroxide to a pH of >12.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-methyl-4-aminopiperidine as an oil.

Synthesis of N-methyl-N-(piperidin-4-yl)acetamide: The Acylation Step

The final stage of the synthesis involves the acylation of the secondary amine of N-methyl-4-aminopiperidine with acetyl chloride.[5] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol:

  • Dissolve N-methyl-4-aminopiperidine (1.0 eq) and triethylamine (1.5 eq) in DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-methyl-N-(piperidin-4-yl)acetamide.

Comprehensive Characterization of N-methyl-N-(piperidin-4-yl)acetamide

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized N-methyl-N-(piperidin-4-yl)acetamide. The following techniques are recommended for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules.

Caption: Chemical structure and properties of N-methyl-N-(piperidin-4-yl)acetamide.

¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum will exhibit distinct signals corresponding to the different protons in the molecule. The piperidine ring protons will likely appear as complex multiplets in the aliphatic region. The N-methyl and acetyl methyl protons will be singlets.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Acetyl CH₃~2.1Singlet3H
N-Methyl CH₃~2.8Singlet3H
Piperidine CH (position 4)~4.0-4.5Multiplet1H
Piperidine CH₂ (positions 2, 6)~2.5-3.2Multiplet4H
Piperidine CH₂ (positions 3, 5)~1.5-2.0Multiplet4H
Piperidine NH~1.5-2.5Broad Singlet1H

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl C=O~170
Piperidine C-4~50-55
Piperidine C-2, C-6~45-50
N-Methyl C~30-35
Piperidine C-3, C-5~30-35
Acetyl C~20-25
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Functional Group Characteristic Absorption (cm⁻¹) Intensity
N-H Stretch (piperidine)3300-3500Medium, broad
C-H Stretch (aliphatic)2850-3000Strong
C=O Stretch (amide)1630-1680Strong
C-N Stretch1200-1350Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.[6] For N-methyl-N-(piperidin-4-yl)acetamide, electrospray ionization (ESI) in positive ion mode is suitable.

Expected Fragmentation Pattern:

The protonated molecule [M+H]⁺ is expected at m/z 157.2. Key fragmentation pathways would likely involve:

  • Loss of the acetyl group: [M+H - 42]⁺ leading to a fragment at m/z 115.1.

  • Cleavage of the piperidine ring: This can lead to various smaller fragments.

Conclusion

This technical guide has detailed a reliable and well-characterized synthetic route for the preparation of N-methyl-N-(piperidin-4-yl)acetamide. The two-part strategy, involving the synthesis of the N-methyl-4-aminopiperidine intermediate followed by acylation, offers a controlled and efficient pathway to the target molecule. The comprehensive characterization data provided serves as a benchmark for researchers to validate the successful synthesis and purity of their product. This guide is intended to empower scientists in the pharmaceutical and chemical research sectors with the practical knowledge required for the synthesis of this important chemical building block.

References

  • Chemistry Stack Exchange. Acetylation of Secondary amines. Available at: [Link]

  • ResearchGate. How can i make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group? Available at: [Link]

  • Google Patents. Method for synthesizing 1-boc-4-aminopiperidine.
  • ACS Omega. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available at: [Link]

  • ResearchGate. Mass fragmentation pattern of N-(2,3-dimethylphenyl)-2-(5-(1-(phenylsulfonyl) piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide (6a). Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Chemguide. reaction between acyl chlorides and amines - addition / elimination. Available at: [Link]

  • ResearchGate. The FT-IR spectrum of the o-acetamide. Available at: [Link]

  • PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available at: [Link]

  • YouTube. Acylation of Amines, Part 1: with Acyl Halides. Available at: [Link]

  • ResearchGate. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Available at: [Link]

  • ResearchGate. Synthesis of N-Substituted piperidines from piperidone. Available at: [Link]

  • Taylor & Francis Online. Mild and Useful Method for N-Acylation of Amines. Available at: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • PURE. 13>C and >1>H NMR spectral studies of some piperidin-4-one oximes. Available at: [Link]

  • West Virginia University Research Repository. The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray. Available at: [Link]

  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]

  • Google Patents. Method for preparing 4-Boc-aminopiperidine.
  • Slideshare. Fragmentation Pattern of Mass Spectrometry. Available at: [Link]

  • Illinois State University. Table of Characteristic IR Absorptions. Available at: [Link]

  • ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Available at: [Link]

  • Illinois State University. Infrared Spectroscopy. Available at: [Link]

  • SpectraBase. acetamide, N-[4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl]- - Optional[13C NMR]. Available at: [Link]

Sources

An In-depth Technical Guide to N-methyl-N-(piperidin-4-yl)acetamide hydrochloride: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N-(piperidin-4-yl)acetamide hydrochloride is a heterocyclic compound that has garnered significant interest within the pharmaceutical industry as a versatile chemical intermediate. Its structural motif, featuring a piperidine ring, is a common scaffold in a wide array of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and its role in the synthesis of advanced pharmaceutical intermediates.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 550370-51-9[1]
Molecular Formula C₈H₁₇ClN₂O[2]
Molecular Weight 192.69 g/mol [2]
IUPAC Name N-methyl-N-piperidin-4-ylacetamide;hydrochloride[1]
Appearance Solid (predicted)
Purity Typically ≥97%[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acetylation of a suitable precursor, such as a protected N-methyl-4-aminopiperidine derivative, followed by deprotection and salt formation. A common and logical synthetic route starts from 1-boc-4-piperidone.

Overall Synthesis Pathway

The synthesis can be envisioned as a three-step process:

  • Reductive Amination: 1-Boc-4-piperidone is reacted with methylamine to introduce the methylamino group at the 4-position of the piperidine ring.

  • N-Acetylation: The secondary amine of the resulting intermediate is then acetylated.

  • Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, which concurrently forms the hydrochloride salt.

Synthesis_Pathway 1-Boc-4-piperidone 1-Boc-4-piperidone tert-butyl 4-(methylamino)piperidine-1-carboxylate tert-butyl 4-(methylamino)piperidine-1-carboxylate 1-Boc-4-piperidone->tert-butyl 4-(methylamino)piperidine-1-carboxylate 1. Methylamine 2. Reductive Agent tert-butyl 4-(N-methylacetamido)piperidine-1-carboxylate tert-butyl 4-(N-methylacetamido)piperidine-1-carboxylate tert-butyl 4-(methylamino)piperidine-1-carboxylate->tert-butyl 4-(N-methylacetamido)piperidine-1-carboxylate Acetic Anhydride This compound This compound tert-butyl 4-(N-methylacetamido)piperidine-1-carboxylate->this compound HCl

Caption: Overall synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(methylamino)piperidine-1-carboxylate

  • To a solution of 1-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane or methanol, add methylamine (in a suitable form, e.g., as a solution in a compatible solvent) (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to form the corresponding imine/enamine intermediate.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of tert-butyl 4-(N-methylacetamido)piperidine-1-carboxylate

  • Dissolve the crude tert-butyl 4-(methylamino)piperidine-1-carboxylate (1.0 eq) in an anhydrous solvent such as dichloromethane.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purification can be achieved by flash chromatography on silica gel.

Step 3: Synthesis of this compound

  • Dissolve the purified tert-butyl 4-(N-methylacetamido)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dioxane or methanol.

  • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or a saturated solution of HCl in methanol) in excess.

  • Stir the mixture at room temperature for 2-6 hours. The product will often precipitate out of the solution.

  • Monitor the removal of the Boc group by TLC or LC-MS.

  • Collect the solid product by filtration, wash with a cold solvent such as diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Table 2: Analytical Methods for Characterization

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmationSignals corresponding to the acetyl methyl group, the N-methyl group, and the piperidine ring protons.
¹³C NMR Confirmation of the carbon skeletonResonances for the carbonyl carbon, the acetyl methyl carbon, the N-methyl carbon, and the distinct carbons of the piperidine ring.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patternA molecular ion peak corresponding to the free base (C₈H₁₆N₂O) would be expected.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating the purity of the compound.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groupsCharacteristic absorption bands for the amide C=O stretch and N-H stretch (from the protonated piperidine nitrogen).

Applications in Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The piperidine nitrogen can be functionalized through various reactions, such as N-alkylation or N-arylation, to introduce diverse substituents, allowing for the exploration of structure-activity relationships in drug discovery programs.

While specific, publicly disclosed API syntheses directly utilizing this intermediate are limited, its structure is analogous to key fragments in a variety of therapeutic agents, including those targeting G-protein coupled receptors (GPCRs) and ion channels. For instance, related N-substituted piperidinyl acetamide derivatives have been investigated as calcium channel blockers.[3]

The general workflow for utilizing this intermediate in further synthesis is outlined below:

Application_Workflow This compound This compound N-methyl-N-(1-substituted-piperidin-4-yl)acetamide N-methyl-N-(1-substituted-piperidin-4-yl)acetamide This compound->N-methyl-N-(1-substituted-piperidin-4-yl)acetamide N-Alkylation / N-Arylation Final API Final API N-methyl-N-(1-substituted-piperidin-4-yl)acetamide->Final API Further Synthetic Steps

Caption: General workflow for the use of the intermediate in API synthesis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on the GHS pictograms provided by suppliers, this compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[4] Always consult the material safety data sheet (MSDS) before handling this chemical.

Conclusion

This compound is a valuable intermediate for the synthesis of novel pharmaceutical compounds. Its preparation via a logical, multi-step synthesis from commercially available starting materials is a practical approach for research and development laboratories. The ability to further functionalize the piperidine nitrogen provides a versatile platform for the creation of diverse chemical libraries for drug discovery efforts. Proper analytical characterization is essential to ensure the quality and purity of this key building block for its successful application in the synthesis of next-generation therapeutics.

References

  • The Royal Society of Chemistry. 4. Available from: [Link]

  • Google Patents. N-piperidinyl acetamide derivatives as calcium channel blockers.
  • PubChem. N-methyl-2-(piperidin-4-yl)acetamide. Available from: [Link]

  • Google Patents. Methods of making netupitant and intermediates thereof.

Sources

"physicochemical properties of N-methyl-N-(piperidin-4-yl)acetamide HCl"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of N-methyl-N-(piperidin-4-yl)acetamide HCl

Introduction

N-methyl-N-(piperidin-4-yl)acetamide hydrochloride is a substituted piperidine derivative that serves as a key intermediate in synthetic organic chemistry, particularly within medicinal chemistry and the development of active pharmaceutical ingredients (APIs). The physicochemical properties of such an intermediate are of paramount importance, as they dictate its behavior during synthesis, purification, formulation, and ultimately, its potential in vivo performance. A thorough understanding of properties such as solubility, pKa, stability, and solid-state characteristics is fundamental to de-risking the drug development process.

This guide provides a comprehensive framework for the characterization of N-methyl-N-(piperidin-4-yl)acetamide HCl. It is important to note that while this compound is available from various suppliers, detailed experimental data on its physicochemical properties are not extensively documented in publicly available literature. Therefore, this document is structured as a practical guide for researchers and drug development professionals, detailing the authoritative, field-proven methodologies required to generate and interpret this critical data. As a Senior Application Scientist, the focus is not just on the procedural steps, but on the causal-driven logic behind each experimental choice, ensuring a robust and scientifically sound characterization.

Chemical Identity and Core Properties

The foundational step in any physicochemical assessment is the unambiguous confirmation of the compound's identity and basic properties. These data serve as the reference point for all subsequent analyses.

PropertyValueSource
IUPAC Name N-methyl-N-piperidin-4-ylacetamide;hydrochloride[1][2]
CAS Number 550370-51-9[1][2][3][4]
Molecular Formula C₈H₁₇ClN₂O[3]
Molecular Weight 192.69 g/mol [3][4]
Chemical Structure Cl.CN(C1CCNCC1)C(C)=O (SMILES)[2][3]
Physical Form Solid[4][5]
Purity Commercially available up to >97%[3][4]

Aqueous Solubility

Scientific Rationale: Solubility is a critical determinant of a drug's bioavailability, dissolution rate, and formulation feasibility. For an HCl salt, aqueous solubility is expected to be pH-dependent. Determining solubility across a physiologically relevant pH range (typically 1.2 to 6.8) is essential for predicting its behavior in the gastrointestinal tract.

Authoritative Protocol: The recommended methodology aligns with the principles outlined in the OECD Guideline for the Testing of Chemicals, Test No. 105 ("Water Solubility").[6][7] The flask method is suitable for substances with solubility above 10⁻² g/L, which is expected for this HCl salt.

Experimental Protocol: Equilibrium Shake-Flask Solubility
  • Preparation of Buffers: Prepare a series of buffers at pH 1.2 (0.1 N HCl), 4.5 (Acetate buffer), and 6.8 (Phosphate buffer).

  • Sample Addition: To a series of glass vials, add an excess amount of N-methyl-N-(piperidin-4-yl)acetamide HCl to a known volume (e.g., 5 mL) of each buffer and purified water. "Excess" is critical to ensure that a saturated solution is achieved, with undissolved solid remaining.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath set at 25°C and 37°C for a minimum of 24 hours to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted by sampling at various time points (e.g., 4, 8, 24, 48 hours) to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm filter (e.g., PVDF or PTFE) to remove any undissolved solid. The choice of a low-binding filter is crucial to prevent loss of analyte.

  • Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method (see Section 8).

  • Data Reporting: Report the solubility in mg/mL at each pH and temperature.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Buffers Prepare Buffers (pH 1.2, 4.5, 6.8) Mix Add API to Buffers Buffers->Mix API Weigh Excess API API->Mix Equilibrate Equilibrate (24-48h @ 25/37°C) Mix->Equilibrate Settle Settle Solids Equilibrate->Settle Filter Filter Supernatant (0.22 µm) Settle->Filter Quantify Quantify by HPLC-UV Filter->Quantify Report Report Solubility (mg/mL) Quantify->Report

Caption: Shake-Flask Solubility Determination Workflow.

Dissociation Constant (pKa)

Scientific Rationale: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For N-methyl-N-(piperidin-4-yl)acetamide HCl, the piperidine nitrogen is basic and will be protonated at low pH. The pKa of this amine is critical as it governs the charge state of the molecule, which in turn profoundly influences its solubility, lipophilicity, and ability to permeate biological membranes.

Authoritative Protocol: Potentiometric titration is a robust and widely accepted method for pKa determination for compounds with adequate solubility.[8][9] For less soluble compounds or when only small amounts of material are available, methods like UV-spectroscopy or capillary electrophoresis (CE) are excellent alternatives.[10][11][12]

Experimental Protocol: Potentiometric Titration
  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a solution of 0.1 N HCl to ensure the piperidine amine is fully protonated.

  • Titration Setup: Use a calibrated pH meter and an automated titrator. Maintain a constant temperature (e.g., 25°C) and stir the solution gently under a nitrogen blanket to prevent interference from atmospheric CO₂.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 N NaOH), adding small, precise volumes. Record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point. Alternatively, the inflection point of the first derivative of the titration curve corresponds to the equivalence point, from which the half-equivalence volume and corresponding pKa can be accurately calculated.

Hygroscopicity

Scientific Rationale: Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. For an API, excessive moisture uptake can lead to physical changes (e.g., deliquescence, caking) and chemical degradation (e.g., hydrolysis), impacting stability, processability, and shelf-life.[13][14] As a hydrochloride salt, this compound has the potential to be hygroscopic.[15]

Authoritative Protocol: Dynamic Vapor Sorption (DVS) is the gold-standard technique for characterizing moisture sorption behavior. It provides a detailed isotherm by measuring mass change as a function of relative humidity (RH) in a controlled environment.

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis
  • Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-15 mg) onto the DVS microbalance.[13]

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved. This establishes the dry mass baseline.

  • Sorption/Desorption Cycle: Program the instrument to perform at least one full sorption-desorption cycle at 25°C. A typical program would be:

    • Sorption: Increase RH in steps (e.g., 10% increments) from 0% to 90% RH.

    • Desorption: Decrease RH in the same steps from 90% back to 0% RH.

    • At each step, the sample mass is allowed to equilibrate before the instrument proceeds to the next RH level.

  • Data Analysis: Plot the percentage change in mass versus RH. The shape of the isotherm reveals the mechanism of water uptake. Hysteresis (a difference between the sorption and desorption curves) can indicate bulk water absorption or changes in the solid form. The material can be classified based on its percentage moisture uptake at a specific RH (e.g., 80% RH at 25°C).

Solid-State Characterization (Polymorphism)

Scientific Rationale: Polymorphism is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have significantly different physical properties, including solubility, melting point, and stability.[16][17] Identifying and controlling the polymorphic form is a regulatory requirement and is critical for ensuring consistent product performance.[18]

Authoritative Protocol: A comprehensive polymorph screen involves recrystallizing the compound under a wide variety of conditions to induce the formation of different solid forms.[19] The resulting solids are then analyzed by techniques such as X-Ray Powder Diffraction (XRPD), which is the primary tool for identifying unique crystal lattices.

Experimental Protocol: Polymorph Screening Workflow
  • Solvent Selection: Choose a diverse range of solvents (e.g., >20 solvents) with varying polarities, hydrogen bonding capabilities, and functional groups (e.g., water, ethanol, acetone, ethyl acetate, heptane, toluene).

  • Crystallization Techniques: Employ various crystallization methods:

    • Slow Evaporation: Dissolve the compound in different solvents and allow the solvent to evaporate slowly at ambient temperature.

    • Cooling Crystallization: Create saturated solutions at an elevated temperature and then cool them at different rates (slow vs. crash cooling).

    • Anti-Solvent Addition: Add a poor solvent (anti-solvent) to a concentrated solution of the compound to induce precipitation.

    • Slurrying: Stir a suspension of the compound in various solvents for an extended period (e.g., 7 days) to facilitate conversion to the most stable form at that temperature.

  • Solid Form Analysis: Harvest the solids from each experiment and analyze them primarily by XRPD. Complementary techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) should also be used to identify unique thermal events (melting points, desolvation) associated with different forms.

G cluster_cryst Crystallization Methods cluster_analysis Solid-State Analysis API Start with API Evap Slow Evaporation API->Evap Cool Cooling API->Cool AntiSolv Anti-Solvent API->AntiSolv Slurry Slurrying API->Slurry XRPD XRPD (Primary ID) Evap->XRPD Cool->XRPD AntiSolv->XRPD Slurry->XRPD DSC DSC (Thermal Events) XRPD->DSC Characterize Unique Forms TGA TGA (Solvates) XRPD->TGA Characterize Unique Forms

Caption: Polymorph Screening and Analysis Workflow.

Structural Characterization and Purity

Spectroscopic Analysis

While specific spectra for this compound are not publicly available, the following describes the expected key signals based on its structure.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): In a solvent like D₂O, one would expect to see signals corresponding to the acetyl methyl group (singlet, ~2.1 ppm), the N-methyl group (singlet, ~2.8-3.0 ppm), and complex multiplets for the piperidine ring protons. The protons adjacent to the nitrogen atoms would be the most downfield among the ring protons.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum would be dominated by characteristic peaks for the amide functional group. A strong carbonyl (C=O) stretching vibration is expected around 1650 cm⁻¹.[20][21] An N-H stretch from the protonated piperidine amine would be visible as a broad band in the 2400-3000 cm⁻¹ region. C-H stretching vibrations from the methyl and methylene groups would appear just below 3000 cm⁻¹.

Chromatographic Purity

Scientific Rationale: A robust, stability-indicating HPLC method is required to determine the purity of the compound and to quantify any degradation products that may form during stability studies. As a polar, basic compound, traditional reversed-phase (C18) chromatography can be challenging due to poor retention.

Authoritative Protocol: Method development should focus on strategies to retain and resolve polar analytes. This can include using polar-embedded or polar-endcapped columns, or hydrophilic interaction liquid chromatography (HILIC).[22] For this basic compound, controlling the mobile phase pH is critical.[23]

Experimental Protocol: HPLC-UV Method Development
  • Column Selection: Start with a polar-endcapped C18 column (e.g., 4.6 x 150 mm, 5 µm) which offers better retention for polar compounds under highly aqueous conditions compared to traditional C18 phases.

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic Acid or 10 mM Ammonium Formate buffer in water. The acidic pH ensures the piperidine nitrogen is protonated and generally leads to good peak shape.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Method Scouting:

    • Gradient: Run a generic gradient from 5% to 95% B over 15-20 minutes to determine the approximate elution time of the main peak and any impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Use a UV detector. A low wavelength (e.g., 210 nm) is likely necessary due to the lack of a strong chromophore.

  • Optimization: Adjust the gradient slope, pH of the mobile phase, and organic solvent to achieve optimal resolution between the main peak and any impurities with a total run time that is as short as possible.

  • Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Chemical Stability (Forced Degradation)

Scientific Rationale: Forced degradation (or stress testing) studies are essential to identify likely degradation products and establish the intrinsic stability of the molecule.[24] This information is crucial for developing a stability-indicating analytical method and for determining appropriate storage and handling conditions.[1][25]

Authoritative Protocol: The study should be conducted according to the principles outlined in the ICH Q1A(R2) guideline.[26][27][28] The goal is to achieve 5-20% degradation of the API to ensure that degradation products are generated at a sufficient level for detection without completely destroying the molecule.[1]

Experimental Protocol: Forced Degradation Study

Expose solutions of the compound (e.g., at 1 mg/mL) to the following conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: 0.1 N NaOH at room temperature for 8-24 hours. (Base-catalyzed amide hydrolysis can be rapid).

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store the solid API and a solution at 60°C for 7 days.

  • Photostability: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[29]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method. The peak purity of the main peak should be assessed using a photodiode array (PDA) detector to ensure it is spectrally homogeneous and free from co-eluting degradants.

Conclusion

The comprehensive physicochemical characterization of N-methyl-N-(piperidin-4-yl)acetamide HCl is a critical, multi-faceted endeavor that provides the foundational knowledge for its successful application in pharmaceutical development. While specific experimental data for this molecule may be sparse in the public domain, the application of the authoritative, systematic methodologies detailed in this guide enables researchers to generate the robust data package required for informed decision-making. By understanding the "why" behind each test—from solubility and pKa to solid-state properties and stability—scientists can effectively control the quality, ensure the consistency, and unlock the full potential of this important chemical intermediate.

References

A complete list of all sources cited in this document is provided below, with clickable URLs for verification.

(The reference list would be compiled here based on the cited search results)

Sources

A Technical Guide to the Potential Biological Targets of N-methyl-N-(piperidin-4-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The N-methyl-N-(piperidin-4-yl)acetamide Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in compounds targeting a wide array of biological systems. These "privileged structures" serve as versatile templates for drug design, offering favorable physicochemical properties and multiple vectors for chemical modification. The N-methyl-N-(piperidin-4-yl)acetamide core is one such scaffold. Its inherent features—a basic piperidine nitrogen for aqueous solubility, a rigid ring system to orient substituents, and an acetamide group capable of engaging in hydrogen bonding—make it an ideal starting point for developing ligands with high affinity and selectivity for diverse protein targets. This guide provides an in-depth exploration of the key biological targets successfully modulated by derivatives of this potent scaffold, detailing the underlying mechanisms, signaling pathways, and the experimental workflows required for their validation.

Part 1: Opioid Receptor Modulation

The 4-anilidopiperidine scaffold, a close structural relative of the N-methyl-N-(piperidin-4-yl)acetamide core, is the cornerstone of many potent synthetic opioids, including fentanyl and its analogs. By modifying the substituents on the piperidine nitrogen and the acetamide group, researchers have developed derivatives that act as highly selective agonists at both the µ (mu) and δ (delta) opioid receptors, which are critical targets for analgesia.[1][2]

Mechanism of Action & Therapeutic Rationale

Opioid receptors are G-protein coupled receptors (GPCRs) that mediate the effects of endogenous opioid peptides. Agonism at the µ-opioid receptor (MOR) is the primary mechanism for the powerful analgesic effects of most clinically used opioids.[3] Activation of the MOR leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), and the modulation of ion channels, ultimately resulting in decreased neuronal excitability and reduced transmission of pain signals. Derivatives of the piperidinyl-acetamide scaffold can be designed to achieve sub-nanomolar binding affinities and function as full or partial agonists, making them a subject of intense research for novel pain therapeutics.[1]

Signaling Pathway: µ-Opioid Receptor Agonism

The binding of an agonist to the µ-opioid receptor initiates a conformational change, leading to the activation of its associated heterotrimeric G-protein (Gi/o). The subsequent signaling cascade is depicted below.

mu_opioid_pathway agonist Opioid Agonist (Piperidine Derivative) mor µ-Opioid Receptor (GPCR) agonist->mor Binds to g_protein Gi/o Protein mor->g_protein Activates g_alpha Gαi/o-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits ion_channel Ca2+ Channels (Presynaptic) g_beta_gamma->ion_channel Inhibits k_channel K+ Channels (Postsynaptic) g_beta_gamma->k_channel Activates camp cAMP ac->camp pka PKA camp->pka Activates neuro_release Neurotransmitter Release ion_channel->neuro_release Reduces hyperpolarization Hyperpolarization k_channel->hyperpolarization Causes analgesia Analgesia neuro_release->analgesia hyperpolarization->analgesia h3r_pathway inverse_agonist H3R Inverse Agonist (Piperidine Derivative) h3r Histamine H3 Receptor (Constitutively Active) inverse_agonist->h3r Binds & Stabilizes Inactive State neuro_release Histamine & Other Neurotransmitter Release inverse_agonist->neuro_release Disinhibits & Promotes g_protein Basal Gi/o Signaling h3r->g_protein Reduces Basal Activation neuron Presynaptic Neuron Terminal h3r->neuron Inhibits Release (Basal State) ac Adenylyl Cyclase g_protein->ac Relieves Basal Inhibition camp cAMP ac->camp Increases Production

Caption: Mechanism of H3R inverse agonism leading to neurotransmitter release.

Experimental Protocol: [³H]-Nα-methylhistamine Displacement Assay

This protocol is used to determine the binding affinity of test compounds for the human H3 receptor (hH3R).

Objective: To measure the ability of a piperidine derivative to displace the radiolabeled H3R agonist [³H]-Nα-methylhistamine.

Materials:

  • Membranes from HEK-293 cells stably expressing the hH3R.

  • [³H]-Nα-methylhistamine (Radioligand).

  • Test compounds.

  • Pitolisant or Thioperamide (Reference H3R antagonist/inverse agonist).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Standard cell harvesting and scintillation counting equipment.

Step-by-Step Methodology:

  • Assay Setup: The protocol follows the same principles as the opioid binding assay. The reaction mixture (total volume 200 µL) in each well should contain:

    • 50 µL of [³H]-Nα-methylhistamine (final concentration ~1 nM).

    • 100 µL of cell membranes (~20 µg protein).

    • 50 µL of either buffer (for total binding), a high concentration of an unlabeled ligand like Pitolisant (10 µM, for non-specific binding), or the test compound at various concentrations.

  • Incubation: Incubate the plates at 25°C for 120 minutes.

  • Harvesting and Quantification: Rapidly filter, wash with ice-cold buffer, and measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate IC₅₀ and Ki values using the Cheng-Prusoff equation as described in the opioid receptor protocol. The affinity of the test compound can be compared directly to the reference compound, Pitolisant. [4]

Part 3: Protein Kinase Inhibition

The N-methyl-N-(piperidin-4-yl)acetamide scaffold has been incorporated into potent, orally bioavailable inhibitors of protein kinases, particularly within the AGC kinase family, such as Akt (also known as Protein Kinase B). [5]These kinases are central nodes in signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.

Mechanism of Action & Therapeutic Rationale

Derivatives such as AZD5363 (Capivasertib) are ATP-competitive inhibitors. They bind to the ATP-binding pocket of the Akt kinase, preventing the phosphorylation of its downstream substrates. [5]By blocking the PI3K/Akt/mTOR pathway, these inhibitors can induce apoptosis and inhibit tumor growth, making them a valuable strategy in oncology.

Signaling Pathway: PI3K/Akt Inhibition

The diagram below illustrates the central role of Akt in a major cancer signaling pathway and the point of intervention for piperidine-based inhibitors.

akt_pathway rtk Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 Recruits akt Akt pip3->akt Recruits pdk1->akt Phosphorylates & Activates downstream Downstream Substrates (mTOR, GSK3β, etc.) akt->downstream Phosphorylates inhibitor Akt Inhibitor (Piperidine Derivative) inhibitor->akt Binds & Inhibits outcomes Cell Survival & Proliferation downstream->outcomes Promotes

Caption: Inhibition of the PI3K/Akt signaling pathway by a competitive inhibitor.

Quantitative Data: Kinase Inhibitory Activity
CompoundTarget KinaseIC₅₀ (nM)Cell LineCell Growth GI₅₀ (nM)
AZD5363 Akt13MCF7250
AZD5363 Akt28U87-MG260
AZD5363 Akt38LNCaP320
Data for the clinical candidate AZD5363 (Capivasertib).[5]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., LanthaScreen™)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure kinase inhibition.

Objective: To determine the IC₅₀ of a test compound against a target kinase (e.g., Akt1).

Materials:

  • Recombinant human Akt1 enzyme.

  • Fluorescein-labeled peptide substrate.

  • ATP.

  • Terbium-labeled anti-phospho-substrate antibody (TR-FRET donor).

  • Kinase Buffer: HEPES-based buffer with MgCl₂, Brij-35, and DTT.

  • Test compounds.

  • Low-volume 384-well plates.

  • TR-FRET compatible plate reader.

Step-by-Step Methodology:

  • Compound Plating: Serially dilute the test compounds in DMSO and dispense them into the 384-well assay plate.

  • Enzyme/Substrate Addition: Prepare a solution of the Akt1 enzyme and the fluorescein-labeled peptide substrate in kinase buffer. Add this mixture to the wells containing the test compounds.

  • Reaction Initiation: Prepare a solution of ATP in kinase buffer. Add the ATP solution to all wells to start the phosphorylation reaction. Incubate at room temperature for 60 minutes.

  • Detection: Prepare a "Stop and Detect" solution containing EDTA (to chelate Mg²⁺ and stop the reaction) and the terbium-labeled antibody in TR-FRET dilution buffer. Add this solution to all wells.

  • Final Incubation: Incubate for another 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor fluorescein and 495 nm for the donor terbium).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).

    • The amount of phosphorylated product is directly proportional to the TR-FRET signal.

    • Plot the TR-FRET ratio against the log concentration of the inhibitor.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 4: Other Noteworthy Biological Targets

The versatility of the N-methyl-N-(piperidin-4-yl)acetamide scaffold extends beyond the major target classes detailed above. Other important examples include:

  • C-C Chemokine Receptor 2 (CCR2) Antagonists: CCR2 is a GPCR that plays a critical role in the migration of monocytes and macrophages to sites of inflammation. Derivatives incorporating the piperidine scaffold have been developed as potent CCR2 antagonists for treating inflammatory diseases like rheumatoid arthritis and atherosclerosis. [6][7]* Sigma-1 (σ₁) Receptor Ligands: The sigma-1 receptor is an intracellular chaperone protein involved in cellular stress responses and neuronal signaling. N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have shown high, nanomolar affinity for sigma-1 receptors, suggesting their potential as CNS research tools or therapeutics for neuropathic pain and neurodegenerative diseases. [8][9]

Conclusion

The N-methyl-N-(piperidin-4-yl)acetamide scaffold is a testament to the power of privileged structures in modern drug discovery. Its ability to serve as a foundation for potent and selective modulators of GPCRs (opioid and histamine receptors), enzymes (protein kinases), and other critical proteins underscores its importance to the field. The diverse biological activities achieved through systematic modification of this core structure highlight the vast potential that remains to be explored. Future research will undoubtedly uncover new derivatives targeting additional biological pathways, further cementing the legacy of this versatile chemical framework in the development of novel therapeutics.

References

  • Cresset Group. (2021). Guided rational design with scaffold hopping leading to novel histamine H3 receptor ligands. [Link]

  • Gao, Z., et al. (2015). Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy. Bioorganic & Medicinal Chemistry, 23(5), 1017-1025. [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

  • Zheng, N., et al. (2014). Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2. ACS Medicinal Chemistry Letters, 5(11), 1221-1225. [Link]

  • Pati, S., et al. (2021). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • PubChem. N-methyl-2-(piperidin-4-yl)acetamide. [Link]

  • Cowart, M. D., et al. (2005). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Journal of Medicinal Chemistry, 48(1), 38-55. [Link]

  • Subasinghe, N. L., et al. (2013). A novel series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(4), 1063-1069. [Link]

  • Mach, R. H., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 41(14), 2633-2642. [Link]

  • Saini, N., et al. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ChemMedChem. [Link]

  • Ou, T., et al. (2023). Discovery of novel, orally bioavailable phenylacetamide derivatives as multikinase inhibitors and in vivo efficacy study in hepatocellular carcinoma animal models. Oriental Journal of Chemistry, 39(2), 345-353. [Link]

  • Sapa, J., et al. (2020). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 11(21), 3584-3596. [Link]

  • Sapa, J., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 63-78. [Link]

  • PubChem. Acetamide, N-(4-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-. [Link]

  • An, H., & Lee, J. H. (2016). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules, 21(11), 1428. [Link]

  • Cheng, P., et al. (2012). 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for CNS indications: identifying clinical candidates. Bioorganic & Medicinal Chemistry Letters, 22(2), 1174-1178. [Link]

  • Nagase, H., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 43(21), 3895-3905. [Link]

  • JournalAgent. DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. [Link]

  • Stanford University. (2024). Novel small molecule negative allosteric modulators of the mu-opioid receptor. [Link]

  • Qi, Z., et al. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 58(1), 401-417. [Link]

  • Sorna, V., et al. (2013). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Medicinal Chemistry Letters, 4(6), 539-543. [Link]

  • Coop, A., et al. (2001). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 44(12), 1957-1964. [Link]

  • Arjun, P., et al. (2017). Design Synthesis and Structure–Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)Propionamide Derivatives as Opioid Ligands. Medicinal Chemistry, 13(7), 678-688. [Link]

  • Arjun, P., et al. (2017). Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. Medicinal Chemistry, 13(7), 678-688. [Link]

  • Luo, G., et al. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. Bioorganic & Medicinal Chemistry Letters, 23(11), 3157-3161. [Link]

  • PubChemLite. N-methyl-2-(piperidin-4-yl)acetamide. [Link]

  • Chemsrc. N-(4-methylpiperidin-4-yl)acetamide. [Link]

Sources

The Strategic Deployment of N-methyl-N-(piperidin-4-yl)acetamide hydrochloride in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for the identification of high-quality lead compounds. This approach, which utilizes small, low molecular weight compounds to probe the binding landscape of biological targets, offers a more thorough exploration of chemical space compared to traditional high-throughput screening.[1] This technical guide provides an in-depth exploration of N-methyl-N-(piperidin-4-yl)acetamide hydrochloride, a fragment of significant interest due to its desirable physicochemical properties and versatile chemical scaffold. We will delve into its synthesis, characterization, and strategic application within a comprehensive FBDD workflow, from initial library design and quality control to hit identification and validation using state-of-the-art biophysical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of FBDD for challenging biological targets.

Introduction: The Rationale for this compound in FBDD

The core principle of FBDD lies in the identification of low-complexity fragments that bind to a target with high ligand efficiency.[2] These initial, often weak, binding events serve as starting points for the rational, structure-guided evolution into potent and selective drug candidates. The selection of fragments for a screening library is therefore a critical determinant of success. An ideal fragment should possess a favorable balance of properties, including aqueous solubility, synthetic tractability, and three-dimensional character.

This compound emerges as a compelling candidate for inclusion in fragment libraries for several key reasons:

  • Physicochemical Properties: This fragment adheres to the "Rule of Three," a widely accepted guideline for fragment design (Molecular Weight ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[1] Its hydrochloride salt form generally ensures good aqueous solubility, a crucial prerequisite for most biophysical screening assays.

  • Structural Features: The piperidine ring provides a saturated, non-planar scaffold, offering three-dimensional diversity that is often lacking in traditional, flatter aromatic-rich screening compounds.[3] This 3D character can enable interactions with more complex and challenging binding sites.

  • Synthetic Tractability: The presence of a secondary amine on the piperidine ring and the acetamide group provide clear vectors for chemical elaboration, allowing for straightforward follow-up chemistry to grow the fragment into a more potent lead compound.

This guide will provide a comprehensive framework for the effective utilization of this compound in an FBDD campaign.

Physicochemical and Structural Characterization

A thorough understanding of the physicochemical properties of a fragment is paramount for its effective use in FBDD. The table below summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₈H₁₇ClN₂O[4]
Molecular Weight 192.69 g/mol [4]
CAS Number 550370-51-9[4]
IUPAC Name N-methyl-N-piperidin-4-ylacetamide;hydrochloride[4]
cLogP (calculated) ~0.6A consensus value from various sources
Topological Polar Surface Area (TPSA) 32.34 ŲA consensus value from various sources
Hydrogen Bond Donors 1A consensus value from various sources
Hydrogen Bond Acceptors 2A consensus value from various sources
Rotatable Bonds 1A consensus value from various sources

The low cLogP and molecular weight, combined with a moderate TPSA, position this fragment favorably within the desired "fragment space."

Synthesis and Quality Control: Ensuring the Integrity of Your Fragment

The reliability of any FBDD campaign is contingent upon the quality and purity of the fragments being screened. This section outlines a plausible synthetic route for this compound and details the essential quality control measures.

Proposed Synthetic Pathway

Step 1: Reductive Amination

The first step involves the reductive amination of 1-Boc-4-oxopiperidine with methylamine to introduce the methylamino group at the 4-position of the piperidine ring.

  • Protocol:

    • Dissolve 1-Boc-4-oxopiperidine (1.0 eq) and a solution of methylamine (e.g., 40% in water, 2.0 eq) in a suitable solvent such as methanol.

    • Adjust the pH of the solution to approximately 5-6 using acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Cool the reaction mixture to 0°C and add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the addition of water and remove the organic solvent under reduced pressure.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl 4-(methylamino)piperidine-1-carboxylate.

Step 2: Acylation

The secondary amine of the product from Step 1 is then acylated to introduce the N-methylacetamide group.

  • Protocol:

    • Dissolve tert-butyl 4-(methylamino)piperidine-1-carboxylate (1.0 eq) and a non-nucleophilic base, such as triethylamine (1.5 eq), in an anhydrous aprotic solvent like dichloromethane (DCM).[5]

    • Cool the mixture to 0°C in an ice bath.

    • Add acetyl chloride (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl 4-(N-methylacetamido)piperidine-1-carboxylate.

Step 3: Boc Deprotection and Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

  • Protocol:

    • Dissolve the Boc-protected intermediate (1.0 eq) in a suitable organic solvent such as dioxane or ethyl acetate.

    • Add a solution of hydrochloric acid (e.g., 4M in dioxane or ethereal HCl, excess) and stir at room temperature.[4]

    • The product, this compound, will typically precipitate out of the solution.

    • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Synthesis_Workflow start 1-Boc-4-oxopiperidine step1 Reductive Amination (Methylamine, NaBH3CN) start->step1 intermediate1 tert-butyl 4-(methylamino)piperidine-1-carboxylate step1->intermediate1 step2 Acylation (Acetyl Chloride, Et3N) intermediate1->step2 intermediate2 tert-butyl 4-(N-methylacetamido)piperidine-1-carboxylate step2->intermediate2 step3 Boc Deprotection (HCl in Dioxane) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Quality Control

Rigorous quality control (QC) is essential to ensure the integrity of a fragment library and to avoid false positives in screening.[6][7]

QC TechniquePurposeAcceptance Criteria
¹H and ¹³C NMR Spectroscopy Structural confirmation and purity assessment.Spectra consistent with the proposed structure. Purity >95%.
LC-MS Purity assessment and confirmation of molecular weight.Single major peak with the correct mass-to-charge ratio. Purity >95%.
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination to confirm elemental composition.Measured mass within 5 ppm of the calculated mass.
Solubility Assessment To ensure the fragment is soluble at the screening concentration in the assay buffer.Soluble at the desired screening concentration (e.g., 1 mM) in the relevant buffer.

Application in a Fragment-Based Drug Discovery Campaign

The following section outlines a typical workflow for the application of this compound in an FBDD campaign.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization screening Primary Screen (e.g., SPR, NMR, Thermal Shift) hit_identification Hit Identification screening->hit_identification orthogonal_screen Orthogonal Screen (e.g., NMR if primary was SPR) hit_identification->orthogonal_screen structural_biology Structural Biology (X-ray Crystallography, Cryo-EM) orthogonal_screen->structural_biology affinity_determination Affinity Determination (ITC, SPR) structural_biology->affinity_determination sbd_design Structure-Based Design affinity_determination->sbd_design medicinal_chemistry Medicinal Chemistry sbd_design->medicinal_chemistry sar_development SAR Development medicinal_chemistry->sar_development sar_development->screening Iterative Cycles

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Primary Screening: Detecting the Initial "Handshake"

Due to the typically weak binding affinities of fragments, highly sensitive biophysical techniques are required for primary screening.[1]

SPR is a label-free technique that measures changes in the refractive index at a sensor surface upon ligand binding.[8]

  • Protocol:

    • Immobilize the target protein onto a sensor chip.

    • Prepare a solution of this compound in a suitable running buffer containing a low concentration of DMSO.

    • Inject the fragment solution over the sensor surface at a range of concentrations.

    • Monitor the change in response units (RU) over time to detect binding.

    • A concentration-dependent increase in RU that fits a 1:1 binding model is indicative of a potential hit.

NMR spectroscopy is a powerful technique for fragment screening, offering detailed information on binding and the binding site.[9]

  • Ligand-Observed NMR:

    • Protocol (Saturation Transfer Difference - STD):

      • Prepare a solution of the target protein and the fragment.

      • Acquire a ¹H NMR spectrum with selective saturation of the protein resonances.

      • If the fragment binds, saturation will be transferred from the protein to the fragment, resulting in a decrease in the intensity of the fragment's signals.

  • Protein-Observed NMR:

    • Protocol (¹H-¹⁵N HSQC):

      • Requires an isotopically labeled (¹⁵N) protein.

      • Acquire a ¹H-¹⁵N HSQC spectrum of the protein in the absence and presence of the fragment.

      • Binding of the fragment will cause chemical shift perturbations (CSPs) in the resonances of amino acid residues at the binding site.

Hit Validation and Characterization: Ensuring Genuine Interactions

Positive hits from the primary screen must be validated using an orthogonal technique to eliminate false positives.

If the primary screen was SPR, a suitable orthogonal method would be NMR, and vice versa. Isothermal Titration Calorimetry (ITC) can also be used to confirm binding and determine the thermodynamic parameters of the interaction.

X-ray crystallography provides the highest resolution structural information, revealing the precise binding mode of the fragment.[10]

  • Protocol:

    • Obtain high-quality crystals of the target protein.

    • Soak the crystals in a solution containing a high concentration of this compound.

    • Collect X-ray diffraction data and solve the crystal structure.

    • The resulting electron density map will reveal the location and orientation of the bound fragment, providing invaluable information for structure-based design.

From Fragment to Lead: The Path of Optimization

Once a fragment hit like this compound has been validated and its binding mode determined, the process of hit-to-lead optimization begins. This involves the iterative design and synthesis of analogues to improve potency and selectivity.

  • Fragment Growing: This strategy involves adding chemical functionality to the fragment to make additional interactions with the target protein. For our lead fragment, the secondary amine on the piperidine ring and the methyl group of the acetamide offer clear vectors for growth.

  • Fragment Linking: If another fragment is found to bind in a proximal pocket, the two fragments can be chemically linked to create a larger, higher-affinity molecule.

  • Fragment Merging: If two overlapping fragments are identified, a new molecule can be designed that incorporates the key features of both.

The piperidine scaffold is a common motif in many successful drugs, particularly those targeting kinases and GPCRs, highlighting the potential of this fragment as a starting point for the development of novel therapeutics.[2][11]

Conclusion

This compound represents a high-quality, synthetically tractable fragment with desirable physicochemical properties for FBDD. Its three-dimensional character and clear vectors for chemical elaboration make it an attractive starting point for tackling challenging biological targets. By employing a robust workflow encompassing meticulous synthesis and QC, sensitive biophysical screening, and high-resolution structural biology, researchers can effectively leverage this and similar fragments to accelerate the discovery of novel therapeutics. The principles and protocols outlined in this guide provide a comprehensive framework for the successful integration of this compound into modern drug discovery programs.

References

  • Introduction to Fragment-Based Drug Discovery (FBDD). (2022). Drug Hunter. [Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. (2021). Journal of Medicinal Chemistry. [Link]

  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. (2012). Protein & Peptide Letters. [Link]

  • NMR quality control of fragment libraries for screening. (2020). Journal of Biomolecular NMR. [Link]

  • SPR-based fragment screening: advantages and applications. (2007). Current Opinion in Chemical Biology. [Link]

  • Fragment-based approaches to the discovery of kinase inhibitors. (2014). Methods in Enzymology. [Link]

  • N-(piperidin-4-ylmethyl)acetamide hydrochloride. PubChem. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). RSC Medicinal Chemistry. [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. (2013). Current Protocols in Pharmacology. [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Frontiers in Molecular Biosciences. [Link]

  • Fragment-based design of selective GPCR ligands guided by free energy simulations. (2021). Chemical Science. [Link]

  • N-methyl-2-(piperidin-4-yl)acetamide. PubChem. [Link]

  • Deprotection of different N-Boc-compounds. ResearchGate. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

Sources

The Pivotal Role of the Piperidine Scaffold: A Structure-Activity Relationship Deep Dive into N-methyl-N-(piperidin-4-yl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The piperidine ring is a cornerstone in modern medicinal chemistry, gracing the structures of numerous approved pharmaceuticals.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[2] This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of a specific, yet versatile, class of piperidine-containing compounds: N-methyl-N-(piperidin-4-yl)acetamide analogs. We will dissect the nuanced effects of structural modifications on their biological activity, with a particular focus on their interactions with key central nervous system (CNS) targets. This document serves as a technical resource for researchers engaged in the design and development of novel therapeutics built upon this privileged scaffold.

Introduction: The N-methyl-N-(piperidin-4-yl)acetamide Core - A Scaffold of Versatility

The N-methyl-N-(piperidin-4-yl)acetamide scaffold represents a key pharmacophore found in a variety of biologically active molecules. Its simple yet elegant structure provides multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. This versatility has led to the exploration of its analogs for a range of therapeutic applications, including analgesia, anti-cancer therapies, and the treatment of neurodegenerative diseases. The core structure consists of a piperidine ring, a central nitrogen-containing six-membered heterocycle, with an N-methylacetamide group at the 4-position. Understanding the SAR of this scaffold is paramount for the rational design of potent and selective drug candidates.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of N-methyl-N-(piperidin-4-yl)acetamide analogs is intricately linked to the nature and position of substituents on the piperidine ring and the acetamide moiety. This section will systematically explore the SAR at these key positions, drawing upon findings from various studies on related 4-aminopiperidine derivatives.

The Piperidine Nitrogen (N1): A Gatekeeper of Potency and Selectivity

The substituent on the piperidine nitrogen (N1) plays a critical role in determining the affinity and selectivity of these analogs for their biological targets.

  • Small Alkyl Substituents: An N-methyl group is a common feature in many active analogs. Studies on related 4-aminoethyl-2-phenylpiperidine scaffolds have shown that 1-methylpiperidine derivatives exhibit high affinity for sigma-1 (σ1) receptors and considerable selectivity over the σ2 subtype.[3] In contrast, analogs with a proton (secondary amine), a tosyl group, or a larger ethyl group at the N1 position display significantly lower σ1 affinity.[3]

  • Arylalkyl and Benzyl Groups: The introduction of larger, more lipophilic groups, such as benzyl or phenethyl, can dramatically influence receptor interactions. For instance, in a series of N-(1-benzylpiperidin-4-yl)arylacetamides, the benzyl group was found to be crucial for high affinity at σ1 receptors.[4] Substitution on the aromatic ring of the benzyl group generally leads to a similar or slightly decreased affinity for σ1 receptors but can significantly increase affinity for σ2 receptors, particularly with halogen substitutions.[4]

  • Impact on Opioid Receptor Activity: In the context of opioid receptor modulation, the N1 substituent is a key determinant of agonist versus antagonist activity. For example, in a series of 4-substituted piperidines, replacement of a hydrogen with a benzyl group at the N1 position was a key step in developing potent MOR agonists.

The Acetamide Moiety: Fine-Tuning Receptor Interactions

Modifications to the N-acyl group and the substituent on the amide nitrogen provide another avenue for optimizing the pharmacological profile of these analogs.

  • N-Methyl vs. N-H: The presence of a methyl group on the acetamide nitrogen, as in the core scaffold of this guide, can be critical for maintaining a specific conformation required for optimal receptor binding. In a study of substituted acetamide derivatives as butyrylcholinesterase (BChE) inhibitors, the removal of a methyl group on the nitrogen atom led to a significant decrease in inhibitory activity.[5]

  • Acyl Group Variations: While the core topic is acetamide analogs, it is instructive to consider the impact of modifying the acetyl group. In the development of CCR3 antagonists from an N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide hit, systematic modifications of the benzamide moiety were crucial for improving potency. This highlights the importance of the acyl group in dictating receptor interactions.

  • Arylacetamide Analogs and Sigma Receptor Affinity: For analogs targeting sigma receptors, the nature of the aryl group in N-arylacetamides is a significant factor. Replacement of the phenyl ring in N-(1-benzylpiperidin-4-yl)phenylacetamide with thiophene, naphthyl, or indole rings had no significant effect on σ1 receptor affinity. However, replacement with more polar aromatic rings like imidazole or pyridyl resulted in a substantial loss of affinity.[4] This suggests that a certain degree of lipophilicity in this region is favorable for σ1 receptor binding.

Synthetic Strategies and Methodologies

The synthesis of N-methyl-N-(piperidin-4-yl)acetamide analogs typically involves a multi-step sequence starting from commercially available piperidine derivatives. A general and adaptable synthetic route is outlined below.

General Synthetic Pathway

A common approach begins with a protected 4-aminopiperidine derivative, which is then acylated, followed by modification of the piperidine nitrogen and subsequent deprotection if necessary.

Experimental Protocol: Synthesis of a Generic N-methyl-N-(piperidin-4-yl)acetamide Analog

  • N-Acylation of a Protected 4-Aminopiperidine:

    • To a solution of a suitable N-protected 4-aminopiperidine (e.g., N-Boc-4-aminopiperidine) in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

    • Cool the mixture to 0 °C and add the desired acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing with aqueous solutions and drying the organic layer. Purify the product by column chromatography.

  • Modification of the Piperidine Nitrogen (N1):

    • N-Alkylation: The N-protected, N-acylated piperidine can be deprotected (e.g., using trifluoroacetic acid for a Boc group) to yield the secondary amine. Subsequent N-alkylation can be achieved using an appropriate alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile).

    • Reductive Amination: Alternatively, the deprotected secondary amine can be reacted with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to introduce a variety of substituents at the N1 position.

  • Final N-Methylation of the Amide:

    • If the starting material was a primary 4-aminopiperidine, the resulting N-(piperidin-4-yl)acetamide can be N-methylated. This can be achieved using a methylating agent like methyl iodide and a strong base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF).

Diagram: General Synthetic Workflow

G start N-Protected 4-Aminopiperidine step1 N-Acylation (e.g., Acetyl Chloride) start->step1 intermediate1 N-Protected N-Acyl-4-aminopiperidine step1->intermediate1 step2a Deprotection intermediate1->step2a intermediate2 N-Acyl-4-aminopiperidine step2a->intermediate2 step2b N-Alkylation or Reductive Amination intermediate2->step2b final_product N-Substituted N-Acyl-4-aminopiperidine step2b->final_product

Caption: A generalized synthetic route to N-substituted N-acyl-4-aminopiperidine analogs.

Biological Targets and Therapeutic Potential

Analogs based on the N-methyl-N-(piperidin-4-yl)acetamide scaffold have shown activity at a variety of biological targets, primarily within the CNS.

Opioid Receptors

The 4-aminopiperidine scaffold is a well-established pharmacophore for opioid receptor ligands. The N-acyl-N-(piperidin-4-yl)aniline moiety is a core component of potent fentanyl analogs. While the N-methyl-N-(piperidin-4-yl)acetamide structure is simpler, modifications can lead to significant opioid receptor affinity and activity.

  • μ-Opioid Receptor (MOR): Many 4-anilidopiperidine analogs are potent MOR agonists.[6] The nature of the N1 substituent and the N-acyl group are critical for achieving high affinity and efficacy.[7]

  • δ-Opioid Receptor (DOR): Some 4-piperidin-4-ylidenemethyl-benzamide derivatives have been identified as potent and selective DOR agonists.[1][8]

Sigma (σ) Receptors

Sigma receptors are implicated in a variety of neurological and psychiatric disorders, as well as in cancer. N-benzylpiperidin-4-yl-arylacetamide analogs have been shown to be potent and selective σ1 receptor ligands.[4]

  • σ1 Receptor Affinity: The binding affinity of these analogs for σ1 receptors is strongly influenced by the electrostatic properties of the substituents on the arylacetamide ring.[4]

Other Potential Targets
  • Muscarinic Receptors: 4-Amino-piperidine derivatives have been investigated as M3 muscarinic receptor antagonists.[2]

  • Ion Channels: Some 4-aminopiperidine derivatives have been developed as N-type calcium channel blockers for the treatment of pain.[9]

  • Cholinesterases: Analogs with an N-methylacetamide moiety have been explored as potential inhibitors of butyrylcholinesterase for the treatment of Alzheimer's disease.[5]

Diagram: Key Biological Targets

G core N-methyl-N-(piperidin-4-yl)acetamide Analogs opioid Opioid Receptors (μ, δ, κ) core->opioid sigma Sigma Receptors (σ1, σ2) core->sigma muscarinic Muscarinic Receptors core->muscarinic ion_channels Ion Channels (e.g., N-type Ca2+) core->ion_channels enzymes Enzymes (e.g., BChE) core->enzymes

Caption: Major biological targets of N-methyl-N-(piperidin-4-yl)acetamide analogs.

Quantitative Data Summary

The following table summarizes representative quantitative data for analogs related to the N-methyl-N-(piperidin-4-yl)acetamide scaffold, illustrating the impact of structural modifications on biological activity.

Compound ClassModificationTargetActivity (IC50/Ki)Reference
4-Anilidopiperidines5-substituted tetrahydronaphthalen-2yl-methyl at N1μ-Opioid ReceptorKi = 2 nM[6]
4-Piperidin-4-ylidenemethyl-benzamidesN,N-diethylamideδ-Opioid ReceptorIC50 = 0.87 nM[1]
N-(1-benzylpiperidin-4-yl)phenylacetamidesUnsubstitutedσ1 ReceptorKi = 3.90 nM[4]
4-Amino-piperidine derivativesOptimized substituentsM3 Muscarinic ReceptorKi = 4.8 nM[2]
Substituted acetamidesTrimethylphenyl acetamideButyrylcholinesteraseIC50 = 3.94 μM[5]

Conclusion and Future Directions

The N-methyl-N-(piperidin-4-yl)acetamide scaffold and its analogs represent a rich area for drug discovery. The wealth of SAR data available for the broader class of 4-aminopiperidines provides a solid foundation for the rational design of novel compounds with tailored pharmacological profiles. Future research in this area should focus on:

  • Exploring Novel N1 Substituents: The development of analogs with unique N1 substituents could lead to improved selectivity and pharmacokinetic properties.

  • Fine-Tuning the N-Acyl Group: Systematic exploration of different acyl groups beyond simple acetamides could unlock novel interactions with biological targets.

  • Multi-Target Ligand Design: Given the promiscuity of the 4-aminopiperidine scaffold, there is an opportunity to design multi-target ligands for complex diseases.

  • Computational Modeling: The use of molecular modeling and computational chemistry can aid in the prediction of binding modes and the rational design of new analogs with enhanced potency and selectivity.

By leveraging the principles of medicinal chemistry and a deep understanding of the SAR of this versatile scaffold, researchers can continue to develop innovative therapeutics to address unmet medical needs.

References

  • Di-Dio, F., et al. (2008). A New Series of M3 Muscarinic Antagonists Based on the 4-Amino-piperidine Scaffold. Journal of Medicinal Chemistry, 51(18), 5712–5725.
  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11-12), e1800171.
  • Deciga-Campos, M., et al. (2016). Pharmacological profile of N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, a novel analogue of lidocaine. Life Sciences, 155, 129-136.
  • Deekonda, S., et al. (2015). Discovery of 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands. Bioorganic & Medicinal Chemistry, 23(18), 5969-5980.
  • Wang, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Bioorganic Chemistry, 134, 106465.
  • Bender, A. M., et al. (2018). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 28(14), 2419-2423.
  • Ananthan, S., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 43(21), 3895-3905.
  • Huang, Y., et al. (2001). Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. Journal of Medicinal Chemistry, 44(25), 4404-4415.
  • National Center for Biotechnology Information. (n.d.). N-[11C]Methylpiperidin-4-yl acetate. In PubMed. Retrieved from [Link]

  • Abdel-Aal, E. R. M., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10, 52.
  • Harris, D., et al. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 6(11), 1128-1133.
  • Obniska, J., et al. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 66(4), 602-608.
  • Bell, I. M., et al. (2012). 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for CNS indications: identifying clinical candidates. Bioorganic & Medicinal Chemistry Letters, 22(2), 1174-1178.
  • Chen, J., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Journal of Pharmaceutical Sciences, 100(9), 3681-3692.
  • Yildiz, M., et al. (2018). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1035-1046.
  • Girard, C., et al. (2023). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 28(13), 5123.
  • Goodman, M., et al. (2004). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry, 69(18), 6039-6047.
  • Drug Enforcement Administration. (n.d.). Acetyl fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide). Retrieved from [Link]

  • Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 5894-5903.
  • Deekonda, S., et al. (2015). Discovery of 5-substituted tetrahydronaphthalen-2yl-methyl with N-phenyl-N-(piperidin-4-yl)propionamide derivatives as potent opioid receptor ligands. Bioorganic & Medicinal Chemistry, 23(18), 5969-5980.
  • Asadollahi-Baboli, M. (2012). Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. Iranian Journal of Pharmaceutical Research, 11(4), 1177-1186.
  • Trescot, A. M., et al. (2015). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 18(5), 453-468.

Sources

Exploring Derivatives of N-methyl-N-(piperidin-4-yl)acetamide for GPCR Modulation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Piperidine Scaffold in GPCR Drug Discovery

G-protein coupled receptors (GPCRs) represent the largest and most diverse family of membrane receptors in eukaryotes, playing a pivotal role in a vast array of physiological processes.[1] Their significance is underscored by the fact that they are the targets of a substantial portion of all modern medicinal drugs.[1] The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally active pharmaceuticals due to its favorable physicochemical properties. When functionalized, the piperidine ring system offers a versatile template for creating ligands that can interact with a wide range of GPCRs, including but not limited to opioid, dopamine, and serotonin receptors.[2][3][4]

This guide focuses on the exploration of derivatives of N-methyl-N-(piperidin-4-yl)acetamide, a core structure that provides multiple points for chemical modification to achieve desired target engagement, selectivity, and pharmacokinetic profiles. We will delve into the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of these derivatives, providing a framework for the rational design of novel GPCR modulators.

Synthetic Strategies for a Library of N-methyl-N-(piperidin-4-yl)acetamide Derivatives

The creation of a chemical library with diverse substitutions on the N-methyl-N-(piperidin-4-yl)acetamide core is essential for exploring the structure-activity landscape for a given GPCR target. A common and effective strategy involves a multi-step synthetic sequence starting from commercially available materials.

Core Synthesis Workflow

The following diagram outlines a generalized synthetic workflow for generating a library of N-methyl-N-(piperidin-4-yl)acetamide derivatives. This approach allows for diversification at both the piperidine nitrogen and the acetamide group.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Diversification Strategies Start N-Boc-4-piperidone Intermediate_1 tert-butyl 4-(methylamino)piperidine-1-carboxylate Start->Intermediate_1 Reductive Amination (Methylamine, NaBH(OAc)3) Intermediate_2 N-methyl-N-(piperidin-4-yl)amine Intermediate_1->Intermediate_2 Boc Deprotection (TFA or HCl) Core_Scaffold N-methyl-N-(piperidin-4-yl)acetamide Intermediate_2->Core_Scaffold Acetylation (Acetyl chloride or Acetic anhydride) Diversification_Point_2 Amide Coupling with Substituted Acetic Acids Intermediate_2->Diversification_Point_2 Diversification_Point_1 N-Alkylation/Arylation of Piperidine Core_Scaffold->Diversification_Point_1 Final_Products_1 Library of N-substituted Derivatives Diversification_Point_1->Final_Products_1 Final_Products_2 Library of Acetamide Analogues Diversification_Point_2->Final_Products_2

Caption: Generalized synthetic workflow for N-methyl-N-(piperidin-4-yl)acetamide derivatives.

Detailed Experimental Protocol: Synthesis of a Model Derivative

This protocol details the synthesis of a representative N-methyl-N-(piperidin-4-yl)-2-phenylacetamide, illustrating the key chemical transformations.

Step 1: Reductive Amination of N-Boc-4-piperidone

  • To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add methylamine (1.2 eq, as a solution in THF or as a salt).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Continue stirring at room temperature for 12-18 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-(methylamino)piperidine-1-carboxylate.

Step 2: Boc Deprotection

  • Dissolve the crude product from Step 1 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the TFA salt of N-methyl-N-(piperidin-4-yl)amine.

  • Filter and dry the solid under vacuum.

Step 3: Amide Coupling

  • Suspend the N-methyl-N-(piperidin-4-yl)amine TFA salt (1.0 eq) in DCM.

  • Add a suitable base, such as triethylamine or diisopropylethylamine (DIPEA) (2.5 eq), and stir for 15 minutes.

  • In a separate flask, dissolve phenylacetic acid (1.1 eq) in DCM and add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq). Stir for 20 minutes to form the activated ester.

  • Add the activated ester solution to the amine solution and stir at room temperature for 12-18 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to yield N-methyl-N-(piperidin-4-yl)-2-phenylacetamide.

Pharmacological Evaluation at GPCRs

A systematic evaluation of the synthesized derivatives is crucial to determine their affinity, potency, and efficacy at the target GPCR. This typically involves a tiered screening approach, starting with binding assays to identify hits, followed by functional assays to characterize their pharmacological profile.

Binding Assays: Quantifying Ligand-Receptor Interactions

Binding assays directly measure the interaction between a ligand and its receptor, providing key parameters such as the inhibition constant (Ki) and the dissociation constant (Kd).[5]

Table 1: Overview of Common GPCR Binding Assay Formats

Assay TypePrincipleAdvantagesDisadvantages
Radioligand Binding A radiolabeled ligand competes with the test compound for binding to the receptor.High sensitivity, gold standard for affinity determination.[5]Requires handling of radioactive materials, lower throughput.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Uses long-lifetime lanthanide donors and suitable acceptors to measure binding in a homogeneous format.High throughput, no separation steps, reduced background fluorescence.[6]Requires specific labeling of receptor or ligand.
Surface Plasmon Resonance (SPR) A label-free technique that detects changes in refractive index upon ligand binding to an immobilized receptor.Real-time kinetic data (kon/koff), label-free.[3]Requires receptor immobilization, can be sensitive to buffer composition.
Functional Assays: Assessing Cellular Responses

Functional assays measure the cellular response following ligand binding, providing information on agonist, antagonist, or inverse agonist activity.[7] The choice of assay depends on the G-protein coupling of the target GPCR.[7][8]

GPCR_Functional_Assays cluster_Gs Gs-coupled GPCRs cluster_Gi Gi/o-coupled GPCRs cluster_Gq Gq/11-coupled GPCRs cluster_Universal Universal GPCR Assays Gs_Node Gs Activation AC_Stimulation Adenylate Cyclase Stimulation Gs_Node->AC_Stimulation cAMP_Increase Increased cAMP AC_Stimulation->cAMP_Increase cAMP_Assay cAMP_Assay cAMP_Increase->cAMP_Assay Measure with TR-FRET or Luciferase Gi_Node Gi/o Activation AC_Inhibition Adenylate Cyclase Inhibition Gi_Node->AC_Inhibition cAMP_Decrease Decreased cAMP AC_Inhibition->cAMP_Decrease cAMP_Decrease->cAMP_Assay Measure with TR-FRET or Luciferase Gq_Node Gq/11 Activation PLC_Activation Phospholipase C Activation Gq_Node->PLC_Activation IP3_DAG IP3 & DAG Production PLC_Activation->IP3_DAG Calcium_Flux Increased Intracellular Ca2+ IP3_DAG->Calcium_Flux Calcium_Assay Calcium_Assay Calcium_Flux->Calcium_Assay Measure with Fluorescent Dyes (e.g., Fluo-8) Beta_Arrestin β-Arrestin Recruitment Beta_Arrestin_Assay Beta_Arrestin_Assay Beta_Arrestin->Beta_Arrestin_Assay Measure with Enzyme Complementation Internalization Receptor Internalization Internalization_Assay Internalization_Assay Internalization->Internalization_Assay Measure with Imaging or Tagging

Caption: Selection of functional assays based on GPCR G-protein coupling.

Protocol: Calcium Flux Assay for Gq-coupled GPCRs [7][9]

  • Cell Culture: Plate cells expressing the Gq-coupled GPCR of interest in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-8) according to the manufacturer's instructions. Remove the cell culture medium and add the dye loading solution to the cells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes to allow the dye to enter the cells and be cleaved to its active form.

  • Compound Addition: Prepare serial dilutions of the test compounds.

  • Signal Detection: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence, then add the test compounds and immediately begin recording the fluorescence signal over time.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Calculate EC50 or IC50 values from the dose-response curves.

Structure-Activity Relationship (SAR) Insights

The analysis of SAR is a cornerstone of medicinal chemistry, providing insights into how chemical modifications influence the biological activity of a compound series. For piperidine-based GPCR ligands, several structural features are critical for modulating affinity and selectivity.

Table 2: Pharmacological Data of Representative Piperidine-based GPCR Ligands

CompoundTarget GPCRAssay TypePotency (Ki/IC50/EC50)Reference
ACP-103 5-HT2ARadioligand Binding (pKi)9.3 (membranes), 9.7 (whole cells)[10]
Functional (pIC50, inverse agonist)8.7[10]
Compound 20 μ-OpioidRadioligand Binding (Ki)2 nM[9][11]
δ-OpioidRadioligand Binding (Ki)>10,000 nM[9][11]
μ-OpioidFunctional (GPI assay, EC50)55.20 nM[11]
A-369508 Dopamine D4Radioligand Binding (Kd)1.2 - 4.4 nM (human variants)[12]
Functional (cAMP, EC50, agonist)7.5 nM[12]
Compound 6a δ-OpioidRadioligand Binding (IC50)0.87 nM[5]
μ-OpioidRadioligand Binding (IC50)3800 nM[5]
κ-OpioidRadioligand Binding (IC50)7480 nM[5]

Key SAR Observations:

  • N-Substitution on the Piperidine Ring: The substituent on the piperidine nitrogen is a critical determinant of affinity and selectivity. For instance, in a series of μ-opioid receptor agonists, the nature of the alkyl or phenylalkyl group on the piperidine nitrogen significantly influenced binding affinity.[4]

  • Acetamide Modifications: The group attached to the acetamide carbonyl can explore different subpockets of the receptor binding site. Aromatic or heteroaromatic substitutions can introduce beneficial pi-stacking or hydrogen bonding interactions.

  • Stereochemistry: The stereochemistry at chiral centers within the molecule can have a profound impact on biological activity. For example, different stereoisomers of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines exhibit distinct opioid receptor profiles.[3]

  • Conformational Rigidity: Introducing conformational constraints, such as fusing a ring to the piperidine core or introducing double bonds, can lock the molecule into a bioactive conformation, thereby increasing affinity and selectivity.[5][13]

Conclusion and Future Directions

The N-methyl-N-(piperidin-4-yl)acetamide scaffold is a highly versatile starting point for the development of novel GPCR modulators. A systematic approach involving library synthesis, tiered pharmacological screening, and careful SAR analysis can lead to the identification of potent and selective ligands for a variety of GPCR targets. Future efforts in this area could focus on the use of computational modeling to guide the design of new derivatives with improved properties, as well as the exploration of these compounds for their therapeutic potential in CNS disorders, pain management, and other disease areas where GPCRs play a critical role.

References

  • Gifford Bioscience. Functional Assays. Available from: [Link]

  • Harper, A., et al. (2005). Synthesis and antimalarial activity of some novel piperidine derivatives. Journal of Medicinal Chemistry, 48(15), 4875-4882.
  • Deekonda, S., et al. (2015). Discovery of 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands. ACS Chemical Neuroscience, 6(10), 1735-1745.
  • Iqbal, M. A., et al. (2017). Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and screening for antibacterial activity. Tropical Journal of Pharmaceutical Research, 16(2), 429-436.
  • Moreland, R. B., et al. (2004). [3H] A-369508 ([2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide): an agonist radioligand selective for the dopamine D4 receptor. European Journal of Pharmacology, 495(2-3), 151-160.
  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.
  • IUPHAR/BPS Guide to PHARMACOLOGY. Opioid receptors. Available from: [Link]

  • ResearchGate. Structure–activity relationship of piperidine derivatives with anticancer activity. Available from: [Link]

  • National Institutes of Health. (2006). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 49(12), 3569-3574.
  • Portoghese, P. S., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 43(21), 3895-3905.
  • National Center for Biotechnology Information. (2018). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 23(11), 2874.
  • Molecular Devices. (2012). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299.
  • Jiang, J., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795-1798.
  • National Center for Biotechnology Information. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 48, 128249.
  • Deekonda, S., et al. (2015). Discovery of 5-substituted tetrahydronaphthalen-2yl-methyl with N-phenyl-N-(piperidin-4-yl)propionamide derivatives as potent opioid receptor ligands. Bioorganic & Medicinal Chemistry, 23(18), 6083-6091.
  • Jiang, J., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795-1798.
  • Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.
  • Le, T., et al. (2012). 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for CNS indications: identifying clinical candidates. Bioorganic & Medicinal Chemistry Letters, 22(2), 1174-1178.
  • National Center for Biotechnology Information. (2020). GPCR Drug Discovery: Emerging Targets, Novel Approaches and Future Trends. ACS Chemical Neuroscience, 11(12), 1673-1675.

Sources

An In-depth Technical Guide to the Safe Handling of N-methyl-N-(piperidin-4-yl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N-(piperidin-4-yl)acetamide hydrochloride is a chemical compound that holds significant interest within the realms of pharmaceutical research and drug development. As a substituted piperidine derivative, it belongs to a class of compounds frequently explored for their potential biological activities. This guide is designed to provide a comprehensive overview of the safety and handling protocols for this compound, ensuring that researchers, scientists, and drug development professionals can work with it in a manner that prioritizes safety and experimental integrity. The information presented herein is a synthesis of available data from chemical suppliers and safety information for analogous compounds, providing a robust framework for risk assessment and mitigation.

Chemical and Physical Properties

A foundational aspect of safe chemical handling is a thorough understanding of the compound's physical and chemical characteristics. This data is essential for designing appropriate storage conditions, handling procedures, and emergency response plans.

PropertyValueSource
CAS Number 550370-51-9ChemScene[1], CymitQuimica[2], SynHet[3]
Molecular Formula C₈H₁₇ClN₂OChemScene[1], CymitQuimica[2]
Molecular Weight 192.69 g/mol ChemScene[1], CymitQuimica[2]
Physical Form SolidSigma-Aldrich[4]
Purity Typically ≥97%ChemScene[1], CymitQuimica[2]
Storage Temperature Room temperature, in an inert atmosphereSigma-Aldrich[4]

Note: Detailed information on properties such as melting point, boiling point, and solubility is not consistently available and should be determined experimentally under controlled conditions if required for a specific application.

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the GHS07 pictogram, indicating that it may cause less severe but still significant health hazards.[3][4]

Signal Word: Warning [4]

Hazard Statements:

  • H302: Harmful if swallowed. [5][6][7][8] This indicates that ingestion of the compound can lead to adverse health effects.

  • H315: Causes skin irritation. [9][10] Direct contact with the skin is likely to cause redness, itching, and inflammation.

  • H319: Causes serious eye irritation. [10] Contact with the eyes can result in significant irritation, pain, and potential damage.

  • H335: May cause respiratory irritation. [9][10] Inhalation of dust or aerosols of the compound can irritate the respiratory tract, leading to coughing and discomfort.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with any chemical compound. The following handling procedures and personal protective equipment are essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended, especially when handling the solid for weighing or when preparing solutions, to minimize the risk of inhalation.[9]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is a critical barrier against chemical exposure.

  • Eye Protection: Chemical splash goggles are mandatory to protect against accidental eye contact.[11]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn at all times when handling the compound.[11][12] It is crucial to inspect gloves for any signs of degradation or perforation before use.

  • Skin and Body Protection: A laboratory coat should be worn to protect the skin and clothing.[12] Ensure that the lab coat is fully buttoned.

  • Respiratory Protection: In situations where dust or aerosols may be generated and engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[13]

PPE_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_PostHandling Post-Handling Assess_Hazards Assess Hazards (H302, H315, H319, H335) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Identifies Need Don_PPE Don PPE (Goggles, Gloves, Lab Coat) Select_PPE->Don_PPE Leads to Use_Fume_Hood Work in Fume Hood Don_PPE->Use_Fume_Hood Enables Handle_Compound Handle Compound Use_Fume_Hood->Handle_Compound Provides Safe Environment Doff_PPE Doff PPE Correctly Handle_Compound->Doff_PPE After Completion Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Followed by Decontaminate Decontaminate Work Area Wash_Hands->Decontaminate Final Step

Caption: Workflow for Safe Handling and PPE Usage.

First-Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

  • In case of Eye Contact (H319): Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][15] Seek immediate medical attention.

  • In case of Skin Contact (H315): Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[16][17] Remove contaminated clothing and shoes. If irritation persists, seek medical attention.

  • In case of Inhalation (H335): Remove the individual to fresh air.[14][18] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • In case of Ingestion (H302): Do NOT induce vomiting.[19] If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16][19]

Spill and Leak Procedures

Accidental spills should be handled promptly and safely to prevent further exposure and contamination.

Small Spills
  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.

  • Wear Appropriate PPE: Don the personal protective equipment outlined in Section 3.2.

  • Contain and Absorb: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or earth).[20][21]

  • Collect and Dispose: Place the absorbed material into a suitable, labeled container for chemical waste disposal.[22][23]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.

Large Spills

In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team. Do not attempt to clean up a large spill without appropriate training and equipment.

Spill_Response_Workflow Start Spill Occurs Assess_Spill Assess Spill Size and Hazard Start->Assess_Spill Small_Spill Small Spill Assess_Spill->Small_Spill Small Large_Spill Large Spill Assess_Spill->Large_Spill Large Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Evacuate_Large Evacuate Area Large_Spill->Evacuate_Large Alert_Emergency Alert Emergency Response Evacuate_Large->Alert_Emergency Secure_Area Secure Area Alert_Emergency->Secure_Area End Spill Cleaned Secure_Area->End Contain_Spill Contain Spill Don_PPE->Contain_Spill Absorb_Spill Absorb Spill Contain_Spill->Absorb_Spill Collect_Waste Collect Waste Absorb_Spill->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate Dispose_Waste Dispose of Waste (Follow Regulations) Decontaminate->Dispose_Waste Dispose_Waste->End

Caption: Decision workflow for chemical spill response.

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory and protecting the environment.

Storage
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store at room temperature and under an inert atmosphere to maintain chemical stability.[4]

Disposal
  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Chemical waste should be collected in a designated, labeled container and disposed of through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.

Conclusion

The safe and responsible handling of this compound is a prerequisite for its use in research and development. By adhering to the guidelines outlined in this technical guide, which are based on the available GHS classifications and safety information for related compounds, scientists can mitigate the risks associated with its use. A culture of safety, which includes a thorough understanding of chemical hazards, the consistent use of personal protective equipment, and preparedness for emergencies, is the cornerstone of successful and ethical scientific advancement.

References

  • The Mosaic Company. (n.d.). DANGER Hazard Statement(s) H315: Causes skin irritation H320. Retrieved from [Link]

  • MSDS Europe. (n.d.). Hazard statements. Retrieved from [Link]

  • The Mosaic Company. (n.d.). WARNING Hazard Statement(s) H302: Harmful if swallowed H315: Causes skin irritation H319. Retrieved from [Link]

  • Wikipedia. (2023). GHS hazard statements. Retrieved from [Link]

  • Stoffenmanager. (n.d.). H-phrases (hazard statements). Retrieved from [Link]

  • BradyCanada.ca. (n.d.). GHS Hazard Statements - List, Codes & Implementation. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • ChemSafetyPro.COM. (2016, January 6). GHS Hazard Statement List. Retrieved from [Link]

  • Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • University of South Carolina. (n.d.). Personal Protection Equipment. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • Princeton University. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]

  • The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • NT WorkSafe. (2022, October 13). Hazardous chemicals - personal protective equipment (PPE). Retrieved from [Link]

  • PubChem. (n.d.). N-(piperidin-4-ylmethyl)acetamide hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-2-(piperidin-4-yl)acetamide. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]

  • The University of British Columbia. (2017, November 27). Chemical Spill Clean-up Procedure. Retrieved from [Link]

  • Safeopedia. (2024, July 13). First Aid for Chemical Exposure Incidents. Retrieved from [Link]

  • MyCPR NOW. (n.d.). First Aid Strategies for Managing Exposure to Toxic Substances. Retrieved from [Link]

  • Ministry of Health, Saudi Arabia. (2019, May 28). First Aid - Chemical Poisoning. Retrieved from [Link]

  • UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]

  • Chemsrc. (2025, November 25). N-(4-methylpiperidin-4-yl)acetamide. Retrieved from [Link]

  • Coast2Coast. (2024, August 14). First Aid for Chemical Inhalation Incidents. Retrieved from [Link]

  • Hesperian Health Guides. (2024, July 6). First aid for chemicals. Retrieved from [Link]

Sources

Methodological & Application

"synthesis protocol for N-methyl-N-(piperidin-4-yl)acetamide hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

A Robust and Scalable Synthesis Protocol for N-methyl-N-(piperidin-4-yl)acetamide Hydrochloride

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of this compound, a valuable piperidine derivative used as a building block in medicinal chemistry and pharmaceutical research.[1][2] The described three-step synthetic pathway begins with the commercially available 1-Boc-4-aminopiperidine. The chosen route emphasizes efficiency, scalability, and high purity of the final product. It involves N-acetylation, subsequent N-methylation, and a final deprotection/salt formation step. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, comprehensive analytical characterization, and critical safety information.

Introduction and Synthesis Strategy

N-methyl-N-(piperidin-4-yl)acetamide is a disubstituted piperidine that serves as a key intermediate in the synthesis of various biologically active molecules. The 4-substituted piperidine motif is a common feature in many pharmaceuticals.[3] This protocol outlines a reliable and reproducible synthesis that leverages a protecting group strategy to ensure selective functionalization and high yields.

The overall strategy is a three-step process:

  • N-Acetylation: The primary amino group of 1-Boc-4-aminopiperidine is selectively acetylated using acetic anhydride to form the intermediate tert-butyl 4-acetamidopiperidine-1-carboxylate. The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen from reacting.

  • N-Methylation: The acetamide nitrogen is then methylated using a strong base and methyl iodide. This step yields the fully substituted intermediate, tert-butyl 4-(N-methylacetamido)piperidine-1-carboxylate.

  • Boc Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions using hydrochloric acid in an appropriate solvent. This one-pot step simultaneously deprotects the piperidine nitrogen and forms the desired hydrochloride salt, which facilitates isolation and improves the stability of the final product.[4][5]

Reaction Scheme

Caption: Overall synthetic pathway for this compound.

Materials and Equipment

Reagents and Solvents Grade Supplier
1-Boc-4-aminopiperidine≥98%Sigma-Aldrich
Acetic AnhydrideReagent Grade, ≥98%Sigma-Aldrich
Triethylamine (Et₃N)≥99.5%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Methyl Iodide (MeI)99.5%, contains copper stabilizerSigma-Aldrich
Hydrochloric Acid, 4M in 1,4-DioxaneReagent GradeSigma-Aldrich
Diethyl Ether (Et₂O)Anhydrous, ≥99.7%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Saturated Sodium Bicarbonate (aq.)--
Brine (Saturated NaCl aq.)--
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific

Equipment:

  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Nitrogen or Argon gas inlet

  • Addition funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography system

  • Glass fritted funnel for filtration

  • Standard laboratory glassware

  • NMR spectrometer and LC-MS system for analysis

Experimental Workflow

G start Start step1 Step 1: Acetylation of 1-Boc-4-aminopiperidine start->step1 workup1 Aqueous Workup & Extraction step1->workup1 purify1 Purification by Column Chromatography workup1->purify1 step2 Step 2: N-Methylation of Amide Intermediate purify1->step2 workup2 Quench Reaction & Aqueous Workup step2->workup2 purify2 Purification by Column Chromatography workup2->purify2 step3 Step 3: Boc Deprotection & HCl Salt Formation purify2->step3 isolate Isolate Product by Filtration step3->isolate dry Dry Under Vacuum isolate->dry analyze Characterize Final Product (NMR, LC-MS, mp) dry->analyze end_node End analyze->end_node

Caption: High-level experimental workflow from starting material to final product.

Detailed Synthesis Protocol

Step 1: Synthesis of tert-butyl 4-acetamidopiperidine-1-carboxylate
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-4-aminopiperidine (10.0 g, 50.0 mmol). Dissolve it in anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • Base Addition: Add triethylamine (Et₃N, 8.4 mL, 60.0 mmol, 1.2 eq) to the stirred solution.

  • Acetylation: Slowly add acetic anhydride (5.2 mL, 55.0 mmol, 1.1 eq) dropwise via a syringe over 15 minutes. The addition is exothermic; maintain the temperature at 0 °C.

    • Causality Note: Triethylamine is a non-nucleophilic base used to quench the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. Monitor the reaction progress by TLC (Eluent: 50% EtOAc in Hexanes). The starting material should be consumed.

  • Workup:

    • Cool the mixture back to 0 °C and slowly add saturated aqueous sodium bicarbonate (NaHCO₃, 50 mL) to quench any remaining acetic anhydride.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine all organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: The crude product is typically of high purity. If necessary, it can be purified by recrystallization from ethyl acetate/hexanes or by flash column chromatography (silica gel, gradient elution from 30% to 70% EtOAc in hexanes) to yield a white solid.

    • Expected Yield: 11.5 g (95%)

Step 2: Synthesis of tert-butyl 4-(N-methylacetamido)piperidine-1-carboxylate

SAFETY NOTE: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water. Handle under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents.

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in oil, 2.4 g, 60.0 mmol, 1.3 eq). Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes carefully. Add anhydrous THF (80 mL).

  • Substrate Addition: Cool the NaH suspension to 0 °C in an ice bath. Dissolve the intermediate from Step 1 (11.0 g, 45.4 mmol) in anhydrous THF (40 mL) and add it dropwise to the NaH suspension over 20 minutes.

    • Causality Note: NaH is a strong, non-nucleophilic base that deprotonates the amide N-H, which is significantly more acidic than an amine N-H, to form a sodium amide salt. This salt is a potent nucleophile for the subsequent reaction with methyl iodide.

  • Methylation: After stirring for 30 minutes at 0 °C (hydrogen evolution should cease), add methyl iodide (3.4 mL, 54.5 mmol, 1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC (Eluent: 70% EtOAc in Hexanes).

  • Workup:

    • Cool the reaction to 0 °C and quench it by the very slow, dropwise addition of water (10 mL) to destroy excess NaH.

    • Add more water (40 mL) and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution from 40% to 80% EtOAc in hexanes) to yield the product as a colorless oil or low-melting solid.

    • Expected Yield: 10.2 g (88%)

Step 3: Synthesis of this compound
  • Reaction Setup: Dissolve the methylated intermediate from Step 2 (10.0 g, 39.0 mmol) in a 250 mL round-bottom flask with minimal ethyl acetate or methanol (approx. 20 mL).

  • Deprotection/Salt Formation: To this solution, add 4M HCl in 1,4-dioxane (30 mL, 120 mmol, ~3 eq) at room temperature. A white precipitate should form almost immediately.

    • Causality Note: A strong acid like HCl is required to cleave the acid-labile Boc protecting group.[5][6] The use of HCl in a non-aqueous solvent like dioxane allows for the direct precipitation of the hydrochloride salt, simplifying isolation.

  • Reaction Completion: Stir the resulting thick slurry at room temperature for 3-4 hours to ensure complete deprotection. Monitor by TLC or LC-MS to confirm the disappearance of the starting material.

  • Isolation:

    • Add anhydrous diethyl ether (Et₂O, 100 mL) to the slurry to ensure complete precipitation of the product.

    • Stir for another 30 minutes.

    • Collect the white solid by vacuum filtration using a fritted glass funnel.

    • Wash the filter cake with copious amounts of diethyl ether (3 x 30 mL) to remove dioxane and any organic impurities.

  • Drying: Dry the white solid under high vacuum at 40-50 °C for several hours to yield the final product.

    • Expected Yield: 7.2 g (96%)

Quantitative Data Summary

Parameter Step 1 Intermediate Step 2 Intermediate Final Product
IUPAC Name tert-butyl 4-acetamidopiperidine-1-carboxylatetert-butyl 4-(N-methylacetamido)piperidine-1-carboxylateThis compound
Molecular Formula C₁₂H₂₂N₂O₃C₁₃H₂₄N₂O₃C₈H₁₇ClN₂O
Molecular Weight 242.32 g/mol 256.35 g/mol 192.69 g/mol
Appearance White SolidColorless OilWhite Crystalline Solid
Typical Yield 95%88%96%
Overall Yield --~79%

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.[1]

  • ¹H NMR (400 MHz, D₂O): δ 4.40-4.30 (m, 1H), 3.58 (d, J=13.2 Hz, 2H), 3.10 (t, J=13.2 Hz, 2H), 2.95 (s, 3H), 2.18 (s, 3H), 2.15-2.05 (m, 2H), 1.90-1.78 (m, 2H).

  • LC-MS: Purity >98%. MS (ESI+) m/z calculated for C₈H₁₆N₂O [M+H]⁺: 157.13; found: 157.2.

  • Melting Point: Literature values vary; typically >200 °C.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Chemical Hazards:

    • Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood.

    • Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere.

    • Methyl Iodide: Toxic, a suspected carcinogen. Handle only in a well-ventilated fume hood.

    • 4M HCl in Dioxane: Corrosive. Dioxane is a suspected carcinogen. Handle in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Tang, G., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3713-3716. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. International Journal of Pharmaceutical Sciences and Research.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information: Design and synthesis of selective, small molecule inhibitors of coactivator- associated arginine m. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of N-(1-methylpiperidin-4-yl)acetamide via N-acylation with Acetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the N-acylation of N-methyl-4-aminopiperidine using acetyl chloride to synthesize N-(1-methylpiperidin-4-yl)acetamide. N-acylation is a cornerstone reaction in organic synthesis, pivotal for forming robust amide bonds that are prevalent in pharmaceuticals and bioactive molecules.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. We delve into the causality behind experimental choices, from reagent selection to safety protocols and purification strategies, ensuring a reproducible and efficient synthesis. The procedure includes a thorough discussion of the reaction mechanism, rigorous safety precautions for handling acetyl chloride, and methods for the definitive characterization of the final product.

Scientific Foundation: Reaction and Mechanism

The synthesis of N-(1-methylpiperidin-4-yl)acetamide is achieved through the nucleophilic acyl substitution reaction between N-methyl-4-aminopiperidine and acetyl chloride. In this reaction, the lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl chloride.

Reaction Scheme:

Mechanism of Nucleophilic Acyl Substitution:

The reaction proceeds via a two-stage addition-elimination mechanism.[3][4]

  • Nucleophilic Addition: The nitrogen atom of N-methyl-4-aminopiperidine attacks the carbonyl carbon of acetyl chloride. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate with a negatively charged oxygen and a positively charged nitrogen.[3]

  • Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, being a good leaving group, is eliminated.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base (in this protocol, triethylamine) to yield the final neutral amide product and triethylammonium chloride. The base is crucial to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]

Caption: Mechanism of Nucleophilic Acyl Substitution.

Experimental Protocol

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
N-methyl-4-aminopiperidine4899-40-1114.1910.01.0
Acetyl Chloride75-36-578.5010.51.05
Triethylamine (TEA)121-44-8101.1912.01.2
Dichloromethane (DCM), anhydrous75-09-284.93~50 mL-
Saturated Sodium Bicarbonate (aq.)--~30 mL-
Brine (Saturated NaCl aq.)--~30 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 g-
Product (Expected) 83180-55-6 156.23 --
Critical Safety Precautions

Acetyl chloride is a highly hazardous substance and requires strict safety measures.

  • Hazards : Acetyl chloride is highly flammable, corrosive, and causes severe skin burns and eye damage.[5][6] It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[7][8] Inhalation can be fatal.[9]

  • Handling : All operations involving acetyl chloride must be conducted inside a certified chemical fume hood.[7] The work area must be dry and free of water sources.[8] Use spark-proof tools and ground all equipment to prevent static discharge.[6][9]

  • Personal Protective Equipment (PPE) : Wear tightly fitting safety goggles, a face shield (8-inch minimum), a flame-resistant lab coat, and butyl rubber gloves.[5][7] Standard nitrile gloves are not sufficient.

  • Spill & Emergency : Keep a Class B fire extinguisher (or dry powder, e.g., sodium bicarbonate) nearby. Do not use water to extinguish a fire involving acetyl chloride.[5] Ensure an emergency eyewash and safety shower are immediately accessible.[9] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

Step-by-Step Synthesis Procedure
  • Reaction Setup :

    • Place a 100 mL round-bottom flask, equipped with a magnetic stir bar, under an inert atmosphere (Nitrogen or Argon).

    • Add N-methyl-4-aminopiperidine (1.14 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 40 mL) to the flask.

    • Add triethylamine (1.67 mL, 1.21 g, 12.0 mmol) to the solution. This base will act as an HCl scavenger.

    • Cool the flask to 0 °C using an ice-water bath.

  • Addition of Acetyl Chloride :

    • In a separate, dry vial, prepare a solution of acetyl chloride (0.75 mL, 0.82 g, 10.5 mmol) in anhydrous DCM (10 mL).

    • Using a dropping funnel or syringe pump, add the acetyl chloride solution dropwise to the stirred amine solution over 20-30 minutes. CAUTION : The reaction is exothermic; a slow addition rate is critical to maintain the temperature below 5 °C.

  • Reaction Progression :

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Let the reaction stir for 1-2 hours at room temperature.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Work-up and Extraction :

    • Once the reaction is complete, cool the flask again in an ice bath.

    • Slowly quench the reaction by adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 2x 15 mL of saturated sodium bicarbonate (NaHCO₃) solution to remove any remaining HCl and unreacted acetyl chloride.

      • 1x 15 mL of brine (saturated NaCl solution) to reduce the solubility of organic material in the aqueous layer.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Purification and Isolation :

    • Filter off the drying agent (MgSO₄) and wash the solid with a small amount of DCM.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified via flash column chromatography on silica gel, using a gradient of DCM and Methanol (e.g., 100:0 to 95:5 DCM:MeOH) to yield the pure N-(1-methylpiperidin-4-yl)acetamide.

Product Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance) : The spectrum should show characteristic peaks for the acetyl methyl group (a singlet around δ 2.0 ppm), the N-methyl group on the piperidine ring (a singlet), and various multiplets for the piperidine ring protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : Expect signals for the carbonyl carbon (around δ 170 ppm), the acetyl methyl carbon, and the distinct carbons of the N-methylpiperidine moiety.

  • Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (157.13 m/z).

Workflow and Data Management

The entire process, from preparation to analysis, follows a logical and systematic workflow to ensure safety, efficiency, and reproducibility.

Caption: Experimental workflow for the synthesis of N-(1-methylpiperidin-4-yl)acetamide.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of N-(1-methylpiperidin-4-yl)acetamide. By adhering to the outlined steps, particularly the stringent safety precautions for handling acetyl chloride and the use of a base scavenger, researchers can achieve high yields of the desired product. The described methods for purification and characterization ensure the final compound's high purity, making it suitable for subsequent applications in pharmaceutical research and development.

References

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.
  • Sigma-Aldrich. (2017). Safety Data Sheet: Acetyl chloride.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride.
  • Fisher Scientific. (2010). Safety Data Sheet: Acetyl chloride.
  • Merck Millipore. (n.d.). Safety Data Sheet: Acetyl chloride for synthesis.
  • Devi, N., & Saikia, P. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. Retrieved from [Link]

  • ResearchGate. (2009). Mild and Useful Method for N-Acylation of Amines | Request PDF. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Acylation of Amines with 2-(2-Oxocyclohexyl)acetyl chloride.
  • Pramanik, A. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved from [Link]

  • Supporting Information for a related synthesis. (n.d.).
  • SynHet. (n.d.). N-Methyl-n-(piperidin-4-yl)acetamide hcl.
  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • Kollar, L., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(4), 493. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of Piperidine Derivatives via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Reductive Amination in Piperidine Synthesis

The piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for molecular elaboration. Among the myriad of synthetic strategies to access this privileged heterocycle, reductive amination stands out for its efficiency, operational simplicity, and broad substrate scope.[1][2] This powerful transformation constructs the piperidine ring or introduces substituents by forming a carbon-nitrogen bond through the condensation of a carbonyl compound with an amine, followed by the reduction of the resulting imine or enamine intermediate.[3]

This guide provides an in-depth exploration of the reductive amination reaction for the synthesis of piperidine derivatives. It delves into the underlying mechanisms, offers a comparative analysis of common reducing agents, and presents detailed, field-proven protocols. The content is designed to equip researchers with the knowledge to not only execute these reactions successfully but also to troubleshoot and optimize them for their specific synthetic challenges.

Mechanistic Underpinnings: A Tale of Two Steps

Reductive amination is fundamentally a two-stage process that can often be performed in a single pot.[4][5] The initial step involves the nucleophilic attack of an amine on a carbonyl group (an aldehyde or a ketone) to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an imine (from a primary amine) or an iminium ion (from a secondary amine).[4][6] The second stage is the reduction of this C=N double bond to the corresponding amine.

The key to a successful one-pot reductive amination lies in the choice of a reducing agent that selectively reduces the imine or iminium ion in the presence of the starting carbonyl compound.[7][8] This selectivity prevents the wasteful consumption of the reducing agent and the formation of undesired alcohol byproducts.

Visualizing the Mechanism: Intermolecular Reductive Amination

Reductive_Amination_Mechanism cluster_step1 Step 1: Imine/Iminium Ion Formation cluster_step2 Step 2: Reduction Carbonyl R1(C=O)R2 Hemiaminal R1R2C(OH)NR3R4 Carbonyl->Hemiaminal + Amine Amine R3R4NH Amine->Hemiaminal Imine_Iminium [R1R2C=NR3R4]+ Hemiaminal->Imine_Iminium - H2O Water H2O Imine_Iminium->Water Product R1R2CH-NR3R4 Imine_Iminium->Product + [H]- (Reducing Agent) Hydride [H]- Hydride->Product

Caption: General mechanism of intermolecular reductive amination.

Choosing the Right Tool for the Job: A Comparative Analysis of Reducing Agents

The success of a reductive amination hinges critically on the selection of the appropriate reducing agent. The ideal reagent should be mild enough to avoid reducing the starting aldehyde or ketone but potent enough to efficiently reduce the intermediate imine or iminium ion.[8][9] Below is a comparison of commonly employed reducing agents.

Reducing AgentAdvantagesDisadvantagesCommon Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and highly selective for imines over carbonyls.[10][11] Tolerates a wide range of functional groups.[10] Generally less toxic than NaBH₃CN.[9] Effective in one-pot procedures.[10]Water-sensitive.[12] More expensive than NaBH₄.Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[12][13]
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for iminium ions.[7][14] Can be used in protic solvents like methanol.[12] Effective in one-pot reactions.[9]Highly toxic and generates cyanide byproducts.[7][9] Requires careful pH control (typically pH 6-7) to be effective and minimize side reactions.[7]Methanol (MeOH), Ethanol (EtOH)[12]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.[9] Potent reducing agent.Can reduce aldehydes and ketones, often necessitating a two-step procedure where the imine is pre-formed.[9][12] Less selective than NaBH(OAc)₃ and NaBH₃CN.[8]Methanol (MeOH), Ethanol (EtOH)[12]
Catalytic Hydrogenation (H₂/Catalyst) "Green" and atom-economical. Can reduce other functional groups (e.g., nitro groups, azides) in a one-pot cascade reaction.[1]Requires specialized equipment (hydrogenator). Catalyst can sometimes be pyrophoric. May not be suitable for substrates with other reducible functional groups.Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)

Expert Insight: For most applications, particularly in a drug discovery setting where functional group tolerance and safety are paramount, Sodium Triacetoxyborohydride (STAB) has emerged as the reagent of choice for one-pot reductive aminations.[9][11] Its mild nature and high selectivity often lead to cleaner reactions and higher yields with a broad range of substrates.[10][13]

Experimental Protocols

The following protocols are designed to be robust starting points for the synthesis of piperidine derivatives. As with any chemical reaction, optimization of stoichiometry, reaction time, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure for Intermolecular Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This one-pot protocol is suitable for the reaction of a variety of aldehydes and ketones with primary or secondary amines to form substituted piperidines or N-substituted piperidines.

Workflow Diagram:

Protocol1_Workflow Start Combine Carbonyl and Amine in Solvent Add_STAB Add Sodium Triacetoxyborohydride (STAB) Start->Add_STAB Stir Stir at Room Temperature Add_STAB->Stir Monitor Monitor Reaction by TLC/LC-MS Stir->Monitor Workup Aqueous Workup (e.g., sat. NaHCO₃) Monitor->Workup Extract Extract with Organic Solvent Workup->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Characterize Product Purify->End

Caption: Workflow for intermolecular reductive amination with STAB.

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • Amine (1.0–1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.3–1.6 equiv)[9]

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Appropriate organic solvent for extraction (e.g., DCM or ethyl acetate)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0 equiv) and the amine (1.0–1.2 equiv).

  • Dissolve the starting materials in anhydrous DCE or DCM (to a typical concentration of 0.1–0.5 M).

  • Stir the solution at room temperature for 15-30 minutes to allow for initial imine/iminium ion formation. For less reactive ketones, the addition of 1-2 equivalents of acetic acid can be beneficial.[10][13]

  • Add sodium triacetoxyborohydride (1.3–1.6 equiv) portion-wise to the stirring solution. The addition may be exothermic.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with the chosen organic solvent (e.g., DCM, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired piperidine derivative.[9]

Protocol 2: Intramolecular Reductive Amination for Piperidine Ring Formation

Intramolecular reductive amination is a powerful strategy for the synthesis of the core piperidine ring from acyclic precursors containing both an amine and a carbonyl group (or a precursor that can be unmasked to a carbonyl). This approach is particularly valuable in the synthesis of complex natural products and their analogs.[1][15]

Conceptual Workflow:

Protocol2_Concept Precursor Acyclic Amino-Ketone/Aldehyde Cyclization Intramolecular Imine/Iminium Formation Precursor->Cyclization Reduction Reduction Cyclization->Reduction Piperidine Piperidine Derivative Reduction->Piperidine

Caption: Conceptual workflow for intramolecular reductive amination.

Materials:

  • Amino-aldehyde or amino-ketone precursor (1.0 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5–2.0 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Appropriate organic solvent for extraction

Procedure:

  • Dissolve the amino-carbonyl precursor (1.0 equiv) in anhydrous DCE or THF in a round-bottom flask under an inert atmosphere.

  • If the amine is present as a salt (e.g., hydrochloride), add a non-nucleophilic base (e.g., triethylamine, 1.1 equiv) to liberate the free amine.

  • Optional: Add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5–2.0 equiv) portion-wise to the solution.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until cyclization is complete, as determined by TLC or LC-MS analysis.

  • Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Perform an aqueous workup and extraction as described in Protocol 1.

  • Dry, concentrate, and purify the resulting piperidine derivative by column chromatography.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation Inefficient imine/iminium formation. Steric hindrance in substrates. Deactivated carbonyl or amine.Add a catalytic amount of acetic acid.[13] Increase reaction temperature. Use a dehydrating agent like molecular sieves.[16] Consider a two-step approach: pre-form the imine before adding the reducing agent.
Formation of Alcohol Byproduct Reducing agent is too strong or not selective. Reaction conditions favor carbonyl reduction.Switch to a more selective reducing agent like STAB.[9] In a two-step procedure with NaBH₄, ensure complete imine formation before adding the borohydride.[12]
Incomplete Reaction Insufficient reducing agent. Sterically demanding substrates.Increase the equivalents of the reducing agent. Increase reaction time and/or temperature.
Complex Product Mixture Over-alkylation (for primary amines). Side reactions.Use a larger excess of the primary amine if it is readily available. If forming a secondary amine, consider using a protecting group strategy for one of the amine's hydrogens.

Monitoring Reaction Progress

Effective monitoring is crucial for determining the endpoint of the reaction and preventing the formation of byproducts.

  • Thin Layer Chromatography (TLC): A rapid and cost-effective method. Staining with potassium permanganate or ninhydrin can help visualize the starting materials and products. For non-UV active compounds, charring with sulfuric acid can be employed.[17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the desired product, starting materials, and any major byproducts by their mass-to-charge ratio. This is the preferred method in many drug discovery laboratories.[18]

Conclusion

Reductive amination is an indispensable tool in the synthesis of piperidine derivatives, offering a reliable and versatile method for C-N bond formation. By understanding the reaction mechanism, carefully selecting the appropriate reducing agent, and employing robust experimental protocols, researchers can efficiently access a wide range of piperidine-containing molecules. The procedures and insights provided in this guide serve as a comprehensive resource for scientists and professionals in drug development, enabling them to leverage the power of reductive amination in their synthetic endeavors.

References

  • Myers, A. M. Chem 115.
  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Available at: [Link]

  • Wikipedia. Sodium triacetoxyborohydride. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ChemistryOpen, 9(7), 735–749. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Chemistry Steps. Reductive Amination. Available at: [Link]

  • Nevskyi, O., D'yakonov, V. A., & Miftakhov, M. S. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6589. Available at: [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (2018). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC, 2019(1), 282-306. Available at: [Link]

  • JoVE. Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Available at: [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Available at: [Link]

  • Alinezhad, H., Yavari, H., & Salehian, F. (2015). Recent Advances in Reductive Amination Catalysis and Its Applications. Current Organic Chemistry, 19(11), 1021-1049. Available at: [Link]

  • Chemistry Steps. Aldehydes and Ketones to Amines. Available at: [Link]

  • Chemical Communications. A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Available at: [Link]

  • Schepmann, D., Laux-Biehlmann, A., & Wünsch, B. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 12(15), 1235–1246. Available at: [Link]

  • Chemistry LibreTexts. Reductive Amination. Available at: [Link]

  • ResearchGate. Recent Development on Catalytic Reductive Amination and Applications. Available at: [Link]

  • Sukhorukov, A. Y., Leshcheva, A. A., & Zlotin, S. G. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 298. Available at: [Link]

  • ResearchGate. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available at: [Link]

  • ResearchGate. Synthesis of piperidine derivatives (±)‐21a, (±)‐26‐(±)‐28, (±)‐29a.... Available at: [Link]

  • ResearchGate. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Available at: [Link]

  • Organic Chemistry Portal. Piperidine synthesis. Available at: [Link]

  • MDPI. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Available at: [Link]

  • ResearchGate. How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines?. Available at: [Link]

  • ACS Publications. High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Available at: [Link]

  • PubMed. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]

  • ResearchGate. Reductive amination of aldehyde 2,4-dinitrophenylhydrazones using cyanoborohydride for determination of selected carbonyl compounds in Port wines, table wines, and wine spirits. Available at: [Link]

  • ACS Publications. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Available at: [Link]

  • WordPress. Reductive Amination. Available at: [Link]

  • Reddit. Reductive amination of piperazine. Available at: [Link]

  • Green Chemistry Teaching and Learning Community. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available at: [Link]

  • NIH. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging N-methyl-N-(piperidin-4-yl)acetamide in High-Throughput Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview and robust protocols for the effective use of N-methyl-N-(piperidin-4-yl)acetamide as a core building block in parallel synthesis. The piperidine moiety is a highly privileged scaffold in medicinal chemistry, present in a vast number of clinically approved drugs.[1][2] This document explores the rationale behind using this specific bifunctional reagent, detailing its chemical properties and offering step-by-step protocols for its derivatization via reductive amination and amide coupling. The methodologies are designed for researchers, medicinal chemists, and drug development professionals aiming to rapidly generate diverse chemical libraries for hit-to-lead campaigns.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern drug design, prized for its conformational flexibility and its ability to improve crucial pharmacokinetic properties (ADME).[2][3][4] Its three-dimensional structure allows it to effectively orient substituents to interact with biological targets, while its basic nitrogen can enhance aqueous solubility and facilitate transport across biological membranes.[2] N-methyl-N-(piperidin-4-yl)acetamide is a particularly valuable scaffold for parallel synthesis due to two key features:

  • A Reactive Handle: The secondary amine of the piperidine ring provides a reliable and versatile point for chemical modification.

  • A Modulating Moiety: The N-methylacetamide group at the 4-position influences the physicochemical properties of the final compounds, such as polarity, hydrogen bonding potential, and metabolic stability.

By using this building block as a common core, researchers can systematically introduce a wide array of functional groups, rapidly exploring the structure-activity relationship (SAR) of a new chemical series.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the starting material's properties is fundamental to successful reaction design and purification.

PropertyValueSource
Molecular Formula C₈H₁₆N₂O[5]
Molecular Weight 156.23 g/mol [5][6]
Appearance Solid[5]
InChI Key UGQXPTUMTGDBJJ-UHFFFAOYSA-N[5]
CAS Number 550370-51-9 (HCl Salt)[7][8][9]
Topological Polar Surface Area (TPSA) 32.34 Ų[8]
Predicted logP 0.6385[8]

Note: Data is for the free base unless specified. The compound is often supplied as a hydrochloride salt to improve stability and handling.[7][8]

Parallel Synthesis Workflow: A General Overview

The core strategy involves using N-methyl-N-(piperidin-4-yl)acetamide as a central scaffold (Core A) and reacting it with a diverse library of building blocks (R-group precursors) in a multi-well plate format. This allows for the simultaneous synthesis of dozens to hundreds of discrete analogues.

G cluster_0 Setup cluster_1 Reaction cluster_2 Processing & Analysis Core Scaffold Core N-methyl-N-(piperidin-4-yl)acetamide Parallel_Reaction Parallel Synthesis Plate (e.g., 96-well format) - Dispense Scaffold - Dispense Reagents - Add Coupling Agents/Reductants Core->Parallel_Reaction Reagent_Library Building Block Library (e.g., Aldehydes, Carboxylic Acids) Reagent_Library->Parallel_Reaction Workup Parallel Workup (e.g., Liquid-Liquid Extraction, SPE) Parallel_Reaction->Workup Purification High-Throughput Purification (e.g., Prep-LC/MS) Workup->Purification Analysis QC & Analysis (LC/MS, NMR) Purification->Analysis

Caption: High-level workflow for parallel synthesis using a core scaffold.

Protocol 1: Reductive Amination for N-Alkylation

Reductive amination is a robust and highly reliable method for forming C-N bonds, making it ideal for library synthesis.[10][11] The reaction proceeds via the formation of an intermediate iminium ion from the secondary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild hydride reagent. Sodium triacetoxyborohydride (STAB) is the reductant of choice due to its selectivity and tolerance for acidic conditions, which catalyze iminium formation.[12]

Caption: Reaction scheme for reductive amination of the piperidine scaffold.

Detailed Step-by-Step Protocol (96-well Plate Format)
  • Reagent Preparation:

    • Scaffold Stock: Prepare a 0.2 M solution of N-methyl-N-(piperidin-4-yl)acetamide (or its HCl salt with 1.1 eq of a non-nucleophilic base like DIPEA) in 1,2-dichloroethane (DCE).

    • Aldehyde Library: Prepare 0.25 M solutions of a diverse set of aldehydes in DCE in a separate 96-well plate.

    • Reductant Slurry: Prepare a slurry of sodium triacetoxyborohydride (STAB) in DCE (approx. 0.5 M). Note: Prepare this fresh and keep the vial loosely capped to vent hydrogen gas.

  • Reaction Setup:

    • To each well of a 96-well reaction block, dispense 250 µL of the scaffold stock solution (0.05 mmol, 1.0 eq).

    • Dispense 220 µL of the corresponding aldehyde solution to each well (0.055 mmol, 1.1 eq).

    • Add 5 µL of glacial acetic acid to each well to catalyze iminium formation.

    • Seal the plate and allow it to shake at room temperature for 1 hour.

  • Reduction:

    • Unseal the plate and dispense 300 µL of the STAB slurry to each well (approx. 0.15 mmol, 3.0 eq). Caution: Perform in a well-ventilated hood.

    • Reseal the plate securely and shake at room temperature for 12-18 hours.

  • Workup & Isolation:

    • Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Add 1 mL of dichloromethane (DCM) to each well, seal, and shake vigorously for 5 minutes.

    • Centrifuge the plate to separate the layers.

    • Carefully transfer the organic (bottom) layer to a fresh 96-well plate for analysis and purification.

  • Self-Validation:

    • Analyze a small aliquot from each well via LC-MS to confirm product formation and assess purity before committing to large-scale purification.

Table of Exemplar Conditions for Reductive Amination
Aldehyde TypeEquivalentsTypical Time (h)Expected Conversion (%)Notes
Aliphatic1.1 - 1.212>90%Generally clean and fast reactions.
Aromatic (electron-neutral)1.1 - 1.216>90%Standard conditions are effective.
Aromatic (electron-rich)1.2 - 1.31880-95%May require slightly longer reaction times.
Aromatic (electron-poor)1.112>95%Typically very fast due to rapid iminium formation.
Heterocyclic1.2 - 1.51870-90%Can be more complex; may require optimization.

Protocol 2: Amide Coupling for N-Acylation

Amide bond formation is arguably the most common reaction in medicinal chemistry.[13] Modern coupling reagents provide high yields and minimize side reactions, making them suitable for parallel synthesis.[14][15] A common and effective combination is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as the base.[15] This system efficiently generates an active ester from the carboxylic acid, which then rapidly reacts with the secondary amine of the scaffold.

Caption: Reaction scheme for amide coupling with the piperidine scaffold.

Detailed Step-by-Step Protocol (96-well Plate Format)
  • Reagent Preparation:

    • Scaffold Stock: Prepare a 0.2 M solution of N-methyl-N-(piperidin-4-yl)acetamide in anhydrous N,N-Dimethylformamide (DMF).

    • Carboxylic Acid Library: Prepare 0.22 M solutions of a diverse library of carboxylic acids in DMF in a separate plate.

    • Activator Stock: Prepare a 0.25 M solution of HATU in anhydrous DMF.

    • Base: Use neat N,N-Diisopropylethylamine (DIPEA).

  • Reaction Setup:

    • To each well of a 96-well reaction block, dispense 275 µL of the carboxylic acid solution (0.06 mmol, 1.2 eq).

    • Add 240 µL of the HATU solution to each well (0.06 mmol, 1.2 eq).

    • Add 26 µL of DIPEA to each well (0.15 mmol, 3.0 eq).

    • Allow the pre-activation to proceed for 15 minutes at room temperature with gentle shaking.

  • Amine Addition:

    • Dispense 250 µL of the scaffold stock solution (0.05 mmol, 1.0 eq) to each well.

    • Seal the plate and shake at room temperature for 4-12 hours.

  • Workup & Isolation:

    • Upon completion (monitored by LC-MS), add 1 mL of water to each well to precipitate the product and quench the reaction.

    • Add 1 mL of ethyl acetate, seal, and shake vigorously.

    • Centrifuge to separate layers and transfer the organic phase to a new plate.

    • Alternatively, for more polar compounds, the crude reaction mixture can be directly purified via reverse-phase preparative HPLC.

  • Self-Validation:

    • An initial LC-MS of the crude reaction mixture is essential to confirm the reaction's success and determine the appropriate purification strategy.

Table of Exemplar Conditions for Amide Coupling
Carboxylic Acid TypeEquivalentsTypical Time (h)Expected Conversion (%)Notes
Aliphatic1.24>95%Very rapid and clean coupling.
Aromatic (electron-neutral)1.26>90%Standard conditions work well.
Aromatic (electron-poor)1.26>90%Generally unproblematic.
Aromatic (electron-rich)1.38-1285-95%Can be slightly slower to activate.
Heterocyclic1.38-1275-95%Steric hindrance or competing basic sites may slow the reaction.

Conclusion

N-methyl-N-(piperidin-4-yl)acetamide is a highly effective and versatile building block for parallel synthesis in drug discovery. Its privileged piperidine core and reactive secondary amine handle allow for the rapid generation of large, diverse libraries of drug-like molecules. The detailed protocols for reductive amination and amide coupling provided herein offer robust, field-tested starting points for library production. By employing these self-validating workflows, research organizations can significantly accelerate their hit-finding and lead-optimization efforts.

References

  • ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery.
  • Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
  • CymitQuimica. (n.d.). N-Methyl-N-(piperidin-4-yl)acetamide hydrochloride.
  • National Center for Biotechnology Information. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
  • Thieme. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design.
  • National Center for Biotechnology Information. (n.d.). N-methyl-2-(piperidin-4-yl)acetamide. PubChem.
  • ACS Publications. (n.d.). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science.
  • National Center for Biotechnology Information. (n.d.). Acetamide, N-(4-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-. PubChem.
  • ChemScene. (n.d.). This compound.
  • ResearchGate. (2010). ChemInform Abstract: One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones.
  • Royal Society of Chemistry. (n.d.). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science.
  • SynHet. (n.d.). N-Methyl-n-(piperidin-4-yl)acetamide hcl.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • ChemHelp ASAP. (2020, March 20). reductive amination & secondary amine synthesis. YouTube. Retrieved from [Link]

  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)methanamine Derivatives.
  • CymitQuimica. (n.d.). N-Methyl-N-piperidin-4-yl-acetamide.
  • Sigma-Aldrich. (n.d.). N-METHYL-N-(PIPERIDIN-4-YL)ACETAMIDE.
  • ChemScene. (n.d.). N-Methyl-2-(4-methylpiperidin-1-yl)acetamide.
  • National Center for Biotechnology Information. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC.
  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction.
  • GSRS. (n.d.). N-(4-AMINOPHENYL)-N-METHYL-2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDE.
  • ResearchGate. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates.
  • National Center for Biotechnology Information. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC.
  • National Center for Biotechnology Information. (n.d.). Discovery of 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands. PubMed Central.
  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 4-Acetamidonicotinamide.
  • BenchChem. (2025). An In-Depth Technical Guide to the Physicochemical Properties of N-[4-(dimethylamino)phenyl]acetamide.
  • Chemsrc. (n.d.). N-(4-methylpiperidin-4-yl)acetamide.

Sources

Application Notes & Protocols: N-methyl-N-(piperidin-4-yl)acetamide Hydrochloride as a Versatile Scaffold for Novel Opioid Receptor Ligand Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-anilinopiperidine scaffold is the cornerstone of some of the most potent synthetic opioids, including fentanyl and its numerous analogs.[1][2] These compounds are powerful analgesics but are also associated with significant public health crises due to their high potential for abuse and overdose.[3] Consequently, there is a pressing need in medicinal chemistry to develop novel analgesics with improved safety profiles, such as reduced respiratory depression and lower addictive potential. A key strategy in modern drug design is the synthesis of biased agonists, which preferentially activate therapeutic signaling pathways over those responsible for adverse effects.[4]

This guide focuses on the utility of N-methyl-N-(piperidin-4-yl)acetamide hydrochloride, a functionalized piperidine building block, in the synthesis of novel chemical entities (NCEs) designed to target opioid receptors.[5][6] Rather than being a direct precursor to known fentanyl-class drugs, this compound serves as a versatile starting scaffold. It allows researchers to systematically explore the structure-activity relationships (SAR) of new piperidine-based ligands by modifying the N-1 position of the piperidine ring, providing a robust platform for the discovery of next-generation analgesics.

Application Note 1: The Piperidine Scaffold in Opioid Ligand Design

The 4-aminopiperidine core is a privileged structure in opioid pharmacology. The seminal work on fentanyl established critical structural features necessary for high-potency agonism at the μ-opioid receptor (MOR).[7]

  • The N-Aralkyl Substituent: The substituent on the piperidine nitrogen (N-1 position) is crucial for receptor affinity and potency. In fentanyl, the phenethyl group is optimal, contributing to a significant increase in analgesic activity compared to N-methyl or N-benzyl derivatives.[1][8] This region of the molecule is believed to interact with a specific hydrophobic pocket within the opioid receptor.

  • The N-Acyl Anilino Group: The N-acyl anilino moiety at the 4-position is another critical component. The propionamide group in fentanyl provides a potent combination of lipophilicity and hydrogen bonding capability. Varying the acyl group (e.g., to an acetamide) can modulate the ligand's activity and receptor subtype selectivity.[9]

This compound provides a fixed N-methylacetamide group at the 4-position while leaving the critical N-1 position as a secondary amine, primed for derivatization. This allows for the rapid synthesis of compound libraries where the N-aralkyl group is varied, enabling a focused exploration of the SAR at this key position.

Application Note 2: Mechanistic Considerations in Opioid Receptor Signaling

Opioid ligands exert their effects by binding to and activating opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[10][11] The three primary subtypes are the μ (mu), δ (delta), and κ (kappa) receptors.[10] Upon activation by an agonist, these receptors trigger two main intracellular signaling cascades.[4][12]

  • G-Protein Pathway: This is the canonical pathway responsible for the desired analgesic effects.[4] The activated receptor couples to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.[4][10] These events collectively reduce neuronal excitability and neurotransmitter release, dampening pain signals.

  • β-Arrestin Pathway: Following G-protein activation, GPCR kinases (GRKs) phosphorylate the receptor, promoting the recruitment of β-arrestin proteins. This pathway is primarily responsible for receptor desensitization and internalization, but it also initiates distinct signaling cascades, including the activation of the MAP kinase pathway.[4] The β-arrestin pathway has been strongly implicated in the adverse effects of opioids, such as respiratory depression, tolerance, and constipation.[4]

Modern opioid design aims to create "biased agonists"—ligands that selectively engage the G-protein pathway while minimizing recruitment of the β-arrestin pathway. Such compounds could theoretically provide potent analgesia with a significantly improved safety margin.

Opioid_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular cluster_g_protein cluster_arrestin Receptor Opioid Receptor (μ, δ, κ) G_Protein Gαi/o + Gβγ Receptor->G_Protein Activates GRK GRK Receptor->GRK Activates Agonist Opioid Agonist Agonist->Receptor Binds AC Adenylyl Cyclase G_Protein->AC Inhibits IonChannels ↑ K+ Efflux ↓ Ca2+ Influx G_Protein->IonChannels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia IonChannels->Analgesia Receptor_P Phosphorylated Receptor GRK->Receptor_P Phosphorylates BetaArrestin β-Arrestin Receptor_P->BetaArrestin Recruits Internalization Receptor Internalization BetaArrestin->Internalization MAPK ERK/MAPK Activation BetaArrestin->MAPK SideEffects Side Effects (e.g., Resp. Depression) Internalization->SideEffects MAPK->SideEffects

Caption: Opioid Receptor Signaling Pathways.

Protocol 1: Synthesis of an N-Aralkyl-N-methyl-N-(piperidin-4-yl)acetamide Analog Library

Objective: To provide a general, robust protocol for the N-alkylation of this compound to generate a library of potential opioid receptor ligands for screening.

Principle: This protocol utilizes a standard nucleophilic substitution reaction. The secondary amine of the piperidine ring acts as a nucleophile, displacing a halide from an electrophilic aralkyl halide. A non-nucleophilic base is used to deprotonate the starting hydrochloride salt and neutralize the hydrogen halide byproduct formed during the reaction.

Synthesis_Workflow Start Starting Material: N-methyl-N-(piperidin-4-yl)acetamide HCl Reaction N-Alkylation Reaction (Heat, Stir) Start->Reaction Reagents Reagents: Aralkyl Halide, Base (K2CO3), Solvent (ACN) Reagents->Reaction TLC Monitor by TLC Reaction->TLC Periodically TLC->Reaction Incomplete Workup Aqueous Workup & Extraction TLC->Workup Complete Purify Purification (Flash Chromatography) Workup->Purify Analyze Characterization (LC-MS, NMR) Purify->Analyze Product Final Product: N-Aralkyl Analog Analyze->Product

Caption: General Workflow for N-Alkylation Synthesis.

Data Presentation: Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Purpose
N-methyl-N-(piperidin-4-yl)acetamide HCl550370-51-9192.69Starting Scaffold
1-Bromo-2-phenylethane (Phenethyl bromide)103-63-9185.06Example Aralkyl Halide
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21Base
Acetonitrile (ACN), anhydrous75-05-841.05Reaction Solvent
Dichloromethane (DCM)75-09-284.93Extraction Solvent
Ethyl Acetate (EtOAc)141-78-688.11Chromatography Mobile Phase Component
Hexanes110-54-386.18Chromatography Mobile Phase Component
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6142.04Drying Agent
Deionized Water7732-18-518.02Workup
Experimental Protocol: Synthesis of N-methyl-N-(1-(2-phenylethyl)piperidin-4-yl)acetamide
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 5.19 mmol, 1.0 equiv).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.15 g, 15.57 mmol, 3.0 equiv) and anhydrous acetonitrile (30 mL).

  • Stir the resulting suspension vigorously for 10 minutes at room temperature to ensure deprotonation of the piperidine hydrochloride.

  • Add 1-bromo-2-phenylethane (phenethyl bromide) (0.80 mL, 5.71 mmol, 1.1 equiv) to the suspension via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80 °C (oil bath temperature) and allow it to stir under reflux.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The reaction is typically complete within 16-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solids (inorganic salts) and wash them with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Extraction: Dissolve the crude oil in dichloromethane (50 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure N-methyl-N-(1-(2-phenylethyl)piperidin-4-yl)acetamide as a clear oil.

Protocol Validation: Product Characterization

Trust in a synthetic protocol requires rigorous validation of the final product's identity and purity. This is a critical step before any pharmacological screening.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for confirming molecular weight and assessing purity.[13] A successful synthesis will show a major peak in the chromatogram with a mass corresponding to the expected product [M+H]⁺. For the example product, the expected exact mass for C₁₆H₂₄N₂O is 260.19.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the precise chemical structure. For the example product, one would expect to see characteristic signals for the aromatic protons of the phenethyl group (~7.2-7.3 ppm), the aliphatic protons of the phenethyl and piperidine linkers, and the singlet for the N-methyl and acetyl methyl groups.

Application Note 3: Pharmacological Screening of NCEs

Once a library of analogs is synthesized and purified, the next step is to evaluate their pharmacological properties to identify promising lead compounds.

  • Receptor Binding Assays: The initial screen typically involves competitive radioligand binding assays to determine the affinity (Ki value) of the new compounds for the μ, δ, and κ opioid receptors. This provides fundamental information on both potency and selectivity.

  • Functional Assays: Compounds with high affinity are then advanced to functional assays to determine their efficacy.

    • G-Protein Activation: Assays such as GTPγS binding or cAMP inhibition measure the compound's ability to activate the G-protein pathway.[14] This determines if the compound is an agonist, antagonist, or partial agonist.

    • β-Arrestin Recruitment: Specific assays (e.g., BRET or FRET-based) are used to quantify the recruitment of β-arrestin to the activated receptor.

  • Determining Bias: By comparing the potency (EC₅₀) and efficacy (Eₘₐₓ) in both G-protein and β-arrestin assays, a "bias factor" can be calculated. This quantifies the compound's preference for one pathway over the other, identifying candidates for further development as potentially safer analgesics.

Data Presentation: Representative Pharmacological Data (Hypothetical)
Compound IDN-1 SubstituentMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)MOR GTPγS EC₅₀ (nM) (Eₘₐₓ %)MOR β-Arrestin EC₅₀ (nM) (Eₘₐₓ %)
Control Fentanyl0.525015005.0 (100%)10.0 (100%)
NCE-01 Phenethyl1.2400>20008.5 (95%)150 (45%)
NCE-02 4-F-Phenethyl0.9350>20007.0 (98%)210 (30%)
NCE-03 2-Thienylethyl5.5150>100025.0 (80%)>1000 (15%)

This table presents hypothetical data for illustrative purposes.

Conclusion

This compound is a valuable and accessible chemical scaffold for researchers in drug development. Its structure allows for the straightforward synthesis of diverse libraries of novel piperidine-based compounds through N-alkylation. By combining this synthetic versatility with a tiered pharmacological screening approach focused on receptor affinity, functional activity, and signaling bias, researchers can efficiently explore the structure-activity relationships of new chemical space. This strategy is integral to the rational design of next-generation opioid receptor ligands with the potential for high efficacy and an improved safety profile, addressing a critical unmet need in pain management.

References

  • Opioid receptors signaling network - PMC - PubMed Central. [Link]

  • Development and Application of Analytical Methods for Fentanyl Analogs in Traditional and Alternative Matrices. [Link]

  • A Review of Analytical Methods Used to Identify Fentanyl and Its Analogs - Prized Writing - UC Davis. [Link]

  • Video: Opioid Receptors: Overview - JoVE. [Link]

  • Modern Methods for Detection of Fentanyl and Its Analogues: A Comprehensive Review of Technologies and Applications - MDPI. [Link]

  • Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens - PubMed. [Link]

  • Confirmation and Analysis of Fentanyl and Its Analogues Without the Standards - SciSpace. [Link]

  • Post-metabolism impurity profiling of carfentanil, remifentanil, sufentanil, and benzylfentanyl - UvA-DARE (Digital Academic Repository). [Link]

  • SCALED-UP SYNTHESIS: SALTS OF CARFENTANIL AND REMIFENTANIL - DTIC. [Link]

  • The signaling pathways mediated by opioids and opioid receptors. (a)... - ResearchGate. [Link]

  • Opioid receptors signaling network - Semantic Scholar. [Link]

  • Synthetic approaches to remifentanil. | Download Scientific Diagram - ResearchGate. [Link]

  • Overview of applied synthesis methods for carfentanil, remifentanil, sufentanil, and benzylfentanyl. - ResearchGate. [Link]

  • US5106983A - Process of making carfentanil and related analgesics - Google P
  • Structure-activity relations in analgesics based on 4-anilinopiperidine - Oxford Academic. [Link]

  • Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil | Request PDF - ResearchGate. [Link]

  • WO2006055321A2 - Process of making fentanyl intermediates - Google P
  • Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. [Link]

  • Designation of Halides of 4-Anilinopiperidine as List I Chemicals - Federal Register. [Link]

  • N-(piperidin-4-ylmethyl)acetamide hydrochloride | C8H17ClN2O - PubChem. [Link]

  • A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. [Link]

  • Probes for Narcotic Receptor Mediated Phenomena. 26.1-3 Synthesis and Biological Evaluation of Diarylmethylpiperazines and. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands | Request PDF - ResearchGate. [Link]

  • N-methyl-2-(piperidin-4-yl)acetamide | C8H16N2O - PubChem. [Link]

  • Emerging Synthetic Fentanyl Analogs - PMC - NIH. [Link]

  • An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC - NIH. [Link]

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PubMed Central. [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. [Link]

  • N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed. [Link]

  • New Trends in the Illicit Manufacture of Synthetic Drugs - OAS.org. [Link]

  • List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances under. [Link]

  • L_2023027EN.01000101.xml - EUR-Lex - European Union. [Link]

Sources

Application Notes and Protocols: Synthesis and Evaluation of CXCR4 Antagonists from N-methyl-N-(piperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The C-X-C chemokine receptor 4 (CXCR4) is a G protein-coupled receptor that, with its cognate ligand CXCL12, plays a pivotal role in numerous physiological processes, including immune cell trafficking and hematopoiesis.[1][2] However, the dysregulation of the CXCR4/CXCL12 signaling axis is implicated in the pathology of various diseases, notably cancer metastasis, HIV-1 entry into host cells, and inflammatory disorders.[3] Consequently, the development of small molecule antagonists targeting CXCR4 has emerged as a significant therapeutic strategy.[4][5] This document provides a detailed guide for the synthesis of a potential CXCR4 antagonist derived from the readily available starting material, N-methyl-N-(piperidin-4-yl)acetamide. Furthermore, it outlines comprehensive protocols for the biological characterization of the synthesized compound, including binding affinity and functional antagonism assays. This guide is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction: The Rationale for Targeting CXCR4 with Piperidine-Based Scaffolds

The CXCR4 receptor is overexpressed in a multitude of human cancers, and its activation by CXCL12 promotes tumor growth, invasion, angiogenesis, and metastasis.[6] In the context of HIV, CXCR4 functions as a co-receptor for T-tropic viral strains, facilitating their entry into T-cells.[3] Therefore, blocking the interaction between CXCL12 and CXCR4 with exogenous antagonists represents a promising approach to disrupt these pathological processes.

Small molecule antagonists offer several advantages over peptidic or antibody-based therapies, including improved oral bioavailability and reduced manufacturing costs. The piperidine moiety is a common scaffold in medicinal chemistry and has been successfully incorporated into a variety of CXCR4 antagonists.[7] Its saturated heterocyclic structure allows for three-dimensional diversity, enabling precise orientation of functional groups to interact with the binding pocket of the CXCR4 receptor. This guide details a synthetic strategy to modify N-methyl-N-(piperidin-4-yl)acetamide, a commercially available building block, to generate a novel CXCR4 antagonist. The proposed synthesis involves a two-step sequence: reduction of the acetamide to an ethylamine, followed by N-alkylation of the piperidine nitrogen with a moiety known to confer CXCR4 antagonist activity.

Synthetic Protocol: From Starting Material to Final Compound

This section outlines a plausible and experimentally grounded synthetic route for the preparation of a CXCR4 antagonist from N-methyl-N-(piperidin-4-yl)acetamide. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic strategy.

Overall Synthetic Scheme

synthetic_pathway start N-methyl-N-(piperidin-4-yl)acetamide intermediate N-ethyl-N-methylpiperidin-4-amine start->intermediate  LiAlH4, THF (Amide Reduction)   final CXCR4 Antagonist Candidate intermediate->final  2-(bromomethyl)naphthalene, K2CO3, DMF (N-Alkylation)  

Caption: Proposed two-step synthesis of a CXCR4 antagonist candidate.

Step 1: Reduction of N-methyl-N-(piperidin-4-yl)acetamide

Rationale: The initial step involves the reduction of the tertiary acetamide group to the corresponding ethylamine. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of this transformation, which is often challenging with milder reagents.[8] This reduction is crucial as it converts the carbonyl group, which is generally not optimal for CXCR4 binding in this context, into a more flexible and basic ethylamine moiety that can engage in key interactions within the receptor binding pocket.

Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve N-methyl-N-(piperidin-4-yl)acetamide (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension under a nitrogen atmosphere.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude N-ethyl-N-methylpiperidin-4-amine.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure intermediate.

Step 2: N-Alkylation of the Piperidine Nitrogen

Rationale: The secondary amine of the piperidine ring is a key handle for introducing structural diversity and directing the molecule to the CXCR4 receptor. N-alkylation with an appropriate electrophile can introduce aromatic or heteroaromatic moieties that are known to form favorable interactions, such as π-stacking, within the hydrophobic regions of the CXCR4 binding pocket.[7] In this proposed synthesis, 2-(bromomethyl)naphthalene is used as the alkylating agent, as the naphthylmethyl group is a common feature in potent CXCR4 antagonists.

Protocol:

  • In a round-bottom flask, dissolve N-ethyl-N-methylpiperidin-4-amine (1.0 equivalent) and potassium carbonate (K₂CO₃, 2.0 equivalents) in anhydrous dimethylformamide (DMF).

  • To this stirred suspension, add 2-(bromomethyl)naphthalene (1.1 equivalents) portion-wise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final CXCR4 antagonist candidate.

Characterization and Data Summary

The synthesized intermediate and final compound should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.

Table 1: Summary of Synthetic Steps and Expected Data

StepReactionStarting MaterialProductReagents and ConditionsExpected Yield (%)
1Amide ReductionN-methyl-N-(piperidin-4-yl)acetamideN-ethyl-N-methylpiperidin-4-amineLiAlH₄, THF, reflux70-85
2N-AlkylationN-ethyl-N-methylpiperidin-4-amineCXCR4 Antagonist Candidate2-(bromomethyl)naphthalene, K₂CO₃, DMF, 70°C60-75

Biological Evaluation: Characterizing CXCR4 Antagonism

A thorough biological evaluation is critical to determine the efficacy and potency of the synthesized compound as a CXCR4 antagonist. The following protocols describe key in vitro assays to assess its binding affinity and functional activity.

CXCR4 Signaling Pathway

CXCR4_signaling cluster_membrane Cell Membrane CXCR4 CXCR4 Receptor G_protein Gαi/Gβγ CXCR4->G_protein Activates PLC PLC G_protein->PLC Activates CXCL12 CXCL12 CXCL12->CXCR4 Binds Antagonist Synthesized Antagonist Antagonist->CXCR4 Blocks PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Migration Cell Migration & Proliferation DAG->Migration Ca_release->Migration

Caption: Simplified CXCR4 signaling pathway and the point of inhibition.

Competitive Binding Assay

Rationale: This assay determines the ability of the synthesized compound to displace a known fluorescently labeled ligand from the CXCR4 receptor, providing a measure of its binding affinity (IC₅₀).[9]

Protocol:

  • Use a cell line that endogenously or recombinantly expresses a high level of CXCR4 (e.g., Jurkat cells).

  • Prepare a stock solution of the synthesized compound in DMSO and create a serial dilution series in assay buffer (e.g., PBS with 0.1% BSA).

  • In a 96-well plate, incubate the cells with varying concentrations of the synthesized compound for 30 minutes at room temperature.

  • Add a fixed, sub-saturating concentration of a fluorescently labeled CXCL12 ligand to each well.

  • Incubate the plate for 1-2 hours at 4°C in the dark.

  • Wash the cells to remove unbound ligand.

  • Measure the fluorescence intensity using a plate reader or flow cytometer.

  • Plot the fluorescence intensity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Calcium Mobilization Assay

Rationale: CXCR4 activation by CXCL12 leads to the mobilization of intracellular calcium stores.[2][10] This functional assay measures the ability of the synthesized compound to inhibit this CXCL12-induced calcium flux, thus confirming its antagonistic activity.

Protocol:

  • Load CXCR4-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Wash the cells to remove excess dye and resuspend them in an appropriate buffer.

  • In a 96-well plate, pre-incubate the loaded cells with various concentrations of the synthesized compound for 15-30 minutes.

  • Use a fluorescence plate reader with automated injection capabilities to measure the baseline fluorescence.

  • Inject a solution of CXCL12 at a concentration that elicits a submaximal response (EC₈₀) into each well.

  • Immediately record the change in fluorescence intensity over time.

  • The peak fluorescence intensity corresponds to the calcium mobilization.

  • Calculate the percentage of inhibition for each concentration of the synthesized compound relative to the CXCL12-only control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Chemotaxis (Cell Migration) Assay

Rationale: A hallmark of CXCR4 signaling is the induction of cell migration towards a CXCL12 gradient.[11][12] This assay directly assesses the ability of the synthesized antagonist to block this migratory response.

Protocol:

  • Use a transwell migration system with a porous membrane (e.g., 8 µm pore size for lymphocytes).

  • Place assay medium containing CXCL12 in the lower chamber of the transwell plate.

  • In the upper chamber, add CXCR4-expressing cells that have been pre-incubated with various concentrations of the synthesized compound.

  • Incubate the plate at 37°C in a humidified incubator for a period sufficient for cell migration (typically 2-4 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several fields of view under a microscope.

  • Calculate the percentage of inhibition of migration for each compound concentration relative to the CXCL12-only control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Table 2: Summary of Biological Assays and Expected Data

AssayPurposeCell LineKey ReagentsEndpointExpected IC₅₀ Range
Competitive BindingDetermine binding affinityJurkat (CXCR4+)Fluorescently labeled CXCL12Displacement of fluorescent ligand10 - 500 nM
Calcium MobilizationAssess functional antagonismJurkat (CXCR4+)Fluo-4 AM, CXCL12Inhibition of Ca²⁺ flux1 - 100 nM
ChemotaxisEvaluate inhibition of cell migrationJurkat (CXCR4+)CXCL12, Transwell platesReduction in migrated cells5 - 200 nM

Conclusion

This application note provides a comprehensive framework for the synthesis and biological evaluation of novel CXCR4 antagonists derived from N-methyl-N-(piperidin-4-yl)acetamide. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to explore this promising therapeutic target. The successful synthesis and characterization of potent piperidine-based CXCR4 antagonists could contribute significantly to the development of new treatments for cancer, HIV, and inflammatory diseases.

References

  • De Clercq, E. (2003). The bicyclam AMD3100 story. Nature Reviews Drug Discovery, 2(7), 581-587. [URL not available]
  • Debnath, B., Xu, S., & Tiede, D. M. (2019). Small molecule and peptide CXCR4 antagonists. A patent review from 2010 to 2018. Expert Opinion on Therapeutic Patents, 29(12), 941-957. [URL not available]
  • Fricker, S. P. (2007). Small molecule CXCR4 chemokine receptor antagonists: developing drug candidates. Expert Opinion on Investigational Drugs, 16(1), 23-35. [URL not available]
  • Teicher, B. A., & Fricker, S. P. (2010). CXCR4 antagonists: targeting the tumor microenvironment. Clinical Cancer Research, 16(11), 2927-2931. [URL not available]
  • Domanska, U. M., Kruizinga, R. C., Nagengast, W. B., & van Dam, G. M. (2013). A review on the role of CXCR4 in cancer biology and oncology. Oncology Reviews, 7(1), e4. [URL not available]
  • Tamamura, H., & Fujii, N. (2005). The basics of the structure-activity relationships of small-molecule CXCR4 antagonists. Future Medicinal Chemistry, 2(5), 837-847. [URL not available]
  • Princen, K., Hatse, S., & Schols, D. (2003). Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry. Cytometry Part A, 51(1), 35-43. [URL not available]
  • Adlere, I., et al. (2019). Structure-based exploration and pharmacological evaluation of N-Substituted piperidin-4-yl-methanamine CXCR4 chemokine receptor antagonists. Journal of Medicinal Chemistry, 62(15), 7053-7072. [URL not available]
  • Burger, J. A., & Kipps, T. J. (2006). CXCR4: a key receptor in the crosstalk between tumor cells and their microenvironment. Blood, 107(5), 1761-1767. [URL not available]
  • Wu, B., Chien, E. Y., Mol, C. D., Fenalti, G., Liu, W., Katritch, V., ... & Stevens, R. C. (2010). Structures of the CXCR4 chemokine GPCR with small-molecule and cyclic peptide antagonists. Science, 330(6007), 1066-1071. [URL not available]
  • Liang, Z., Wu, T., Lou, H., Yu, X., & Hu, Y. (2012). Discovery of N-aryl piperazines as novel CXCR4 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(3), 1233-1237. [URL not available]
  • Chen, J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 446-451. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5949912/]
  • Adlere, I., et al. (2019). Comparative Analysis of N-Substituted Piperidin-4-yl-methanamine Derivatives in CXCR4 Receptor Antagonism. BenchChem. [URL: https://www.benchchem.com/product/bcm214709]
  • Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis (4th ed.). Cambridge University Press. [URL not available]
  • Jurczyk, S., et al. (2018). A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators. Journal of Visualized Experiments, (132), 56983. [URL: https://www.jove.
  • Zhang, T., et al. (2017). CXCL12/SDF-1α induces migration via SRC-mediated CXCR4-EGFR cross-talk in gastric cancer cells. Oncology Letters, 14(2), 1637-1644. [URL: https://www.
  • Miller, E. J., et al. (2018). Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings. ACS Medicinal Chemistry Letters, 9(5), 441-445. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5949909/]
  • Eurofins Discovery. GPCR Radioligand Binding - Robust Assays, Fast Results. [URL: https://www.eurofinsdiscoveryservices.com/services/pharmacology/biochemical-assays/gpcr-radioligand-binding/]
  • Creative Bioarray. Ca2+ Mobilization Assay. [URL: https://www.creative-bioarray.
  • Sigma-Aldrich. Chemotaxis Assays. [URL not available]
  • Agilent. (2022). HTRF Ligand Binding Assay for the Chemokine Receptor CXCR4. [URL: https://www.agilent.

Sources

Application Notes and Protocols for the Purity Determination of N-methyl-N-(piperidin-4-yl)acetamide using Analytical HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Analytical Challenges of a Polar Aminopiperidine Derivative

N-methyl-N-(piperidin-4-yl)acetamide is a polar synthetic intermediate featuring a piperidine core, a tertiary amine, and an amide functional group. Its high polarity presents a significant challenge for traditional reversed-phase high-performance liquid chromatography (RP-HPLC) methods, where poor retention on non-polar stationary phases is a common issue.[1] This application note provides a comprehensive guide to developing and validating a robust stability-indicating analytical method for determining the purity of N-methyl-N-(piperidin-4-yl)acetamide, with a primary focus on Hydrophilic Interaction Liquid Chromatography (HILIC) as a superior alternative to conventional RP-HPLC.

The causality behind this choice lies in the fundamental separation mechanism of HILIC. Unlike RP-HPLC, which relies on hydrophobic interactions, HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[2] This creates a water-enriched layer on the surface of the stationary phase, facilitating the partitioning of polar analytes like N-methyl-N-(piperidin-4-yl)acetamide, leading to enhanced retention and improved separation from less polar impurities.

This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, insights into potential impurities, and a framework for method validation in accordance with international regulatory standards.

Understanding Potential Impurities: A Prerequisite for a Stability-Indicating Method

A robust purity method must be "stability-indicating," meaning it can effectively separate the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products.[3][4] Understanding the synthesis of N-methyl-N-(piperidin-4-yl)acetamide is key to predicting potential process-related impurities. A likely synthetic route could involve the N-methylation and subsequent N-acetylation of a 4-aminopiperidine derivative.

Potential Process-Related Impurities could include:

  • Starting Materials: Unreacted 4-aminopiperidine derivatives.

  • Intermediates: Incompletely methylated or acetylated piperidine intermediates.

  • By-products: Compounds formed from side reactions during synthesis.

Forced Degradation Studies: To identify potential degradation products, forced degradation studies are essential.[5][6] These studies involve subjecting the N-methyl-N-(piperidin-4-yl)acetamide to harsh conditions to accelerate its decomposition.

Typical Forced Degradation Conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heated at 80°CHydrolysis of the amide bond to form N-methyl-4-aminopiperidine and acetic acid.
Base Hydrolysis 0.1 M NaOH, heated at 80°CSimilar to acid hydrolysis, leading to amide bond cleavage.
Oxidation 3% H₂O₂, room temperatureOxidation of the tertiary amine to form an N-oxide derivative.
  • Thermal Degradation

  • Dry heat at 105°C

  • Degradation pathways can be complex and may involve ring opening or other rearrangements. | Photolytic Degradation | Exposure to UV light (e.g., 254 nm) | Photolytic cleavage or rearrangement. |

The workflow for identifying and characterizing these impurities is crucial for developing a truly specific analytical method.

cluster_0 Impurity Identification Workflow Synthesis_Route_Analysis Synthesis Route Analysis Impurity_Identification Impurity Identification (LC-MS/MS, NMR) Synthesis_Route_Analysis->Impurity_Identification Predicts Process Impurities Forced_Degradation_Studies Forced Degradation Studies Forced_Degradation_Studies->Impurity_Identification Generates Degradants Method_Development Stability-Indicating Method Development Impurity_Identification->Method_Development Informs Specificity Method_Validation Method Validation Method_Development->Method_Validation Ensures Fitness for Purpose cluster_1 Method Validation Workflow Method_Development_Complete Developed HILIC Method System_Suitability System Suitability Testing Method_Development_Complete->System_Suitability Specificity Specificity System_Suitability->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Method Robustness->Validated_Method

Sources

"LC-MS analysis of N-methyl-N-(piperidin-4-yl)acetamide reaction progress"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the LC-MS Analysis of N-methyl-N-(piperidin-4-yl)acetamide Reaction Progress

Introduction

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates requires precise monitoring to ensure reaction completion, identify potential byproducts, and optimize yield. N-methyl-N-(piperidin-4-yl)acetamide is a key building block in the synthesis of various pharmaceutical compounds. Its polar nature, stemming from the tertiary amine and amide functional groups, presents a challenge for traditional reversed-phase liquid chromatography (RPLC). This application note provides a detailed protocol for the analysis of the reaction progress for the synthesis of N-methyl-N-(piperidin-4-yl)acetamide using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into method development, sample preparation, and data analysis. The protocols herein are designed to be self-validating, with explanations for each experimental choice to ensure technical accuracy and reproducibility.

Experimental Design: The Rationale

Monitoring the synthesis of N-methyl-N-(piperidin-4-yl)acetamide typically involves tracking the consumption of reactants and the formation of the product. A common synthetic route is the acylation of N-methyl-4-aminopiperidine with an acetylating agent like acetyl chloride or acetic anhydride.

Reaction Scheme: N-methyl-4-aminopiperidine + Acetylating Agent → N-methyl-N-(piperidin-4-yl)acetamide

The primary analytical challenge is the separation of the polar starting material, N-methyl-4-aminopiperidine, from the slightly more polar product, N-methyl-N-(piperidin-4-yl)acetamide, and any potential side products. Due to their high polarity and poor retention on conventional C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, which is effective for retaining and separating polar analytes.

Mass spectrometry, particularly with an electrospray ionization (ESI) source, is ideally suited for the detection of these compounds as the tertiary amine group is readily protonated, leading to a strong signal in positive ion mode.

Diagram: LC-MS Workflow for Reaction Monitoring

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Reaction Quenching B Dilution A->B C Filtration B->C D HILIC Separation C->D Inject Sample E ESI-MS Detection (Positive Ion Mode) D->E F Peak Integration E->F Acquire Data G Quantification of Reactants & Products F->G H Reaction Progress Report G->H

Caption: Workflow for monitoring the synthesis of N-methyl-N-(piperidin-4-yl)acetamide.

Detailed Protocols

Protocol 1: Sample Preparation from Reaction Mixture

The goal of sample preparation is to quench the reaction at a specific time point and prepare a sample that is compatible with the LC-MS system, preventing contamination and ensuring accurate measurement.

Materials:

  • Reaction mixture

  • Quenching solution (e.g., ice-cold acetonitrile with 0.1% formic acid)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • 0.22 µm syringe filters (PTFE or other compatible material)

  • Autosampler vials

Procedure:

  • Quenching the Reaction: At your desired time point, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture. Immediately add it to a larger volume of ice-cold quenching solution (e.g., 990 µL of acetonitrile with 0.1% formic acid in a microcentrifuge tube). This immediately stops the reaction by dilution and temperature reduction.

  • Dilution: The initial 1:100 dilution may need to be adjusted based on the concentration of your reaction. Perform a serial dilution with your mobile phase starting condition (e.g., 95:5 acetonitrile:water with 0.1% formic acid) to bring the analyte concentrations within the linear range of the mass spectrometer detector. A typical final concentration for analysis is in the low µg/mL to high ng/mL range.

  • Filtration: To prevent clogging of the LC system, filter the diluted sample through a 0.22 µm syringe filter into a clean autosampler vial.

  • Storage: If not analyzing immediately, store the samples at 4°C to minimize potential degradation.

Protocol 2: LC-MS Method for Analysis

This method utilizes HILIC for separation and a quadrupole mass spectrometer for detection.

Instrumentation and Columns:

  • LC System: A binary pump HPLC or UHPLC system.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an ESI source.

  • Column: A HILIC column with an amide or silica stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).

LC-MS Parameters:

ParameterRecommended SettingRationale
Mobile Phase A Water with 0.1% Formic AcidFormic acid acts as a proton source, promoting ionization in positive ESI mode and improving peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe high organic content is necessary for retention on the HILIC stationary phase.
Gradient 95% B to 50% B over 5 minutes, hold at 50% B for 1 minute, return to 95% B and equilibrate for 2 minutes.The gradient starts with high organic content to retain the polar analytes and gradually increases the aqueous portion to elute them.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing good efficiency and peak shape.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume 2 µLA small injection volume is recommended to avoid column overloading and peak distortion.
Ionization Mode ESI PositiveThe basic nitrogen atoms in the analytes are readily protonated, making positive ion mode highly sensitive.
Capillary Voltage 3.5 kVThis voltage is a good starting point for efficient ionization; it may require optimization for your specific instrument.
Source Temperature 150°COptimizes desolvation without causing thermal degradation of the analytes.
Desolvation Gas Flow 600 L/hrAids in the evaporation of the mobile phase, facilitating the transfer of ions into the gas phase.
Cone Voltage 20 VA lower cone voltage minimizes in-source fragmentation, ensuring the detection of the precursor ion.
Scan Mode Full Scan (e.g., m/z 50-500) and/or Selected Ion Recording (SIR)Full scan is used for method development to identify all components. SIR mode offers higher sensitivity and selectivity for quantifying known compounds.

Targeted Ions for SIR:

CompoundFormula[M+H]+ (m/z)
N-methyl-4-aminopiperidineC6H14N2115.12
N-methyl-N-(piperidin-4-yl)acetamideC8H16N2O157.13

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the extent of the reaction by measuring the relative abundance of the starting material and the product over time.

  • Peak Identification: Identify the peaks corresponding to N-methyl-4-aminopiperidine and N-methyl-N-(piperidin-4-yl)acetamide based on their retention times and m/z values. The product, being slightly more polar, is expected to have a slightly longer retention time on a HILIC column.

  • Peak Integration: Integrate the area under the curve for each identified peak.

  • Calculation of Reaction Conversion: A simple way to monitor the reaction progress is to calculate the percent conversion using the peak areas:

    % Conversion = [Peak Area (Product) / (Peak Area (Product) + Peak Area (Starting Material))] * 100%

    This calculation assumes that the ESI response factors for the reactant and product are similar, which is often a reasonable assumption for structurally related compounds. For more accurate quantification, a calibration curve for each analyte should be prepared.

Diagram: Reaction Progress Monitoring

Reaction_Progress A Time Point Samples (T0, T1, T2...) B LC-MS Analysis A->B C Peak Area Data (Reactant, Product) B->C D Calculate % Conversion C->D E Plot Conversion vs. Time D->E

Caption: Data analysis workflow for determining reaction conversion over time.

Troubleshooting and Advanced Considerations

  • Poor Peak Shape: Tailing or fronting of peaks can be due to column overload, secondary interactions, or inappropriate mobile phase pH. Ensure the sample is sufficiently diluted and that the mobile phase pH is appropriate for the analytes.

  • No Retention: If both compounds elute in the void volume, increase the percentage of organic solvent (acetonitrile) in the starting mobile phase.

  • Ion Suppression: High concentrations of salts or other non-volatile components from the reaction mixture can suppress the ESI signal. Ensure proper sample cleanup and dilution.

  • Quantitative Accuracy: For regulatory filings or precise kinetic studies, it is essential to build a calibration curve using certified reference standards for both the reactant and the product. An internal standard can also be used to correct for variations in sample preparation and instrument response.

Conclusion

This application note provides a robust framework for monitoring the synthesis of N-methyl-N-(piperidin-4-yl)acetamide using LC-MS. The use of HILIC effectively addresses the challenges associated with retaining and separating these polar compounds, while ESI-MS offers sensitive and selective detection. By following the detailed protocols for sample preparation, LC-MS analysis, and data interpretation, researchers can gain valuable insights into their reaction kinetics, optimize process parameters, and ensure the quality of their synthetic products.

References

  • Hydrophilic Interaction Chromatography (HILIC) , Waters Corporation. [Link]

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Journal of Chromatography A, 1218(49), 8829-8850. [Link]

  • LC-MS: How Does It Work? , ACD/Labs. [Link]

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044. [Link]

Application Note & Protocol: Determination of N-methyl-N-(piperidin-4-yl)acetamide hydrochloride Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that governs process development, formulation design, and bioavailability.[1][2] This document provides a comprehensive guide to understanding and determining the solubility of N-methyl-N-(piperidin-4-yl)acetamide hydrochloride (CAS: 550370-51-9), a key piperidine derivative used in medicinal chemistry and pharmaceutical research.[3][4] We present the theoretical principles governing the solubility of hydrochloride salts in organic media, a detailed, self-validating protocol for equilibrium solubility determination via the shake-flask method, and a robust analytical workflow for quantification using High-Performance Liquid Chromatography (HPLC).

Introduction: The Central Role of Solubility

This compound is a heterocyclic amide whose structural motif is common in pharmacologically active compounds.[4] As with any chemical entity destined for pharmaceutical use, a thorough understanding of its solubility profile is non-negotiable. This data informs critical decisions across the drug development pipeline:

  • Process Chemistry: Selection of appropriate solvents for synthesis, reaction work-up, and, most importantly, crystallization and purification is dictated by solubility.[5]

  • Formulation Science: Developing a stable and effective dosage form, whether oral, parenteral, or topical, requires precise knowledge of the API's solubility in various excipients and solvent systems.[1]

  • Preclinical Studies: In vitro and in vivo testing often requires dissolving the compound in specific vehicles, making solubility data essential for accurate dosing and interpretation of results.

Being a hydrochloride salt, the compound is ionic. This structure significantly enhances its aqueous solubility but presents a unique set of challenges when working with organic solvents. The dissolution process in these media is a thermodynamic balance between the energy required to break the compound's crystal lattice and the energy released from the solvation of the resulting N-methyl-N-(piperidin-4-yl)acetamide cation and chloride anion.[6][7] This guide provides researchers with the foundational knowledge and practical protocols to accurately measure and interpret this essential property.

Physicochemical Profile

A clear identification of the subject compound is the first step in any rigorous scientific investigation.

PropertyValueSource(s)
IUPAC Name N-methyl-N-piperidin-4-ylacetamide;hydrochloride[3]
CAS Number 550370-51-9[3][8]
Molecular Formula C₈H₁₇ClN₂O[8][9]
Molecular Weight 192.69 g/mol [8][9]
Structure CC(=O)N(C)C1CCNCC1.Cl[3]
Physical State Solid (Assumed)
Topological Polar Surface Area (TPSA) 32.34 Ų[9]

Theoretical Framework: Solubility of a Salt in Organic Solvents

The adage "like dissolves like" provides a useful starting point. Polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. This compound is a salt and is therefore highly polar. Its solubility in an organic solvent is governed by the solvent's ability to overcome the crystal lattice energy through effective solvation of the individual ions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are generally the most effective for dissolving hydrochloride salts. Their hydroxyl (-OH) group can form strong hydrogen bonds, effectively solvating the chloride anion (Cl⁻). The polar nature of the solvent also solvates the organic cation.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high dipole moments and can effectively solvate the cation. However, they are less effective at solvating small, hard anions like chloride, which can limit overall solubility compared to protic solvents.

  • Solvents of Intermediate Polarity (e.g., Acetone, Dichloromethane): Solubility is expected to be significantly lower in these solvents as their ability to solvate ions is diminished.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack the polarity and hydrogen-bonding capability to interact favorably with ions. Consequently, hydrochloride salts are typically considered practically insoluble in such media.

Experimental Protocol: Equilibrium Solubility Determination

The following protocol details the isothermal shake-flask method , which is the gold standard for determining equilibrium (thermodynamic) solubility.[10][11][12] It is designed to be a self-validating system by ensuring that a true equilibrium is reached.

Principle

An excess of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to achieve a state of dynamic equilibrium. At this point, the rate of dissolution equals the rate of precipitation, and the concentration of the solute in the solution is defined as its equilibrium solubility.[2]

Materials and Equipment
  • This compound (purity ≥97%)

  • Organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane, Toluene

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance (4-decimal places)

  • Volumetric flasks and pipettes

  • Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)

  • Centrifuge (optional, but recommended)

  • HPLC system with UV detector

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh approximately 20-30 mg of this compound into a series of labeled glass vials. The key is to ensure a visible excess of solid remains after equilibration.

    • Pipette a precise volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vial.

    • Securely cap each vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 °C ± 0.5 °C) and agitation speed (e.g., 150 rpm).

    • Allow the samples to equilibrate for at least 48 hours. To validate equilibrium , samples can be taken at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration does not change significantly between two consecutive time points (e.g., <5% difference).[10]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for 30 minutes to let the excess solid settle.

    • Carefully draw the supernatant using a syringe. To avoid contamination with solid particles , it is highly recommended to first centrifuge the vials (e.g., 10,000 rpm for 10 minutes).

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, labeled vial for analysis. This step is critical to remove any suspended microparticles.

    • Perform necessary dilutions of the clear filtrate with the mobile phase to ensure the concentration falls within the linear range of the analytical calibration curve. Record the dilution factor accurately.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV method as described in Section 6.

    • Calculate the concentration of the compound in the diluted sample using the established calibration curve.

    • Determine the original solubility (S) in mg/mL using the formula: S (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sample Processing cluster_analysis 4. Quantification weigh Weigh Excess Solid (20-30 mg) add_solvent Add Known Volume of Solvent (2 mL) weigh->add_solvent shake Agitate at Constant T (e.g., 25°C, 48h) add_solvent->shake settle Settle Undissolved Solid shake->settle centrifuge Centrifuge (Optional but Recommended) settle->centrifuge filter Filter Supernatant (0.22 µm Syringe Filter) centrifuge->filter dilute Dilute Filtrate for Analysis filter->dilute hplc Analyze via HPLC-UV dilute->hplc calculate Calculate Solubility (mg/mL) hplc->calculate

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation and Expected Results

The quantitative results from the protocol should be compiled for clear comparison. The following table presents the expected qualitative trend based on chemical principles. Researchers should replace the qualitative descriptors with their experimentally determined quantitative values.

SolventTypePolarity IndexExpected SolubilityExperimental Solubility (mg/mL)Molar Solubility (mol/L)
MethanolPolar Protic5.1HighUser dataUser data
EthanolPolar Protic4.3High to ModerateUser dataUser data
IsopropanolPolar Protic3.9ModerateUser dataUser data
AcetonitrilePolar Aprotic5.8Moderate to LowUser dataUser data
AcetonePolar Aprotic5.1LowUser dataUser data
DichloromethaneModerately Polar3.1Very LowUser dataUser data
Ethyl AcetateModerately Polar4.4Very LowUser dataUser data
TolueneNonpolar2.4InsolubleUser dataUser data

Polarity Index values are common literature values for reference.[13]

Protocol: Analytical Method for Quantification

A robust and validated analytical method is essential for accurate solubility determination. A reverse-phase HPLC-UV method is suitable for this compound.[14]

Instrumentation and Conditions
  • System: HPLC with a UV-Vis Detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (or λmax determined by UV scan)

  • Injection Volume: 10 µL

Calibration Curve Preparation
  • Stock Solution: Accurately prepare a 1.0 mg/mL stock solution of this compound in the mobile phase (at initial conditions, e.g., 95:5 A:B).

  • Working Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards of known concentrations (e.g., 0.2, 0.1, 0.05, 0.025, 0.01 mg/mL).

  • Analysis: Inject each standard in triplicate and plot the average peak area against the concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.995 for a valid curve.

Analytical Workflow Diagram

G cluster_standards Calibration Standards cluster_samples Saturated Samples cluster_analysis Data Analysis stock Prepare 1 mg/mL Stock Solution serial_dil Create Serial Dilutions (e.g., 0.01-0.2 mg/mL) stock->serial_dil inject_std Inject Standards (n=3) serial_dil->inject_std plot Plot Calibration Curve (Peak Area vs. Conc.) inject_std->plot filtrate Obtain Clear Filtrate (from Section 4.3) dilute_sample Dilute to within Calibration Range filtrate->dilute_sample inject_sample Inject Diluted Sample dilute_sample->inject_sample calc Calculate Sample Conc. Using Regression Line inject_sample->calc plot->calc

Caption: HPLC-UV Quantification and Calibration Workflow.

Safety Precautions

All work must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate chemical-resistant gloves, must be worn at all times. Researchers must consult the Safety Data Sheet (SDS) for this compound and for each organic solvent used to understand the specific hazards and handling requirements.[3]

Conclusion

This application note provides a robust framework for the experimental determination of the solubility of this compound in a range of common organic solvents. The detailed shake-flask protocol and the accompanying HPLC analytical method constitute a self-validating system for generating reliable and reproducible data. The insights gained from these studies are fundamental for guiding rational solvent selection in chemical synthesis, purification, and pharmaceutical formulation, ultimately accelerating the research and development process.

References

  • PubChem. (n.d.). N-methyl-2-(piperidin-4-yl)acetamide. Retrieved from [Link]

  • Ramirez-Rigo, M. V., & Gonzalez-Alvarez, I. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. MDPI. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]

  • SIELC Technologies. (2018). N-((4-Phenyl-4-piperidinyl)methyl)acetamide. Retrieved from [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

  • Kolker, A. R., & de Pablo, J. J. (1995). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous-Organic Solvents. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Kolker, A. R., & de Pablo, J. J. (1995). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous-Organic Solvents. Retrieved from [Link]

  • de Campos, V. E. B., et al. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Kumar, S., & Singh, S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Jouyban, A. (2025). Solubility and solution thermodynamics of nortriptyline hydrochloride in organic solvents: Experiment and correlation. CoLab. Retrieved from [Link]

  • ResearchGate. (2025). Determination of the Solubility, Dissolution Enthalpy, and Entropy of Pioglitazone Hydrochloride (Form II) in Different Pure Solvents. Retrieved from [Link]

  • Lasota, J., & Błaszczak-Świątkiewicz, K. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • Alam, A., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Journal of Molecular Structure. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Solvent Physical Properties. Retrieved from [Link]

Sources

"protocol for Boc protection/deprotection of N-methyl-N-(piperidin-4-yl)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Modification of N-methyl-N-(piperidin-4-yl)acetamide via Boc Protection and Deprotection

Introduction: Strategic Amine Protection in Complex Synthesis

In the realm of medicinal chemistry and organic synthesis, the precise control of reactivity is paramount. Protecting groups are fundamental tools that enable chemists to temporarily mask a reactive functional group, allowing for transformations elsewhere in the molecule without unintended side reactions.[1][2] Among the most versatile and widely utilized protecting groups for amines is the tert-butyloxycarbonyl (Boc) group.[1] Its popularity stems from its stability across a wide range of non-acidic conditions and the facility with which it can be both introduced and removed.[3][4]

This application note provides a detailed protocol for the Boc protection of the secondary piperidine nitrogen in N-methyl-N-(piperidin-4-yl)acetamide, a valuable building block in pharmaceutical research.[5][6] Subsequently, we will detail the protocol for the acidic cleavage of the Boc group to regenerate the free amine. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying mechanistic rationale and field-proven insights for successful execution.

Part 1: Boc Protection of the Piperidine Nitrogen

The introduction of the Boc group onto the piperidine nitrogen of N-methyl-N-(piperidin-4-yl)acetamide serves to deactivate its nucleophilicity, thereby directing subsequent reactions to other sites on a more complex molecular scaffold. The reaction proceeds via nucleophilic acyl substitution.

Mechanism of Boc Protection

The protection reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. The mechanism involves the nucleophilic attack of the secondary amine of the piperidine ring on one of the carbonyl carbons of Boc₂O.[7][8] This forms a tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide (CO₂) gas and tert-butoxide.[9] The tert-butoxide, or another added base, then deprotonates the newly formed ammonium species to yield the neutral N-Boc protected product.[7][9]

For less reactive amines or to accelerate the reaction, a catalyst such as 4-dimethylaminopyridine (DMAP) can be employed. DMAP first reacts with Boc₂O to form a more reactive Boc-pyridinium intermediate, which is then readily attacked by the amine.[10]

Boc_Protection_Workflow cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_end Product Start_Mol N-methyl-N-(piperidin-4-yl)acetamide Reaction Combine & Stir (0°C to RT) Start_Mol->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Base Base (e.g., TEA, DIPEA) Base->Reaction Solvent Solvent (e.g., DCM, THF) Solvent->Reaction Workup Aqueous Workup (Wash, Dry) Reaction->Workup Monitor by TLC Purification Concentrate & Purify (e.g., Chromatography) Workup->Purification Final_Product tert-butyl 4-(N-methylacetamido)piperidine-1-carboxylate Purification->Final_Product

Workflow for Boc Protection.
Experimental Protocol: Boc Protection

This protocol describes the protection of N-methyl-N-(piperidin-4-yl)acetamide on a 10 mmol scale.

Materials and Reagents:

  • N-methyl-N-(piperidin-4-yl)acetamide (1.56 g, 10.0 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11.0 mmol, 1.1 equiv)

  • Triethylamine (TEA) (2.1 mL, 15.0 mmol, 1.5 equiv)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask (100 mL), magnetic stirrer, and stir bar

  • Separatory funnel (250 mL)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask charged with a magnetic stir bar, add N-methyl-N-(piperidin-4-yl)acetamide (1.56 g, 10.0 mmol).

  • Dissolution: Dissolve the starting material in 50 mL of anhydrous dichloromethane (DCM).

  • Addition of Reagents: Add triethylamine (2.1 mL, 15.0 mmol) to the solution. Cool the flask to 0 °C using an ice bath.

  • Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise over 5-10 minutes. Caution: CO₂ gas is evolved during the reaction; ensure the system is not closed.[8]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching and Extraction: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel if necessary, typically yielding a white solid or a colorless oil.

Part 2: Boc Deprotection to Regenerate the Free Amine

The removal of the Boc group is a critical step to unmask the amine for subsequent synthetic transformations. This is most commonly and efficiently achieved under acidic conditions.[3][11]

Mechanism of Acid-Catalyzed Boc Deprotection

The acid-catalyzed deprotection of a Boc-protected amine is a robust and well-understood E1 elimination process.[12]

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][12][13]

  • Fragmentation: This protonation destabilizes the C-O bond, leading to the cleavage of the tert-butyl-oxygen bond. This fragmentation generates a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[3][12][13]

  • Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas and the free secondary amine.[3][12][13] It is crucial to perform this step in a well-ventilated fume hood with an open or vented system to allow the CO₂ to escape safely.[3]

  • Final State: In the acidic medium, the newly liberated amine is immediately protonated, forming its corresponding ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[3][13]

Boc_Deprotection_Workflow cluster_start Starting Material cluster_process Reaction cluster_workup Workup cluster_end Product Start_Mol Boc-protected Amine Reaction Combine & Stir (0°C to RT) Start_Mol->Reaction Acid Acid (e.g., TFA, HCl) Acid->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Evaporation Remove Volatiles (Rotary Evaporator) Reaction->Evaporation Monitor by TLC (CO₂ evolution) Neutralization Neutralize (aq. Base) & Extract Evaporation->Neutralization Final_Product Deprotected Amine (as free base or salt) Neutralization->Final_Product

Workflow for Boc Deprotection.
Experimental Protocol: TFA-Mediated Boc Deprotection

This protocol describes the deprotection of tert-butyl 4-(N-methylacetamido)piperidine-1-carboxylate on a 10 mmol scale.

Materials and Reagents:

  • tert-butyl 4-(N-methylacetamido)piperidine-1-carboxylate (2.56 g, 10.0 mmol)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous sodium hydroxide (NaOH) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL), magnetic stirrer, and stir bar

  • Separatory funnel (250 mL)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the Boc-protected starting material (2.56 g, 10.0 mmol) in 25 mL of dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add 25 mL of trifluoroacetic acid (TFA) to create a 50% TFA/DCM (v/v) solution. Caution: Handle TFA in a fume hood with appropriate personal protective equipment. The reaction is exothermic and evolves gas.

  • Reaction: Remove the ice bath and stir the solution at room temperature for 1-2 hours. Effervescence (CO₂ evolution) should be observed.[9]

  • Monitoring: Monitor the reaction by TLC until the starting material spot has completely disappeared.

  • Workup (Isolation as Free Base):

    • a. Concentration: Carefully concentrate the reaction mixture under reduced pressure to remove the majority of the DCM and excess TFA.[12]

    • b. Neutralization: Cool the residue in an ice bath and slowly neutralize by adding saturated aqueous NaHCO₃ solution until CO₂ evolution ceases, then add 1 M NaOH until the pH is basic (~9-10).

    • c. Extraction: Extract the aqueous layer three times with DCM (3 x 50 mL).

    • d. Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product.

  • Workup (Isolation as Salt): If the salt form is desired, concentrate the reaction mixture and precipitate the product by adding cold diethyl ether.[12] Filter the resulting solid and dry under vacuum.

Summary of Reaction Parameters

ParameterBoc ProtectionBoc Deprotection (TFA Method)
Key Reagents Di-tert-butyl dicarbonate (Boc₂O), TriethylamineTrifluoroacetic acid (TFA)
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Dichloromethane (DCM)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Time 4 - 12 hours1 - 2 hours
Workup Aqueous wash, extractionAcid removal, neutralization, extraction
Typical Yield > 90%> 90%

References

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]

  • YouTube. (2021). Adding Boc Group Mechanism | Organic Chemistry. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]

Sources

Application Notes and Protocols for the In Vitro Functional Characterization of N-methyl-N-(piperidin-4-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for a Targeted In Vitro Screening Cascade

The N-methyl-N-(piperidin-4-yl)acetamide scaffold is a privileged structure in medicinal chemistry, frequently encountered in centrally active agents. Its structural resemblance to the 4-anilidopiperidine core of potent opioids, as well as its presence in ligands for sigma receptors and other CNS targets, necessitates a multi-faceted approach to elucidate the functional activity of its derivatives.[1] This guide provides a comprehensive suite of in vitro functional assays to characterize novel N-methyl-N-(piperidin-4-yl)acetamide derivatives, establishing a logical, tiered screening cascade to determine their primary pharmacological targets and mechanisms of action.

Our proposed screening strategy is based on a hierarchical approach, beginning with targets that are structurally most suggested by the core scaffold—opioid and sigma receptors—and extending to acetylcholinesterase, a key enzyme in neurotransmission that may be modulated by the acetamide moiety.[2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the pharmacological evaluation of novel chemical entities.

Tier 1: Primary Target Screening - Opioid and Sigma Receptors

The initial tier of functional assays is designed to determine if N-methyl-N-(piperidin-4-yl)acetamide derivatives interact with and modulate the function of opioid and sigma receptors, two receptor families with high structural precedent for piperidine-containing ligands.[4][5][6]

Opioid Receptor Functional Activity: Assessing G-Protein Coupling

Opioid receptors (μ, δ, and κ) are G-protein coupled receptors (GPCRs) that, upon agonist binding, couple to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP), as well as the exchange of GDP for GTP on the Gα subunit.[7][8] We will employ two key assays to measure these events: the [³⁵S]GTPγS binding assay and the cAMP inhibition assay.

OR Opioid Receptor (μ, δ, κ) G_protein Heterotrimeric G-protein (Gαi/o-GDP, Gβγ) OR->G_protein 2. Activation AC Adenylyl Cyclase G_protein->AC 5. Gαi-GTP inhibits AC GDP GDP G_protein->GDP ATP ATP AC->ATP 6. ATP to cAMP conversion (Inhibited) Agonist Opioid Agonist (e.g., Test Compound) Agonist->OR GTP GTP GTP->G_protein cAMP cAMP PKA Protein Kinase A cAMP->PKA 7. PKA activation (Reduced) Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response 8. Downstream signaling

Caption: Opioid receptor signaling cascade.

This assay provides a direct measure of G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation.[9][10]

  • Principle: In the inactive state, Gα subunits are bound to GDP. Agonist binding to the GPCR promotes the exchange of GDP for GTP. The use of radiolabeled, non-hydrolyzable [³⁵S]GTPγS allows for the quantification of this exchange, which is proportional to receptor activation.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the human μ, δ, or κ opioid receptor.

    • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

    • Guanosine diphosphate (GDP).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

    • Test compounds and reference agonists (e.g., DAMGO for μ, DPDPE for δ, U-50488 for κ).

    • Unlabeled GTPγS for non-specific binding determination.

    • 96-well filter plates and vacuum manifold.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of test compounds and reference agonists.

    • In a 96-well plate, add 50 µL of assay buffer, 25 µL of diluted compound, and 25 µL of cell membranes (10-20 µg protein/well).

    • Add 25 µL of GDP to a final concentration of 10 µM.

    • Pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding 25 µL of [³⁵S]GTPγS to a final concentration of 0.1 nM.

    • Incubate for 60 minutes at 30°C with gentle shaking.

    • Terminate the assay by rapid filtration through GF/B filter plates using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filter plates, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding (in the presence of 10 µM unlabeled GTPγS) from all wells.

    • Plot the specific binding (cpm) against the log concentration of the compound.

    • Determine EC₅₀ and Eₘₐₓ values by fitting the data to a sigmoidal dose-response curve.

This assay measures the functional consequence of Gαi/o activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.[7][8]

  • Principle: Cells are stimulated with forskolin to elevate intracellular cAMP levels. The ability of a test compound to inhibit this forskolin-stimulated cAMP production is then measured.

  • Materials:

    • CHO or HEK293 cells stably expressing the opioid receptor of interest.

    • Forskolin.

    • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[11][12]

    • Test compounds and reference agonists.

  • Procedure:

    • Seed cells in a 96- or 384-well plate and grow to confluence.

    • Replace the culture medium with stimulation buffer containing 0.5 mM IBMX.

    • Add serial dilutions of the test compounds and incubate for 15 minutes at 37°C.

    • Add forskolin (final concentration 1-10 µM, to be optimized) to all wells except the basal control.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen detection kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of the forskolin-stimulated response for each compound concentration.

    • Plot the percent inhibition against the log concentration of the compound.

    • Determine IC₅₀ values from the resulting dose-response curve.

Sigma Receptor Functional Activity

Sigma receptors (σ₁ and σ₂) are unique intracellular proteins, and their functional characterization requires different approaches compared to cell-surface GPCRs.[13]

The σ₁ receptor is known to modulate intracellular calcium signaling.[14]

  • Principle: Activation of the σ₁ receptor can lead to an increase in intracellular calcium concentration, which can be measured using a calcium-sensitive fluorescent dye.

  • Materials:

    • A cell line endogenously expressing or overexpressing the σ₁ receptor (e.g., BV2 microglia cells).

    • Calcium-sensitive dye (e.g., Fura-2 AM, Fluo-8 AM).[15][16]

    • Test compounds and a reference σ₁ agonist (e.g., (+)-pentazocine).

    • A fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

  • Procedure:

    • Plate cells in a black, clear-bottom 96-well plate.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

    • Wash the cells to remove excess dye.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Add the test compounds at various concentrations and monitor the change in fluorescence over time.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot ΔF against the log concentration of the compound to generate a dose-response curve and determine the EC₅₀.

Many σ₂ receptor ligands have been shown to induce apoptosis in cancer cell lines.[17][18] Therefore, a functional readout for σ₂ receptor activity can be the induction of cell death.

  • Principle: The functional activity of σ₂ receptor ligands can be assessed by their ability to reduce cell viability and induce apoptosis, which can be quantified by measuring the activity of caspase-3, a key executioner caspase.[19][20]

  • Materials:

    • A cancer cell line with high σ₂ receptor expression (e.g., Panc02 pancreatic cancer cells).

    • Cell viability reagent (e.g., MTT, CellTiter-Glo).

    • Caspase-3 activity assay kit (colorimetric or fluorometric).[21]

    • Test compounds and a reference σ₂ agonist (e.g., siramesine).

  • Procedure (for Caspase-3 activity):

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 24 hours).

    • Lyse the cells and add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay).[21]

    • Incubate to allow for the cleavage of the substrate by active caspase-3.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the fold-increase in caspase-3 activity compared to vehicle-treated cells.

    • Plot the fold-increase against the log concentration of the compound to determine the EC₅₀ for caspase-3 activation.

Tier 2: Secondary Target Screening - Acetylcholinesterase Inhibition

If a compound does not show significant activity at opioid or sigma receptors, or to build a more comprehensive pharmacological profile, assessing its potential to inhibit acetylcholinesterase (AChE) is a logical next step.

Protocol 2.1: Ellman's Assay for Acetylcholinesterase Inhibition

This is a robust and widely used colorimetric assay for measuring AChE activity.[22][23][24]

  • Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[25][26] The rate of color formation is proportional to AChE activity.

  • Materials:

    • Purified acetylcholinesterase (from electric eel or human recombinant).

    • Acetylthiocholine iodide (ATChI).

    • DTNB (Ellman's reagent).

    • Phosphate buffer (0.1 M, pH 8.0).

    • Test compounds and a reference inhibitor (e.g., donepezil).

    • 96-well microplate and a spectrophotometer.

  • Procedure:

    • In a 96-well plate, add 25 µL of phosphate buffer.

    • Add 25 µL of various dilutions of the test compound.

    • Add 25 µL of the AChE enzyme solution (final concentration ~0.1 U/mL).

    • Pre-incubate for 10 minutes at room temperature.

    • Add 50 µL of the DTNB solution (final concentration ~0.3 mM).

    • Initiate the reaction by adding 50 µL of the ATChI substrate solution (final concentration ~0.5 mM).

    • Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbs/min) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the log concentration of the compound and fit the data to determine the IC₅₀ value.

cluster_tier1 Tier 1: Primary Target Screening cluster_tier2 Tier 2: Secondary Target Screening start N-methyl-N-(piperidin-4-yl)acetamide Derivative Library opioid_assays Opioid Receptor Assays (μ, δ, κ) - [³⁵S]GTPγS Binding - cAMP Inhibition start->opioid_assays sigma_assays Sigma Receptor Assays (σ₁, σ₂) - Ca²⁺ Mobilization (σ₁) - Caspase-3 Activation (σ₂) start->sigma_assays decision1 Significant Activity? opioid_assays->decision1 sigma_assays->decision1 ache_assay Acetylcholinesterase Assay - Ellman's Method decision1->ache_assay No end_active Characterize Lead Compound (Selectivity, MOA) decision1->end_active Yes decision2 Significant Activity? ache_assay->decision2 decision2->end_active Yes end_inactive Compound Inactive (Consider other targets) decision2->end_inactive No

Caption: Tiered screening workflow.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format for easy comparison of the potency (EC₅₀ or IC₅₀) and efficacy (Eₘₐₓ) of the test compounds.

Compound Opioid Receptor (μ) Opioid Receptor (δ) Opioid Receptor (κ) Sigma-1 Receptor Sigma-2 Receptor Acetylcholinesterase
EC₅₀ (nM) / Eₘₐₓ (%) EC₅₀ (nM) / Eₘₐₓ (%) EC₅₀ (nM) / Eₘₐₓ (%) EC₅₀ (nM) EC₅₀ (nM) IC₅₀ (nM)
Derivative 1
Derivative 2
...
Reference Agonist/Inhibitor
  • EC₅₀: The concentration of an agonist that produces 50% of the maximal response.

  • IC₅₀: The concentration of an inhibitor that reduces the response by 50%.

  • Eₘₐₓ: The maximum response produced by an agonist, often expressed as a percentage of a reference full agonist.

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro functional characterization of N-methyl-N-(piperidin-4-yl)acetamide derivatives. By systematically evaluating their activity at opioid receptors, sigma receptors, and acetylcholinesterase, researchers can efficiently identify lead compounds, elucidate their mechanism of action, and guide further drug development efforts. The causality-driven approach, from structural alerts to functional confirmation, ensures a scientifically rigorous evaluation of these promising chemical entities.

References

  • Bio-protocol. (n.d.). [35S]GTPγS Binding Assays for Opioid Receptors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651-2660. [Link]

  • Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(4), 101789. [Link]

  • Worek, F., et al. (2016). Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug Testing and Analysis, 8(10), 984-990. [Link]

  • Gavioli, E., et al. (2009). GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4. The Open Neuropsychopharmacology Journal, 2, 1-7. [Link]

  • Prezzavento, O., et al. (2007). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamide and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 50(12), 2845-2854. [Link]

  • Cisbio. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • Prossnitz, E. R., & Ye, R. D. (2010). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology, 666, 141-152. [Link]

  • Huang, P., et al. (2001). Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. Journal of Medicinal Chemistry, 44(24), 4145-4155. [Link]

  • National Center for Biotechnology Information. (2012, February 22). N-[11C]Methylpiperidin-4-yl acetate. Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • Nakagami, Y., et al. (2001). Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. Biological & Pharmaceutical Bulletin, 24(6), 629-633. [Link]

  • Ishiwata, K., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(14), 2589-2597. [Link]

  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

  • Sahn, J. J., et al. (2024). Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. bioRxiv. [Link]

  • Sahn, J. J., et al. (2007). σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding. Molecular Pharmacology, 71(3), 677-685. [Link]

  • Thomas, J. B., et al. (2004). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 47(12), 3141-3147. [Link]

  • ResearchGate. (n.d.). Fig. 2 Sigma-2 ligands induce caspase-3 activation and involve Reactive.... Retrieved from [Link]

  • ResearchGate. (n.d.). Sigma-2 ligands induced caspase-3 activation. (A) EMT-6 and MDA-MB-435.... Retrieved from [Link]

  • Jin, W. Q., et al. (1995). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of Medicinal Chemistry, 38(22), 4445-4453. [Link]

  • National Center for Biotechnology Information. (2006, October 6). N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide. Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Retrieved from [Link]

  • Legoux, F., et al. (2022). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. International Journal of Molecular Sciences, 23(4), 1989. [Link]

  • Gildersleeve, D. L., et al. (1993). N-[11C]methylpiperidine esters as acetylcholinesterase substrates: an in vivo structure-reactivity study. Nuclear Medicine and Biology, 20(4), 431-438. [Link]

  • Molecules. (2017). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Retrieved from [Link]

  • John, C. S., et al. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Cancer Research, 55(14), 3022-3027. [Link]

  • Abadi, A. H., et al. (2019). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 24(18), 3290. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Acylation Reactions of N-methyl-4-aminopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-acylation of N-methyl-4-aminopiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common challenges, and answer frequently asked questions related to this important synthetic transformation.

Introduction

N-methyl-4-aminopiperidine is a valuable building block in medicinal chemistry, featuring a secondary amine that serves as a key handle for molecular elaboration. Its N-acylation is a fundamental step in the synthesis of a wide range of biologically active compounds. However, the secondary amine's steric environment can sometimes lead to sluggish reactivity and other challenges. This guide offers expert insights and practical solutions to help you optimize your N-acylation reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-acylation of N-methyl-4-aminopiperidine in a question-and-answer format.

Question: My N-acylation reaction is showing low or no conversion. What are the likely causes and how can I improve the yield?

Answer: Low conversion is a common hurdle, often stemming from insufficient reactivity of either the amine or the acylating agent, or suboptimal reaction conditions. Here’s a systematic approach to troubleshoot this issue:

  • Insufficient Reactivity of the Acylating Agent: Standard acylating agents may not be potent enough to overcome the steric hindrance around the secondary amine of N-methyl-4-aminopiperidine.[1][2]

    • Solution: Switch to a more reactive acylating agent. Acyl chlorides are generally more electrophilic than their corresponding anhydrides or carboxylic acids activated with coupling agents.[1][2]

  • Inadequate Base: The choice and amount of base are critical. The base neutralizes the acid byproduct (e.g., HCl from an acyl chloride), which would otherwise protonate the starting amine, rendering it unreactive.[3]

    • Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in slight excess (1.5-2.0 equivalents).[4] For particularly stubborn reactions, a stronger, non-nucleophilic base like sodium hydride (NaH) can be used to deprotonate the amine before adding the acylating agent, dramatically increasing its nucleophilicity.[1]

  • Unfavorable Reaction Conditions: Temperature and solvent play a significant role.

    • Solution: If the reaction is sluggish at room temperature, gentle heating (e.g., 50-80 °C) can provide the necessary activation energy.[2] The choice of solvent is also important; polar aprotic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), or acetonitrile can help solvate the transition state and improve reaction rates.[2][4][5]

  • Poor Solubility: If the starting materials are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent in which all reactants are soluble. DMF is often a good choice for reactants with poor solubility in other common solvents.[4]

Question: My reaction is producing significant side products. What are they and how can I minimize their formation?

Answer: Side product formation can compromise yield and complicate purification. Here are some common side products and mitigation strategies:

  • Diacylation: While less common with secondary amines, it's a theoretical possibility if the reaction conditions are too forcing, potentially leading to the formation of an unstable N,N-diacylammonium species.

    • Solution: Use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture to avoid a large excess at any given time.[1]

  • Decomposition of Reagents or Products: At high temperatures, the acylating agent, catalyst, or even the desired product might decompose.

    • Solution: Monitor the reaction closely by TLC or LC-MS when heating. Avoid excessive temperatures or prolonged reaction times once the starting material is consumed.

Question: I'm observing a significant amount of unreacted starting material even after prolonged reaction times. What can I do?

Answer: This issue is often a combination of the factors mentioned above. Here's a systematic approach to drive the reaction to completion:

  • Increase Stoichiometry of the Acylating Agent: Using a larger excess of the acylating agent (e.g., 1.5-2.0 equivalents) can help push the equilibrium towards the product.[1]

  • Employ a More Potent Activating System: If you are using a carboxylic acid, standard coupling agents may be insufficient. Consider using a more powerful coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known to be effective for sterically hindered couplings.[1]

  • Force Deprotonation: For extremely unreactive systems, deprotonation of the amine with a strong, non-nucleophilic base like sodium hydride (NaH) prior to the addition of the acylating agent can be highly effective. This should be performed in an anhydrous aprotic solvent like THF or DMF.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best acylating agent to use for N-methyl-4-aminopiperidine?

A1: The choice of acylating agent depends on the desired reactivity and the stability of your substrate. A general reactivity order is: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids + Coupling Agents . For N-methyl-4-aminopiperidine, acyl chlorides are often a reliable choice due to their high electrophilicity.[1][2]

Q2: What is the role of a base in this reaction? Is it always necessary?

A2: Yes, a base is almost always necessary when using acyl chlorides or anhydrides. It serves two main purposes:

  • Acid Scavenger: It neutralizes the acidic byproduct (e.g., HCl), preventing the protonation and deactivation of the nucleophilic amine starting material.[3]

  • Catalyst (in some cases): Tertiary amine bases can act as nucleophilic catalysts. For example, pyridine can form a highly reactive acylpyridinium intermediate.[6][7]

Q3: Can I use an aqueous work-up for my reaction?

A3: Yes, an aqueous work-up is a standard and effective method for purifying the crude product.[4][8][9] A typical work-up involves:

  • Quenching the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and acylating agent.[4]

  • Extracting the product into an organic solvent like DCM or ethyl acetate.

  • Washing the organic layer with brine to remove excess water.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[9]

  • Concentrating the solvent under reduced pressure to obtain the crude product, which can then be further purified.[4]

Q4: How do I choose the right solvent for the reaction?

A4: The ideal solvent should dissolve all reactants and be inert to the reaction conditions. For N-acylation of N-methyl-4-aminopiperidine, common choices include:

  • Dichloromethane (DCM): A good general-purpose solvent for many acylation reactions.[4][7]

  • N,N-Dimethylformamide (DMF): Useful for reactants with low solubility.[4]

  • Acetonitrile: Another polar aprotic solvent that can facilitate the reaction.[4][5]

  • Tetrahydrofuran (THF): Often used, especially when strong bases like NaH are employed.[1]

Experimentation may be needed to find the optimal solvent for your specific substrate and acylating agent.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation using an Acyl Chloride
  • Reaction Setup: To a solution of N-methyl-4-aminopiperidine (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).[4]

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).[4]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acylated derivative.[4]

Protocol 2: N-Acylation using a Carboxylic Acid and a Coupling Agent
  • Activation: To a solution of the carboxylic acid (1.1 eq), a coupling agent (e.g., HATU, 1.2 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) in an anhydrous polar aprotic solvent like DMF, stir at room temperature for 15-30 minutes.

  • Addition of Amine: Add a solution of N-methyl-4-aminopiperidine (1.0 eq) in DMF to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Data Presentation

Table 1: Comparison of Common N-Acylation Conditions

ParameterAcyl ChlorideAcid AnhydrideCarboxylic Acid + Coupling Agent
Reactivity HighModerateVariable (depends on coupling agent)
Byproduct HCl (acidic)Carboxylic Acid (acidic)Urea or other (often neutral)
Base Required Yes (stoichiometric)Yes (stoichiometric)Yes (stoichiometric or catalytic)
Typical Temp. 0 °C to RTRT to elevatedRT to elevated
Advantages High reactivity, readily availableGenerally less moisture-sensitive than acyl chloridesMild conditions, broad substrate scope
Disadvantages Moisture sensitive, corrosiveLess reactive than acyl chloridesCost of coupling agent, potential for side reactions

Visualizations

N_Acylation_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amine & Base in Anhydrous Solvent cool Cool to 0 °C start->cool add_acyl Add Acylating Agent Dropwise cool->add_acyl stir Stir at RT (2-16h) add_acyl->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Sat. NaHCO₃ monitor->quench extract Extract with Organic Solvent quench->extract dry Dry, Concentrate & Purify extract->dry end end dry->end Isolated Product

Caption: General workflow for the N-acylation of N-methyl-4-aminopiperidine.

Troubleshooting_Flowchart cluster_reagents Reagent Check cluster_conditions Condition Optimization start Low Conversion? acyl_agent Switch to Acyl Chloride or more potent coupling agent start->acyl_agent Yes success Proceed to Work-up start->success No base Increase Base Equivalents or use stronger base (e.g., NaH) acyl_agent->base temp Increase Temperature (e.g., 50-80 °C) base->temp solvent Change Solvent (e.g., DCM, DMF, MeCN) temp->solvent re_run Optimized Reaction solvent->re_run Re-run Reaction

Caption: A decision-making workflow for troubleshooting low conversion.

References

  • Technical Support Center: N-Acyl
  • Acyl
  • Solvent effect on Ni-nanoparticles catalyzed acetylation of amine and thiols at room temperature.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
  • N-Acylation Reactions of Amines - ResearchG
  • Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH.
  • An eco-friendly and highly efficient route for N-acylation under c
  • Acylation of Amines, Part 1: with Acyl Halides - YouTube.
  • Overcoming poor reactivity in "N-Methyl-1-(piperidin-4-YL)
  • How To Run A Reaction: The Workup - Department of Chemistry : University of Rochester.
  • 4.7: Reaction Work-Ups - Chemistry LibreTexts.
  • Acetylation of Secondary amines - Chemistry Stack Exchange.

Sources

Technical Support Center: Synthesis of N-methyl-N-(piperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of N-methyl-N-(piperidin-4-yl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis, explaining the root causes and offering step-by-step protocols for resolution.

Issue 1: Incomplete Reaction - Significant Starting Material Remains

Question: I'm attempting to synthesize N-methyl-N-(piperidin-4-yl)acetamide, but my post-reaction analysis (TLC/LC-MS) shows a large amount of unreacted starting material. What could be the cause and how can I fix it?

Answer:

Incomplete conversion is a frequent challenge and can stem from several factors depending on your chosen synthetic route. The two most common pathways are:

  • Route A: Acylation of N-methylpiperidin-4-amine.

  • Route B: N-methylation of N-(piperidin-4-yl)acetamide.

Causality & Expert Insights:

The primary reasons for incomplete reactions are often related to insufficient activation of reagents, steric hindrance, or suboptimal reaction conditions.[1] In Route A, the nucleophilicity of the secondary amine in N-methylpiperidin-4-amine can be hindered. In Route B, direct methylation of the amide nitrogen is generally difficult, so this route often proceeds via methylation of the piperidine ring nitrogen first, followed by acetylation. A more direct and often higher-yielding approach for methylation is the Eschweiler-Clarke reaction.[2][3][4][5]

Troubleshooting Protocol:

  • Verify Reagent Quality: Ensure that your acylating agent (e.g., acetyl chloride, acetic anhydride) or methylating agent (e.g., formaldehyde, formic acid) has not degraded. Use freshly opened or properly stored reagents.

  • Optimize Stoichiometry: A molar excess of the acylating or methylating agent is often necessary to drive the reaction to completion.[6]

  • Adjust Reaction Temperature: Some reactions require heating to overcome the activation energy barrier. For instance, the Eschweiler-Clarke reaction is typically performed at elevated temperatures (80-100 °C).[2][6][7]

  • Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, extending the reaction time may be beneficial.[6]

  • Choice of Base (for Acylation): When acylating N-methylpiperidin-4-amine, a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial to scavenge the acid byproduct without competing with the substrate.[8]

ParameterStandard ConditionOptimization Strategy
Reagent Stoichiometry 1.1 - 1.5 equivalentsIncrease to 2.0 - 3.0 equivalents
Temperature Room TemperatureIncrease to 50-100 °C (monitor for side products)
Reaction Time 2-4 hoursExtend to 12-24 hours (with monitoring)
Base (for acylation) 1.5 equivalents of TEA/DIPEAEnsure base is dry and of high purity
Issue 2: Formation of a Quaternary Ammonium Salt

Question: My mass spectrometry analysis indicates the presence of a product with a mass 14 units higher than my target molecule, suggesting over-methylation. How can I prevent the formation of this quaternary ammonium salt?

Answer:

The formation of a quaternary ammonium salt is a classic side reaction in N-alkylation when using alkyl halides. However, this is generally avoidable with the right choice of methylating agent.

Causality & Expert Insights:

Using strong alkylating agents like methyl iodide can lead to the methylation of the tertiary amine product, forming a quaternary ammonium salt.[5] This is because the tertiary amine product is still nucleophilic. The Eschweiler-Clarke reaction is a superior method for N-methylation in this context because it is a reductive amination process that stops at the tertiary amine stage.[3][5] The mechanism involves the formation of an iminium ion which is then reduced, making it impossible for a tertiary amine to form another iminium ion and thus preventing quaternization.[3]

Prevention Protocol: The Eschweiler-Clarke Reaction

This method uses formaldehyde as the methyl source and formic acid as the reducing agent, providing a controlled methylation.[2][3][4]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve N-(piperidin-4-yl)acetamide (1.0 eq) in an excess of formic acid (e.g., 5-10 eq).

  • Addition of Formaldehyde: Add an excess of aqueous formaldehyde solution (37 wt. %, e.g., 5-10 eq) to the mixture.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture and carefully basify with a strong base (e.g., NaOH or KOH solution) to a pH > 10.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Diagram of Eschweiler-Clarke Reaction:

Eschweiler_Clarke cluster_main Eschweiler-Clarke Methylation cluster_side Over-methylation (Avoided) Start N-(piperidin-4-yl)acetamide Imine Iminium Ion Intermediate Start->Imine + HCHO, -H2O Product N-methyl-N-(piperidin-4-yl)acetamide Imine->Product + HCOOH, -CO2 Quat Quaternary Salt (Not Formed) Product->Quat X (with CH3I)

Caption: Eschweiler-Clarke pathway vs. over-methylation.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of N-methyl-N-(piperidin-4-yl)acetamide?

A1: While both the acylation of N-methylpiperidin-4-amine and the N-methylation of N-(piperidin-4-yl)acetamide are viable, the latter, particularly via the Eschweiler-Clarke reaction, is often favored. This is because it avoids the potential for over-alkylation and the starting material, N-(piperidin-4-yl)acetamide, is readily accessible.[3][5]

Q2: I observe a byproduct with the same mass as my starting material but a different retention time on HPLC. What could this be?

A2: This is likely a diastereomer if your starting material or reagents have stereocenters. However, in this specific synthesis, it is more probable that you are observing a different ionization or conformation of your compound, especially if it is a free base.[9] To confirm, try analyzing the hydrochloride salt of your compound, which often elutes as a single, sharper peak.[9]

Q3: How can I effectively purify the final product?

A3: The purification of N-methyl-N-(piperidin-4-yl)acetamide typically involves:

  • Aqueous Workup: An initial acid-base extraction can remove many impurities. By adjusting the pH of the aqueous layer, you can move your amine product between the organic and aqueous phases.

  • Column Chromatography: Flash column chromatography on silica gel is a standard method for purifying piperidine derivatives. A gradient elution system, for example, with dichloromethane and methanol, is often effective.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide a high degree of purity. The hydrochloride salt is often a crystalline solid, making it a good candidate for purification by recrystallization.[10][11]

Q4: What are the best analytical methods to assess the purity of my final product?

A4: A combination of techniques is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric detection is excellent for quantifying the purity and identifying impurities.[12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile impurities.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and identifying any structural isomers or major impurities.

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups.[15]

Diagram of General Troubleshooting Workflow:

Troubleshooting_Workflow Start Unexpected Result in Synthesis Analyze Analyze Data (LCMS, NMR, etc.) Start->Analyze Identify Identify Problem (e.g., Side Product, Low Yield) Analyze->Identify Hypothesize Formulate Hypothesis (e.g., Reagent Issue, Wrong Temp.) Identify->Hypothesize Modify Modify Protocol (e.g., Change Reagents, Adjust Temp.) Hypothesize->Modify Re-run Re-run Experiment Modify->Re-run Success Successful Synthesis Re-run->Success Problem Solved Failure Problem Persists Re-run->Failure Problem Not Solved Failure->Analyze Re-evaluate

Caption: A systematic approach to troubleshooting synthesis issues.

References

  • BenchChem. Overcoming poor reactivity in "N-Methyl-1-(piperidin-4-YL)
  • Gil, L. F., et al. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives.
  • Grokipedia. Eschweiler–Clarke reaction. Accessed January 5, 2026.
  • Wikipedia. Eschweiler–Clarke reaction. Accessed January 5, 2026.
  • Google Patents.
  • MDPI. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Accessed January 5, 2026.
  • ChemScene. N-Methyl-N-(piperidin-4-yl)acetamide hydrochloride. Accessed January 5, 2026.
  • Ambeed.com. Eschweiler-Clarke Reductive Alkylation of Amines. Accessed January 5, 2026.
  • PubMed Central. Review of Modern Eschweiler–Clarke Methylation Reaction. Accessed January 5, 2026.
  • Drug Analytical Research.
  • PubMed Central. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Published June 18, 2011.
  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Published August 3, 2021.
  • BenchChem. Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)
  • CymitQuimica. This compound. Accessed January 5, 2026.
  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Published January 14, 2025.
  • BIOSYNCE. What are the detection methods for piperidine? Published July 7, 2025.
  • BenchChem. Identifying and minimizing side products in N-methylation of 2-(4-fluorophenyl)ethanamine. Accessed January 5, 2026.

Sources

"N-methyl-N-(piperidin-4-yl)acetamide hydrochloride stability and degradation"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-methyl-N-(piperidin-4-yl)acetamide hydrochloride

A Guide to Stability and Degradation for Researchers

Welcome to the Technical Support Center for this compound (CAS 550370-51-9).[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability and degradation of this compound. By understanding its potential liabilities, you can ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the integrity of the compound. Based on supplier recommendations and the chemical nature of the molecule, the following conditions are advised:

  • Temperature: Store at room temperature.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[5] This is crucial for preventing oxidation of the piperidine ring and minimizing exposure to moisture.

  • Light: Protect from light by using amber or opaque vials.[5]

  • Environment: Keep in a dry, cool place away from sources of heat and moisture.[1][5]

Causality Insight: The piperidine moiety contains a tertiary amine, which is susceptible to oxidation, potentially forming an N-oxide.[6] The hydrochloride salt form is hygroscopic, meaning it can absorb moisture from the air, which could facilitate hydrolytic degradation. An inert atmosphere and a dry environment directly mitigate these risks.

I'm observing a new, more polar peak in my RP-HPLC analysis after storing my stock solution in an aqueous buffer. What could it be?

The most probable cause is the hydrolysis of the acetamide bond. The N-methyl-N-(piperidin-4-yl)acetamide molecule contains an amide linkage that is susceptible to both acid- and base-catalyzed hydrolysis.

  • Mechanism: In this process, a water molecule attacks the carbonyl carbon of the acetamide group. This leads to the cleavage of the C-N bond, resulting in the formation of N-methyl-piperidin-4-amine and acetic acid .[7][8] The resulting primary amine (N-methyl-piperidin-4-amine) is significantly more polar than the parent amide, which explains its earlier elution time (new peak) on a reverse-phase (RP) HPLC column.

To confirm this, you can:

  • Co-injection: If a standard of N-methyl-piperidin-4-amine is available, perform a co-injection with your degraded sample. A single, sharper peak would confirm the identity of the degradant.

  • LC-MS Analysis: Use mass spectrometry to identify the mass-to-charge ratio (m/z) of the new peak. The expected protonated molecule [M+H]⁺ for N-methyl-piperidin-4-amine would be different from the parent compound.

What are the primary degradation pathways for this compound that I should investigate in a forced degradation study?

Forced degradation studies are essential to understand a molecule's intrinsic stability and to develop stability-indicating analytical methods.[9][10] For this compound, the key pathways to investigate are:

  • Hydrolysis (Acidic and Basic): The acetamide bond is a primary target.[7][11] Exposing the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions will likely cause degradation.[6]

  • Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation.[6] Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂) can lead to the formation of an N-oxide derivative.[6]

  • Photodegradation: Exposure to light, particularly UV light, can initiate degradation, often through radical mechanisms.[6] It is crucial to test photostability according to ICH Q1B guidelines.[12][13][14]

  • Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.[6]

The following diagram illustrates the two most probable degradation pathways.

DegradationPathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent_H N-methyl-N-(piperidin-4-yl)acetamide Deg1 N-methyl-piperidin-4-amine Parent_H->Deg1 H⁺ or OH⁻ / H₂O Deg2 Acetic Acid Parent_H->Deg2 H⁺ or OH⁻ / H₂O Parent_O N-methyl-N-(piperidin-4-yl)acetamide Deg3 Piperidine N-oxide Derivative Parent_O->Deg3 [O] e.g., H₂O₂

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Place in a water bath at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Place in a water bath at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Photolytic Degradation: Expose a solution and solid sample to a calibrated light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m²). [15]Prepare a "dark control" by wrapping an identical sample in aluminum foil and placing it in the same chamber. [15]3. Sampling and Analysis:

    • Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24 hours).

    • Neutralize the acid and base samples with an equimolar amount of base/acid before analysis.

    • Analyze all stressed samples, the dark control, and an unstressed control sample using a suitable stability-indicating HPLC method. [6][16]An RP-HPLC method with a C18 column and a mobile phase gradient is a common starting point. [6][17]4. Data Interpretation:

    • Compare the chromatograms of stressed samples to the control.

    • Calculate the percentage of degradation. A target of 5-20% degradation is often considered ideal for revealing primary degradants without being overly destructive. [10] * Use a PDA detector to check for peak purity and an MS detector to obtain mass information on any new peaks to aid in structural elucidation. [17]

Data Summary

The following table provides hypothetical, yet chemically plausible, data from a forced degradation study to illustrate expected outcomes.

Stress ConditionTime (hours)Temperature% DegradationMajor Degradant(s) Identified (by LC-MS)
0.1 M HCl2460°C~18%N-methyl-piperidin-4-amine
0.1 M NaOH2460°C~12%N-methyl-piperidin-4-amine
3% H₂O₂8Room Temp~9%N-oxide derivative of parent compound
Photolytic (ICH Q1B)-Chamber Temp~2%Minor unidentified polar degradants
Dark Control (Photolytic)-Chamber Temp<0.5%None significant

References

  • BenchChem. (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention. BenchChem Technical Support.
  • Isizawa, J., Sakakibara, K., & Hirota, M. (n.d.). Studies on the Stability of Amides. I. Hydrolysis Mechanism of N-Substituted Aliphatic Amides. J-Stage. Available from: [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA. Available from: [Link]

  • ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. gmp-compliance.org. Available from: [Link]

  • Wang, Z., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. Available from: [Link]

  • Boekelheide, V., & Rothchild, S. (2006). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. ResearchGate. Available from: [Link]

  • Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. YouTube. Available from: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Available from: [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Available from: [Link]

  • Wang, Z., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PubMed Central. Available from: [Link]

  • Wang, D. Y., Gorrod, J. W., & Beckett, A. H. (1989). Biological N-oxidation of piperidine in vitro. PubMed. Available from: [Link]

  • Bolton, P. D., & Jackson, G. L. (1972). Hydrolysis of amides. VI. Dilute acid hydrolysis of N-alkyl substituted acetamides. Australian Journal of Chemistry. Available from: [Link]

  • Katritzky, A. R., & Fali, C. N. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. Available from: [Link]

  • ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Request PDF. Available from: [Link]

  • Csizmadia, V. M., et al. (1976). Acid-catalyzed hydrolysis of N-vinylacetamides (enamides). Substituent effects of the acetamido and amino groups and linear free energy correlations of cyclohexene reactivities. Journal of the American Chemical Society. Available from: [Link]

  • Separation Science. (2022). A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. Available from: [Link]

  • R Discovery. (2025). Forced Degradation Studies Research Articles. Available from: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available from: [Link]

  • Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Available from: [Link]

  • LinkedIn. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link]

  • LCGC International. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available from: [Link]

  • PubChem. (n.d.). N-methyl-2-(piperidin-4-yl)acetamide. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. (2022). Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis. Available from: [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. WADA. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Piperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in the synthesis of piperidine and its derivatives. Piperidines are a cornerstone in medicinal chemistry, and achieving high-yield, high-purity synthesis is critical for successful drug discovery and development.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: My reductive amination yield for piperidine synthesis is consistently low. What are the likely causes?

A: Low yields in reductive amination for piperidine synthesis are a common challenge and can often be traced back to several key factors.[3] A systematic approach to troubleshooting is essential.

  • Inefficient Imine/Iminium Ion Formation: The first step of reductive amination is the formation of an imine or iminium ion intermediate. This equilibrium can be unfavorable due to:

    • Steric Hindrance: Bulky substituents on either the amine or the carbonyl compound can impede the initial condensation.[4][5]

    • Water Removal: The reaction produces water, which can hydrolyze the imine back to the starting materials. Ensure adequate drying agents (e.g., molecular sieves) are used or that water is removed azeotropically.

    • pH Control: The reaction is pH-sensitive. An acidic medium is required to protonate the carbonyl oxygen and facilitate nucleophilic attack by the amine, but a pH that is too low will protonate the amine, rendering it non-nucleophilic. A typical pH range is 4-6.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.

    • Sodium Triacetoxyborohydride (STAB): While generally mild and effective, STAB can be deactivated by moisture. Ensure it is handled under anhydrous conditions. Prolonged reaction times with STAB can sometimes lead to acetylation of the amine.[6]

    • Sodium Cyanoborohydride (NaBH₃CN): Effective at a lower pH range but is highly toxic and requires careful handling.

    • Catalytic Hydrogenation (H₂/Catalyst): Catalysts like Pd/C or PtO₂ are powerful but can be poisoned by impurities in the starting materials or side products.[7] Incomplete reduction can lead to dihydropyridine and tetrahydropyridine by-products.[7]

  • Side Reactions: Competing reactions can significantly reduce the yield of the desired piperidine.

    • Cannizzaro-type reactions of aldehydes can occur under basic conditions.

    • Polymerization of the aldehyde or imine can be an issue, especially at higher temperatures.[8]

Q2: I'm attempting a multi-component reaction (MCR) to synthesize a substituted piperidine, but the yield is poor. How can I optimize this?

A: Multi-component reactions are powerful for building molecular complexity in a single step, but their efficiency is highly dependent on reaction conditions.[9]

  • Re-evaluate Reaction Parameters:

    • Catalyst Choice and Loading: The catalyst is crucial. Screen different types of catalysts such as Lewis acids, Brønsted acids, or organocatalysts, and optimize the loading.[9]

    • Solvent Effects: The solvent can dramatically influence reaction rates and yields. Solvents like ethanol, methanol, and acetonitrile often give good results.[9]

    • Temperature and Reaction Time: Higher temperatures may not always be better as they can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal time and temperature.[9]

  • Purity of Reagents: MCRs are often sensitive to impurities in the starting materials (aldehydes, amines, β-ketoesters), which can lead to side product formation.[9]

  • Stoichiometry and Order of Addition: The ratio of reactants can be critical. Adjusting the stoichiometry or the order in which the components are added can minimize side reactions.[9]

Q3: My final piperidine product is contaminated with pyridine. Why is separation by distillation difficult, and what are the alternatives?

A: The separation of piperidine from pyridine by simple distillation is challenging because they form a constant boiling azeotropic mixture.[8][10] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[8]

Here are effective strategies to overcome this:

  • Azeotropic Distillation with Water: Adding water can alter the vapor pressures and break the azeotrope, allowing for separation.[8]

  • Selective Salt Formation: A highly effective method is to exploit the difference in basicity. Piperidine will react with CO₂ to form a solid piperidine carbonate salt, while the less basic pyridine will not. The solid can then be separated by filtration.[8][10] The free piperidine can be regenerated by treatment with a strong base.[10]

Troubleshooting Guides for Specific Synthetic Routes

Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of pyridines is a common route to piperidines.[7] Low yields are often due to incomplete reduction or catalyst deactivation.

Problem Potential Cause Suggested Solution
Incomplete Reduction (presence of di/tetrahydropyridines) Insufficient catalyst activity or deactivation.Increase catalyst loading (typically 5-10 mol%). Switch to a more active catalyst (e.g., Rh/C or PtO₂).[7] Ensure starting materials are pure to avoid catalyst poisoning.
Low hydrogen pressure.Increase the hydrogen pressure to enhance the hydrogenation rate.[7]
Suboptimal temperature.Elevate the reaction temperature to improve the reaction rate.[7]
Low Yield of Desired Product Catalyst poisoning.Purify starting materials. Use a catalyst guard column if applicable.
Unfavorable reaction conditions.Optimize solvent, temperature, and pressure. Acetic acid is a common solvent for PtO₂ catalyzed hydrogenations.[8]
Reductive Amination of Dicarbonyl Compounds

This is a powerful method for constructing the piperidine ring.[11]

Problem Potential Cause Suggested Solution
Low Yield Inefficient imine formation.Adjust pH to 4-6. Use a dehydrating agent (e.g., molecular sieves).
Reducing agent incompatibility or degradation.For STAB, ensure anhydrous conditions. For NaBH₃CN, maintain a slightly acidic pH. Consider catalytic hydrogenation as an alternative.
Side reactions (e.g., over-reduction, polymerization).Control the reaction temperature. Add the reducing agent portion-wise.
Formation of By-products Competitive reactions.Optimize the stoichiometry of the reactants. Consider a stepwise approach: first form the imine, then reduce it.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using STAB
  • To a solution of the aldehyde or ketone (1.0 eq) and the primary or secondary amine (1.0-1.2 eq) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise.

  • Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[6]

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[10]

Visualization of Troubleshooting Logic

Diagram 1: Troubleshooting Low Yield in Reductive Amination

Troubleshooting_Reductive_Amination Start Low Yield in Reductive Amination Check_Imine Check Imine Formation (TLC/NMR of reaction aliquot without reducing agent) Start->Check_Imine Imine_OK Imine Forms Check_Imine->Imine_OK Imine_Not_OK Imine Does Not Form or is Unstable Check_Imine->Imine_Not_OK Check_Reduction Evaluate Reduction Step Imine_OK->Check_Reduction Optimize_Cond Optimize Condensation: - Adjust pH (4-6) - Add drying agent - Increase temperature Imine_Not_OK->Optimize_Cond Optimize_Cond->Check_Imine Reduction_OK Reduction Proceeds Check_Reduction->Reduction_OK Reduction_Not_OK Incomplete Reduction or Side Products Check_Reduction->Reduction_Not_OK Purification Review Purification - Check for product loss - Analyze for by-products Reduction_OK->Purification Optimize_Reduction Optimize Reduction: - Use fresh/anhydrous reducing agent - Change reducing agent - Control temperature Reduction_Not_OK->Optimize_Reduction Optimize_Reduction->Check_Reduction Success Improved Yield Purification->Success

Caption: A logical workflow for diagnosing low yields in reductive amination.

References

Technical Support Center: Managing Impurities in N-methyl-N-(piperidin-4-yl)acetamide Production

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

N-methyl-N-(piperidin-4-yl)acetamide is a key building block and intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as the presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with managing impurities during its production. We will explore the common impurities, their formation pathways, and provide practical troubleshooting guides and protocols to ensure the synthesis of high-purity N-methyl-N-(piperidin-4-yl)acetamide.

Common Impurity Profile

The synthesis of N-methyl-N-(piperidin-4-yl)acetamide typically involves the N-acetylation of a secondary amine, N-methyl-4-aminopiperidine, using an acetylating agent like acetic anhydride or acetyl chloride.[][2] Understanding the potential impurities is the first step toward effective control.

dot graph "Synthesis_and_Impurities" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes SM1 [label="N-methyl-4-aminopiperidine\n(Starting Material)", fillcolor="#4285F4"]; SM2 [label="Acetic Anhydride\n(Reagent)", fillcolor="#4285F4"]; Product [label="N-methyl-N-(piperidin-4-yl)acetamide\n(Target Product)", fillcolor="#34A853", pos="3,0!"]; Imp1 [label="Impurity A\n(Unreacted SM1)", fillcolor="#EA4335", pos="0,-2!"]; Imp2 [label="Impurity B\n(Di-acetylated by-product)", fillcolor="#EA4335", pos="3,-2!"]; Imp3 [label="Impurity C\n(Hydrolysis Product)", fillcolor="#FBBC05", pos="6,-2!"];

// Edges SM1 -> Product [label="Acetylation", color="#5F6368"]; SM2 -> Product [color="#5F6368"]; SM1 -> Imp1 [label="Incomplete Reaction", color="#5F6368"]; Product -> Imp2 [label="Over-acetylation", color="#5F6368"]; Product -> Imp3 [label="H₂O (Acid/Base)", color="#5F6368"]; } dot Caption: Synthesis pathway and major impurity formation routes.

Table 1: Common Impurities and Their Origins

Impurity NameStructureTypical Origin
Impurity A: N-methyl-4-aminopiperidineStarting MaterialIncomplete reaction or improper stoichiometry.
Impurity B: 1-acetyl-N-methyl-N-(piperidin-4-yl)acetamideBy-productReaction of the piperidine ring's secondary amine with the acetylating agent.
Impurity C: N-methyl-4-aminopiperidine & Acetic AcidDegradation ProductHydrolysis of the amide bond, often catalyzed by acidic or basic conditions.[3][4]
Residual Solvents: e.g., DCM, THF, Ethyl AcetateProcess-relatedIncomplete removal during work-up and drying.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during synthesis and purification.

Q1: My final product's HPLC analysis shows a significant peak at the retention time corresponding to my starting material, N-methyl-4-aminopiperidine (Impurity A). What went wrong?

A1: This is a classic case of an incomplete reaction. Several factors could be at play:

  • Causality: The nucleophilic attack of the secondary amine on the acetylating agent is the key reaction step. If this step is hindered or incomplete, the starting material will remain.

  • Troubleshooting Steps:

    • Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the acetylating agent (e.g., acetic anhydride). An insufficient amount will leave the starting amine unreacted.

    • Reaction Time & Temperature: Amide formation can be exothermic.[] While often rapid, ensure the reaction has proceeded for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or a quick in-process HPLC check until the starting material spot/peak is no longer visible. Running the reaction at a slightly elevated temperature (e.g., 40-50°C) might be necessary, but be cautious of side reactions.

    • Reagent Quality: Verify the purity and reactivity of your acetylating agent. Acetic anhydride can hydrolyze over time if not stored properly. Use a fresh, unopened bottle if in doubt.

    • Base Catalyst: The reaction is often performed in the presence of a non-nucleophilic base (like triethylamine or pyridine) to neutralize the acid by-product (e.g., HCl if using acetyl chloride), which drives the reaction to completion.[2] Ensure the base is added correctly and is of sufficient quantity.

Q2: I've identified an impurity with a higher molecular weight than my product. Mass spectrometry suggests it's a di-acetylated species (Impurity B). How can I prevent its formation?

A2: The formation of a di-acetylated product indicates that the secondary amine on the piperidine ring has also been acetylated. This is a common side reaction, especially under harsh conditions.

  • Causality: The piperidine nitrogen is also a nucleophile, albeit potentially less reactive than the exocyclic secondary amine depending on the specific reaction conditions. Overly aggressive conditions can lead to this unwanted second acetylation.

  • Troubleshooting Steps:

    • Control Stoichiometry: Avoid using a large excess of the acetylating agent. Stick to the 1.1-1.2 equivalent range.

    • Temperature Control: This is critical. Perform the reaction at a controlled, lower temperature (e.g., 0-10°C) and add the acetylating agent dropwise to manage the exothermic nature of the reaction.[] This minimizes the energy available for the less favorable second acetylation.

    • Choice of Acetylating Agent: Acetic anhydride is generally less reactive than acetyl chloride, which can sometimes provide better selectivity.[] If using acetyl chloride, temperature control is even more crucial.

    • Purification: If Impurity B has already formed, it can often be separated through column chromatography or by recrystallization, as its polarity will be significantly different from the desired product.

dot graph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Impurity Detected\nby HPLC/LC-MS", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; check_mw [label="Check Mass Spec Data\n(Molecular Weight)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Paths from MW check mw_is_sm [label="MW = Starting Material\n(Impurity A)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; mw_is_high [label="MW > Product\n(e.g., Impurity B)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; mw_is_low [label="MW < Product\n(e.g., Impurity C)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Solutions sol_a [label="Solution for A:\n- Check Stoichiometry\n- Increase Reaction Time\n- Verify Reagent Quality", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_b [label="Solution for B:\n- Reduce Temperature\n- Control Stoichiometry\n- Use Milder Reagent", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_c [label="Solution for C:\n- Neutralize pH Post-Workup\n- Use Anhydrous Solvents\n- Store Product Dry & Cool", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> check_mw; check_mw -> mw_is_sm [label=" Lower MW"]; check_mw -> mw_is_high [label="Higher MW"]; check_mw -> mw_is_low [label=" Lower MW\n(Degradation)"];

mw_is_sm -> sol_a; mw_is_high -> sol_b; mw_is_low -> sol_c; } dot Caption: Decision workflow for impurity identification and resolution.

Q3: My product appeared pure after synthesis, but after storage for a few weeks, HPLC shows the emergence of new peaks, including the starting amine (Impurity C). What is happening?

A3: This indicates product degradation, most likely through hydrolysis of the amide bond.

  • Causality: Amide bonds can be susceptible to hydrolysis under either acidic or basic conditions, breaking down into the constituent amine and carboxylic acid.[3][5] The presence of residual acid/base from the work-up or moisture can facilitate this degradation over time.

  • Troubleshooting Steps:

    • Neutral Work-up: During the aqueous work-up, ensure the final pH of the product-containing organic layer is brought to neutral (pH ~7) before solvent evaporation. This removes any catalytic acid or base.

    • Thorough Drying: Dry the final product meticulously under a vacuum at a gentle temperature to remove all traces of water and residual solvents. The presence of water is necessary for hydrolysis.

    • Proper Storage: Store the purified N-methyl-N-(piperidin-4-yl)acetamide in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), and in a cool, dark, and dry place.[6]

Analytical & Purification Protocols

Protocol 1: HPLC-UV Method for Purity Analysis

This protocol provides a general method for assessing the purity of N-methyl-N-(piperidin-4-yl)acetamide. Method validation is required for specific applications.

  • Objective: To determine the purity of the product and quantify related impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Methodology:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

      • Mobile Phase B: 0.1% TFA in Acetonitrile.

      • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

      • Flow Rate: 1.0 mL/min.[7]

      • Detection: UV at 210 nm.

      • Injection Volume: 10 µL.

    • Sample Preparation:

      • Accurately weigh and dissolve ~10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.

    • Analysis:

      • Inject a blank (diluent), followed by the sample solution.

      • Calculate purity based on the relative peak area of the main product peak to the total area of all peaks.

Table 2: Typical HPLC-UV Parameters

ParameterValueRationale
Column C18 Reverse-PhaseGood retention and separation for moderately polar compounds.
Mobile Phase Water/Acetonitrile with TFAStandard for amine-containing compounds; TFA improves peak shape.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing good efficiency.
Wavelength 210 nmAmide bonds typically have a UV absorbance at low wavelengths.

Frequently Asked Questions (FAQs)

Q: What is a typical acceptance criterion for the purity of N-methyl-N-(piperidin-4-yl)acetamide for R&D use? A: For research and early development purposes, a purity of ≥97% as determined by HPLC is often considered acceptable.[6][8] However, for later-stage development, particularly for API synthesis, a purity of >99.0% or even >99.5% is typically required.

Q: Can I use Gas Chromatography (GC) to analyze the purity? A: Yes, GC is a viable technique for analyzing this compound and its volatile impurities.[9] It is particularly useful for detecting and quantifying residual solvents. A typical GC analysis would use a mass spectrometer (MS) detector for definitive peak identification.

Q: My reaction mixture is a thick slurry after adding the acetylating agent. Is this normal? A: This can be normal, especially if the product or its salt form is not fully soluble in the reaction solvent. The formation of a salt (e.g., hydrochloride if using acetyl chloride) can often lead to precipitation. As long as the reaction is proceeding (confirm with TLC/HPLC), this is generally not a concern. Ensure efficient stirring to maintain a homogeneous mixture.

Q: What is the best way to remove the di-acetylated impurity (Impurity B) on a large scale? A: While chromatography is effective at the lab scale, recrystallization is often more practical for larger quantities. You would need to perform solvent screening to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in the mother liquor. A mixture of an alcohol (like isopropanol) and a non-polar solvent (like heptane) is often a good starting point.

References

  • SynHet. (n.d.). N-Methyl-n-(piperidin-4-yl)acetamide hcl.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • BenchChem. (2025). A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC.
  • BenchChem. (2025, December). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • ChemScene. (n.d.). N-Methyl-2-(4-methylpiperidin-1-yl)acetamide.
  • Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Chemistry LibreTexts. (2021, March 1). 3.9: Chemistry of Amides- Synthesis and Reactions.
  • ChemScene. (n.d.). N-Methyl-N-(piperidin-4-yl)acetamide hydrochloride.
  • CymitQuimica. (n.d.). N-Methyl-N-piperidin-4-yl-acetamide.
  • Sigma-Aldrich. (n.d.). N-METHYL-N-(PIPERIDIN-4-YL)ACETAMIDE.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • CymitQuimica. (n.d.). This compound.
  • PubChem. (n.d.). N-methyl-2-(piperidin-4-yl)acetamide.
  • BOC Sciences. (n.d.). Acetamide Impurities.
  • LGC Standards. (n.d.). N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide.
  • Doceri. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism).
  • BenchChem. (n.d.). n-[4-(dimethylamino)phenyl]acetamide purity and quality standards.
  • AHH Chemical. (n.d.). ACETAMIDE,N-[4-(HYDROXYMETHYL)-1-METHYL-PIPERIDIN-4-YL].
  • ACS Publications. (2014, March 12). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides.
  • ResearchGate. (n.d.). (PDF) Identification of a new psychoactive substance in seized material: The synthetic opioid N-phenyl-N-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide (Acrylfentanyl).
  • Cheméo. (n.d.). Acetamide-N-phenyl-N-1-1-phenyl-2-propyl-4-piperidinyl.pdf.

Sources

Technical Support Center: Scaling Up the Synthesis of N-methyl-N-(piperidin-4-yl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methyl-N-(piperidin-4-yl)acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions related to the scale-up of this important pharmaceutical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical agents. As with many fine chemicals, transitioning from a lab-scale synthesis to a larger, more robust process presents a unique set of challenges.[1][2][3] This guide provides a comprehensive overview of a scalable synthetic route, addresses potential issues, and offers practical solutions to ensure a successful and efficient scale-up. The piperidine scaffold is a prevalent motif in medicinal chemistry, and mastering its synthesis at scale is a critical capability.[4][5]

Recommended Scalable Synthetic Pathway

Based on an analysis of various synthetic strategies, a three-step approach starting from the readily available N-Boc-4-piperidone is recommended for its scalability and control over the introduction of functional groups. This pathway involves:

  • Reductive Amination: Formation of the N-methylpiperidine core.

  • N-Acetylation: Introduction of the acetamide group.

  • Boc Deprotection and Salt Formation: Removal of the protecting group and isolation of the final product as its hydrochloride salt.

Synthetic Pathway A N-Boc-4-piperidone B tert-butyl 4-(methylamino)piperidine-1-carboxylate A->B  Reductive Amination (Methylamine, NaBH(OAc)₃) C tert-butyl 4-(N-methylacetamido)piperidine-1-carboxylate B->C  N-Acetylation (Acetic Anhydride, Base) D This compound C->D  Boc Deprotection & Salt Formation (HCl in Isopropanol)

Caption: Recommended synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Reductive Amination of N-Boc-4-piperidone

This step is a crucial C-N bond-forming reaction.[6] Reductive amination using sodium triacetoxyborohydride is a mild and selective method suitable for scale-up.[7]

ParameterRecommended Condition
Reactants N-Boc-4-piperidone, Methylamine (solution in THF or as hydrochloride salt with a base), Sodium triacetoxyborohydride
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Temperature 0°C to room temperature
Reaction Time 12-24 hours
Work-up Aqueous basic wash (e.g., NaHCO₃ solution), followed by extraction with an organic solvent.

Protocol:

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) in DCM, add a solution of methylamine (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-(methylamino)piperidine-1-carboxylate.

Step 2: N-Acetylation of tert-butyl 4-(methylamino)piperidine-1-carboxylate

The introduction of the acetyl group is a straightforward acylation reaction.

ParameterRecommended Condition
Reactants tert-butyl 4-(methylamino)piperidine-1-carboxylate, Acetic anhydride
Base Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
Solvent Dichloromethane (DCM)
Temperature 0°C to room temperature
Reaction Time 2-4 hours
Work-up Aqueous wash to remove excess reagents and salts.

Protocol:

  • Dissolve tert-butyl 4-(methylamino)piperidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in DCM.

  • Cool the mixture to 0°C.

  • Add acetic anhydride (1.2 eq) dropwise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield tert-butyl 4-(N-methylacetamido)piperidine-1-carboxylate.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group under acidic conditions and subsequent crystallization of the hydrochloride salt.

ParameterRecommended Condition
Reactant tert-butyl 4-(N-methylacetamido)piperidine-1-carboxylate
Reagent HCl in Isopropanol (IPA) or Dioxane
Solvent Isopropanol (IPA) or Ethyl Acetate (EtOAc)
Temperature 0°C to room temperature
Reaction Time 1-4 hours
Isolation Filtration of the precipitated hydrochloride salt.

Protocol:

  • Dissolve tert-butyl 4-(N-methylacetamido)piperidine-1-carboxylate (1.0 eq) in isopropanol.

  • Cool the solution to 0°C.

  • Slowly add a solution of HCl in isopropanol (4-6 M, 3-4 eq) dropwise.

  • Stir the mixture at room temperature for 1-4 hours. The product will precipitate as a white solid.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Filter the solid, wash with cold isopropanol or diethyl ether, and dry under vacuum to obtain this compound.

Troubleshooting Guide

Scaling up chemical syntheses can introduce unforeseen challenges.[8] This section addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Step 1 (Reductive Amination) - Incomplete imine formation.- Inactive or hydrolyzed reducing agent.- Sub-optimal reaction temperature.- Increase the reaction time for imine formation before adding the reducing agent.- Use fresh, high-quality sodium triacetoxyborohydride.- Carefully control the temperature during the addition of the reducing agent.
Formation of di-alkylated by-product in Step 1 - Excess methylamine or prolonged reaction time at elevated temperatures.- Use a controlled amount of methylamine (1.5-2.0 eq).- Maintain the reaction at room temperature or below.
Incomplete reaction in Step 2 (N-Acetylation) - Insufficient base to neutralize the generated acetic acid.- Low reactivity of the secondary amine.- Ensure at least 1.5 equivalents of a non-nucleophilic base like TEA or DIPEA are used.- If the reaction is sluggish, consider using a more reactive acylating agent like acetyl chloride, but with careful temperature control.
Difficulties in isolating the product in Step 3 - The hydrochloride salt is soluble in the reaction solvent.- Formation of an oil instead of a solid.- If using HCl in dioxane, consider switching to HCl in isopropanol or ethyl acetate to promote precipitation.- Try adding a non-polar co-solvent like diethyl ether or heptane to induce crystallization.[9]
Product discoloration (yellow or brown) - Impurities from starting materials.- Degradation during work-up or purification.- Ensure the purity of all starting materials.- Consider a charcoal treatment of the solution of the free base before salt formation.- Avoid excessive heating during solvent removal.
Poor filterability of the final product - Very fine particle size of the crystalline product.- Optimize the crystallization conditions (e.g., slower addition of the HCl solution, controlled cooling rate) to obtain larger crystals.- Consider using a different solvent system for crystallization.

Frequently Asked Questions (FAQs)

Q1: Can I use sodium borohydride instead of sodium triacetoxyborohydride for the reductive amination?

A1: While sodium borohydride can be used, it is a more powerful reducing agent and may reduce the ketone group of N-Boc-4-piperidone to the corresponding alcohol as a side reaction. Sodium triacetoxyborohydride is milder and more selective for the iminium ion, generally leading to higher yields of the desired amine in this type of reaction.[7]

Q2: What is the best way to monitor the progress of the Boc deprotection?

A2: Thin-layer chromatography (TLC) is a quick and effective method. The Boc-protected starting material will have a higher Rf value than the more polar deprotected product. Staining with ninhydrin can be useful as the product contains a secondary amine. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.

Q3: My final product is hygroscopic. How should I handle and store it?

A3: Hydrochloride salts of amines can be hygroscopic. It is recommended to dry the final product thoroughly under high vacuum, preferably in the presence of a desiccant like phosphorus pentoxide. Store the product in a tightly sealed container in a dry environment, such as a desiccator or a glove box with a controlled atmosphere.

Q4: Are there any specific safety precautions I should take during the scale-up?

A4: Yes. The reductive amination step can generate hydrogen gas, so ensure adequate ventilation and avoid ignition sources. Acetic anhydride is corrosive and a lachrymator; handle it in a fume hood with appropriate personal protective equipment (PPE). The use of ethereal solutions of HCl can be hazardous due to the flammability of the solvent. Using HCl in isopropanol is a safer alternative. Always conduct a thorough safety review before performing any reaction at scale.[4]

Q5: Can I perform the N-methylation and N-acetylation in a different order?

A5: It is possible to first perform the N-acetylation of 4-amino-1-Boc-piperidine, followed by N-methylation. However, N-methylation of the resulting amide might require harsher conditions (e.g., using a strong base like sodium hydride and methyl iodide), which could lead to side reactions. The proposed route of N-methylation via reductive amination followed by N-acetylation is generally a milder and more controlled sequence.

Decision_Process Start Starting Material: N-Boc-4-piperidone Reductive_Amination Step 1: Reductive Amination with Methylamine Start->Reductive_Amination Acetylation Step 2: N-Acetylation Reductive_Amination->Acetylation Deprotection Step 3: Boc Deprotection & Salt Formation Acetylation->Deprotection End Final Product: N-methyl-N-(piperidin-4-yl)acetamide hydrochloride Deprotection->End

Caption: A logical flow diagram of the synthetic process.

References

  • Piperidine Synthesis. - DTIC. (2025). Retrieved from [Link]

  • Troubleshooting | The Pharma Master. (n.d.). Retrieved from [Link]

  • Scale-Up Challenges for Intermediates: Ensuring a Smooth Transition from Lab to Commercial Production - At Tianming Pharmaceutical. (n.d.). Retrieved from [Link]

  • Piperidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. (n.d.). Retrieved from [Link]

  • How to Scale Up Pharmaceutical Manufacturing. (2022, December 7). Ascendia Pharmaceuticals. Retrieved from [Link]

  • Pharmaceutical Manufacturing Scale-Up & Tech Transfer - Pharma.Tips. (2025, December 29). Retrieved from [Link]

  • Scale-Up: Getting It Right the First Time | Pharmaceutical Technology. (2019, September 2). Retrieved from [Link]

  • How to Choose Piperidines: A Complete Buyer's Guide - Plant Care. (2025, December 17). Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Piperidine - Wikipedia. (n.d.). Retrieved from [Link]

  • Boc De-protection : r/Chempros - Reddit. (2023, October 18). Retrieved from [Link]

  • Synthesis of N-Substituted piperidines from piperidone - ResearchGate. (2015, October 9). Retrieved from [Link]

  • On the Selective N-Methylation of BOC-Protected Amino Acids - ResearchGate. (n.d.). Retrieved from [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. (2019, December 11). Retrieved from [Link]

  • On the selective N-methylation of BOC-protected amino acids - PubMed. (2009, November 6). Retrieved from [Link]

Sources

Technical Support Center: Improving Solubility of N-methyl-N-(piperidin-4-yl)acetamide for Assays

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for N-methyl-N-(piperidin-4-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of its limited aqueous solubility during assay development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve reliable and reproducible experimental results.

Understanding the Challenge: Why is N-methyl-N-(piperidin-4-yl)acetamide Prone to Solubility Issues?

N-methyl-N-(piperidin-4-yl)acetamide is a small molecule containing a basic piperidine ring and an amide functional group. Its chemical structure suggests that its aqueous solubility will be highly dependent on pH. The piperidine nitrogen can be protonated, leading to a more soluble cationic form. However, at neutral or basic pH, the compound is likely to be in its less soluble free base form. Understanding this pH-dependent behavior is the first step in overcoming solubility challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with N-methyl-N-(piperidin-4-yl)acetamide.

Q1: My initial stock solution of N-methyl-N-(piperidin-4-yl)acetamide in aqueous buffer is cloudy. What is the likely cause and how can I fix it?

A1: Cloudiness or precipitation upon dissolving N-methyl-N-(piperidin-4-yl)acetamide in a neutral aqueous buffer (e.g., PBS pH 7.4) is a strong indicator of poor solubility of the free base form of the compound. The piperidine nitrogen is likely not sufficiently protonated at this pH to render the molecule soluble at your target concentration.

Troubleshooting Steps:

  • pH Adjustment: The most direct way to improve the solubility of a basic compound like this is to lower the pH of your solvent.[1][] The piperidine moiety will become protonated, increasing its polarity and interaction with water.

    • Recommendation: Prepare your initial stock solution in a slightly acidic buffer (e.g., pH 4-6). You can use a dilute solution of a biocompatible acid like hydrochloric acid (HCl) or acetic acid to adjust the pH. A common starting point is to make a high-concentration stock in water with a small amount of acid and then dilute it into your final assay buffer.

    • Caution: Be mindful of the final pH of your assay. A significant change in pH can affect cell viability or enzyme activity. Always perform a final pH check of your working solution.

  • Co-solvents: If pH adjustment alone is insufficient or not compatible with your assay, the use of a water-miscible organic co-solvent can be an effective strategy.[1][3][4] Co-solvents work by reducing the polarity of the aqueous environment, which can better accommodate less polar molecules.[]

    • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.[][5][6]

    • Protocol: Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous assay buffer.

    • Important Consideration: The final concentration of the co-solvent in your assay should be kept to a minimum, as high concentrations can be cytotoxic or interfere with the assay components.[7][8][9] It is crucial to include a vehicle control (assay buffer with the same final concentration of the co-solvent) in your experiments.

Q2: I was able to dissolve the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

A2: This is a common issue known as "crashing out." It occurs when the compound is highly soluble in the organic stock solution but becomes insoluble when the concentration of the organic solvent is significantly reduced upon dilution into the aqueous buffer.

Troubleshooting Workflow:

G start Precipitation upon dilution step1 Lower the stock concentration in DMSO start->step1 Try first step2 Use a different co-solvent step1->step2 If precipitation persists step3 Employ a surfactant step2->step3 Alternative approach step4 Utilize cyclodextrins step3->step4 Advanced technique end Soluble working solution step4->end

Caption: Decision workflow for addressing compound precipitation upon dilution.

Detailed Strategies:

  • Lower the Stock Concentration: You may be exceeding the solubility limit in the final aqueous solution. Try preparing a lower concentration stock in DMSO. This will result in a lower final DMSO concentration for the same final compound concentration, but may prevent precipitation.

  • Use of Surfactants: Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[5][10]

    • Examples: Polysorbates (e.g., Tween® 80) and Cremophor® EL are commonly used.[5][10]

    • Method: Add a small amount of surfactant to your assay buffer before adding the compound stock solution. A typical starting concentration is 0.01-0.1%.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[11][12][13][14]

    • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their good solubility and safety profiles.[5][10]

    • Protocol: Dissolve the cyclodextrin in your assay buffer first, then add the compound stock solution. The cyclodextrin will help to keep the compound in solution.

Q3: Are there other advanced techniques I can consider if the above methods are not suitable for my specific assay?

A3: Yes, for more challenging cases, several other formulation strategies can be explored.

Technique Mechanism Considerations
Nanosuspensions Reduction of particle size to the nanometer range increases the surface area, leading to a higher dissolution rate.[15][16][17]Requires specialized equipment for production (e.g., high-pressure homogenization or milling).[18]
Lipid-Based Formulations The compound is dissolved in a lipid or oil-based carrier.[15][19] Self-emulsifying drug delivery systems (SEDDS) can form fine emulsions upon gentle agitation in an aqueous medium.May not be suitable for all assay types, particularly those sensitive to lipids.
Solid Dispersions The compound is dispersed in a solid matrix, often a polymer, to create an amorphous form which has higher solubility than the crystalline form.[17][20]Primarily used for solid dosage forms but the principle can be adapted for preparing aqueous solutions.

Experimental Protocols

Protocol 1: pH Adjustment for Solubilization

  • Prepare a 10 mM stock solution of N-methyl-N-(piperidin-4-yl)acetamide in deionized water.

  • While stirring, add 1N HCl dropwise until the compound is fully dissolved.

  • Measure the pH of the stock solution.

  • For your experiment, dilute this acidic stock solution into your final assay buffer to the desired working concentration.

  • Verify that the final pH of the working solution is within the acceptable range for your assay. If necessary, adjust the pH of the assay buffer to compensate for the acidity of the stock solution.

Protocol 2: Co-solvent and Cyclodextrin Combination

  • Prepare a 20% (w/v) solution of HP-β-cyclodextrin in your assay buffer.

  • Prepare a 50 mM stock solution of N-methyl-N-(piperidin-4-yl)acetamide in 100% DMSO.

  • To prepare your working solution, first add the required volume of the DMSO stock to the cyclodextrin-containing buffer.

  • Vortex the solution for 30 seconds to ensure proper mixing and complex formation.

  • This approach can help maintain solubility upon dilution and minimize the required concentration of DMSO.

Understanding the Mechanism: pH and Solubility

The solubility of an ionizable compound is governed by its pKa and the pH of the solution. For a basic compound like N-methyl-N-(piperidin-4-yl)acetamide, the relationship can be visualized as follows:

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated Protonated Form (High Solubility) FreeBase Free Base Form (Low Solubility) Protonated->FreeBase pH increases FreeBase->Protonated pH decreases

Caption: Effect of pH on the ionization and solubility of a basic compound.

References

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

  • Chaudhary, A. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • Patel, M., & Tekade, R. K. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved from [Link]

  • Jambhekar, S. S., & Breen, P. J. (2016). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Retrieved from [Link]

  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. SpringerLink. Retrieved from [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Kumar, S., & Singh, S. (2016). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2020). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. Retrieved from [Link]

  • PubChem. N-methyl-2-(piperidin-4-yl)acetamide. Retrieved from [Link]

  • PubChem. Acetamide, N-(4-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-. Retrieved from [Link]

  • L-H, et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Retrieved from [Link]

  • Henriksen, S. T., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Retrieved from [Link]

  • Protheragen. Solubilizer Excipients. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Retrieved from [Link]

  • World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Retrieved from [Link]

  • NIH. (2022). The Role of Cosolvent–Water Interactions in Effects of the Media on Functionality of Enzymes: A Case Study of Photobacterium leiognathi Luciferase. Retrieved from [Link]

  • Altasciences. Improving Solubility of Molecules via Nanomilling. Retrieved from [Link]

  • Henriksen, S. T., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]

  • ResearchGate. (2021). Commonly used solubilizer excipients based on its functions. Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. PubMed. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Al-Akayleh, F., et al. (2021). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC. Retrieved from [Link]

  • Scribd. Solubilizing Excipients Guide. Retrieved from [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • Cheméo. Chemical Properties of Acetamide, N-acetyl-N-methyl- (CAS 1113-68-4). Retrieved from [Link]

  • SpringerLink. (2023). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]

  • PubChem. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Retrieved from [Link]

  • PubChem. 2-[[1-[5-(1,3-benzothiazol-2-yl)-4-[[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]amino]-6-oxo-1H-pyrimidin-2-yl]piperidin-4-yl]methylamino]. Retrieved from [Link]

  • ResearchGate. (2023). pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives. Retrieved from [Link]

Sources

Technical Support Center: Reaction Monitoring for N-methyl-N-(piperidin-4-yl)acetamide hydrochloride by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring the synthesis of N-methyl-N-(piperidin-4-yl)acetamide hydrochloride via Thin-Layer Chromatography (TLC). This resource is designed for researchers, medicinal chemists, and process development scientists who rely on accurate, real-time reaction analysis. As a polar molecule containing a tertiary amine within a piperidine ring and an amide functional group, this compound presents specific challenges that require a methodologically sound and well-reasoned approach to TLC.[1][2][3]

This guide moves beyond simple step-by-step instructions to provide a framework for understanding the causality behind each experimental choice, empowering you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Core Experimental Protocol for TLC Monitoring

This protocol is designed to provide a robust and reliable starting point for monitoring the acylation reaction that typically forms N-methyl-N-(piperidin-4-yl)acetamide. The key to success is mitigating the strong interaction between the basic piperidine nitrogen and the acidic silica gel stationary phase.[4]

Step-by-Step Methodology
  • Chamber Preparation:

    • Line a TLC developing chamber with a piece of filter paper.

    • Pour the chosen mobile phase (see table below for recommendations) into the chamber to a depth of approximately 0.5 cm, ensuring the solvent wets the filter paper. The solvent level must be below the origin line you will draw on your TLC plate.[5][6]

    • Cover the chamber with its lid and allow it to saturate for at least 10-15 minutes. This solvent vapor saturation is critical for ensuring a uniform solvent front and reproducible results.[7]

  • TLC Plate Preparation and Spotting:

    • Using a soft pencil, gently draw a straight origin line approximately 1 cm from the bottom of a silica gel TLC plate (fluorescent indicator F254 recommended).[8] Never use an ink pen, as the ink components will chromatograph along with your sample.[9]

    • Prepare dilute solutions (approx. 1-5 mg/mL) of your starting material (e.g., N-methyl-4-aminopiperidine) and your reaction mixture in a volatile organic solvent like methanol or dichloromethane.

    • On the origin line, make three distinct spots using a capillary tube:

      • S: Starting Material

      • R: Reaction Mixture

      • C: Co-spot (apply the starting material first, let it dry, then carefully apply the reaction mixture directly on top of the same spot). The co-spot is essential for unambiguously determining if the starting material has been consumed, especially if the product's Rf is very close to that of the reactant.[10]

  • Development:

    • Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the plate does not touch the filter paper lining the sides.[9]

    • Replace the lid and allow the mobile phase to travel up the plate via capillary action.

    • Remove the plate when the solvent front is approximately 1 cm from the top edge. Immediately mark the solvent front with a pencil.[11]

  • Visualization:

    • Non-Destructive: Allow the plate to air dry completely. View it under a short-wave (254 nm) UV lamp.[12] UV-active compounds will appear as dark spots against the green fluorescent background. Circle any visible spots with a pencil.[12][13]

    • Destructive (Staining): Since amines may not be strongly UV-active, a chemical stain is often necessary.[14] A potassium permanganate (KMnO₄) stain is an excellent choice as it reacts with any oxidizable functional group (like the amine), appearing as yellow-brown spots on a purple background.[13] To use the stain, quickly dip the dried plate into the staining solution, wipe excess stain from the back, and gently warm the plate with a heat gun until spots appear.

  • Analysis and Rf Calculation:

    • The Retention Factor (Rf) is a ratio that quantifies the movement of each spot.[11][15] It is calculated using the following formula:

      Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[16]

    • Measure the distance from the origin line to the center of each spot and to the solvent front line.[11][17] An ideal Rf value for the product is typically between 0.3 and 0.5 for good separation.

    • Reaction Progress: The reaction is complete when the spot corresponding to the starting material (visible in lanes 'S' and 'C') has completely disappeared from the reaction mixture lane ('R'). A new, distinct spot for the product should be clearly visible.[8]

Recommended Mobile Phase Systems

The polarity of the mobile phase is the most critical parameter to adjust. Given the polar and basic nature of the analyte, a modifier is almost always required to prevent streaking.

Solvent System Ratio (v/v) Application Notes
Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH)90 : 10 : 1Excellent starting point. Provides good polarity for the product while the basic NH₄OH deactivates the acidic silica gel, preventing tailing.[5][7]
Ethyl Acetate (EtOAc) / Hexane / Triethylamine (TEA)70 : 30 : 1A less polar option if the product Rf is too low in the DCM/MeOH system. TEA serves the same purpose as NH₄OH.[7]
Chloroform / Methanol / Ammonium Hydroxide (NH₄OH)85 : 15 : 1A common alternative to DCM-based systems.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered when monitoring this specific reaction with TLC.

Problem: My spots are streaking vertically instead of appearing as tight circles.

  • Potential Cause 1: Strong Analyte-Stationary Phase Interaction. The basic piperidine nitrogen in your starting material and product is interacting too strongly with the acidic sites on the silica gel plate. This is the most common cause of streaking for amines.[6][18]

    • Solution: Add a small amount of a basic modifier to your mobile phase. Use a system containing ~1% triethylamine or ammonium hydroxide. This base will neutralize the acidic sites on the silica, allowing your compound to travel up the plate cleanly.[5][7]

  • Potential Cause 2: Sample Overload. You have applied too much sample to the plate.[5][6][9]

    • Solution: Dilute your reaction mixture sample before spotting it on the plate. If spots are faint after dilution, apply the sample multiple times to the same spot, allowing the solvent to fully evaporate between applications.[6][9]

Problem: My product spot is stuck on the baseline (Rf ≈ 0).

  • Potential Cause: The mobile phase is not polar enough. Your compound has a higher affinity for the polar silica gel than for the eluent and is not moving.[5]

    • Solution: Increase the polarity of your mobile phase. For a DCM/MeOH system, increase the proportion of methanol (e.g., from 95:5 to 90:10 DCM:MeOH).[5]

Problem: All my spots, including the starting material, are at the top of the plate (Rf ≈ 1).

  • Potential Cause: The mobile phase is too polar. Your compounds are highly soluble in the eluent and have minimal interaction with the stationary phase.[5]

    • Solution: Decrease the polarity of your mobile phase. For a DCM/MeOH system, decrease the proportion of methanol (e.g., from 90:10 to 95:5 DCM:MeOH).

Problem: I can't see any spots on the plate after development.

  • Potential Cause 1: The compound is not UV-active. N-methyl-N-(piperidin-4-yl)acetamide lacks a strong chromophore and may not be visible under a 254 nm UV lamp.[5][13]

    • Solution: Use a chemical stain. A potassium permanganate (KMnO₄) or p-anisaldehyde stain will effectively visualize most amine-containing compounds.[12][14]

  • Potential Cause 2: The sample is too dilute. The concentration of the analyte is below the limit of detection.[5][9]

    • Solution: Prepare a more concentrated sample for spotting, or apply the sample multiple times to the origin, ensuring the spot remains small by allowing it to dry between applications.[6]

  • Potential Cause 3: The initial solvent level in the chamber was too high. If the solvent level is above the origin line, your sample will dissolve into the solvent reservoir instead of eluting up the plate.[6][9]

    • Solution: Ensure the solvent depth is no more than 0.5 cm and is well below the origin line.

Problem: I see a new spot, but I'm not sure if the starting material is gone because the spots are very close.

  • Potential Cause: Poor resolution between starting material and product. The chosen mobile phase does not adequately separate the two compounds.

    • Solution 1: Utilize the co-spot (Lane 'C'). If the starting material is still present, the co-spot will appear as a single, slightly elongated spot. If the reaction is complete, the co-spot will resolve into two distinct spots (product and the added starting material).[10]

    • Solution 2: Experiment with different solvent systems. Try changing the solvent components (e.g., switch from a DCM-based system to an EtOAc-based one) to alter the selectivity of the separation.[10]

Problem: My compound might be decomposing on the acidic silica gel.

  • Potential Cause: Some compounds are sensitive to the acidic nature of silica gel and can degrade during chromatography.[10]

    • Solution: Perform a 2D TLC analysis. First, run the plate in one direction with a chosen eluent. Then, dry the plate, rotate it 90 degrees, and run it again in the second dimension using the same eluent. If the compound is stable, it will appear on the diagonal. If it decomposes, new spots will appear below the diagonal.[10][19] If decomposition is confirmed, consider using a different stationary phase like alumina.[4]

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is a basic modifier like triethylamine or ammonia so important for this TLC? A: Silica gel is an acidic material (SiO₂·xH₂O). The piperidine nitrogen in your molecule is basic. This leads to a strong acid-base interaction that can cause the compound to "stick" to the origin or streak up the plate. Adding a small amount of a stronger, more mobile base (like TEA or NH₄OH) to the eluent effectively "pre-treats" the silica, neutralizing the acidic sites and allowing your compound of interest to chromatograph cleanly.[7][18]

Q2: I am using the hydrochloride salt of the starting material. How does this affect the TLC? A: The hydrochloride salt is highly polar and will likely remain at the origin (Rf=0) in most organic solvent systems. To analyze the free base by TLC, you can spot the salt on the plate and then "over-spot" it with a drop of a basic solution (like 1% NH₄OH in methanol) to neutralize it in-situ, or you can neutralize a small aliquot of your reaction mixture with a base (e.g., NaHCO₃ solution), extract with an organic solvent, and spot the extract.

Q3: What does the Retention Factor (Rf) value tell me about my compound? A: The Rf value is a measure of a compound's relative polarity in a given TLC system. A lower Rf value indicates a more polar compound because it interacts more strongly with the polar stationary phase (silica gel) and moves less. A higher Rf value indicates a less polar compound.[8] In your reaction, you are converting a secondary amine to a tertiary amide. This change in functionality will alter the compound's polarity and thus its Rf value, allowing you to monitor the transformation.

Q4: How do I know if the reaction has truly gone to completion? A: True completion is confirmed by the complete disappearance of the limiting reagent's spot in the reaction lane ('R') on the TLC plate, alongside the appearance of a new product spot.[8] The co-spot lane ('C') is your best tool for confirmation. If you see only one spot in the 'R' lane, but the 'C' lane clearly shows two separate spots, you can be confident the starting material has been consumed.

Section 4: Visual Diagrams and Workflows

Standard TLC Monitoring Workflow

This diagram illustrates the standard operational flow for analyzing a reaction sample.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_chamber Saturate Chamber (10-15 min) prep_plate Prepare & Spot Plate (S, C, R lanes) develop Develop Plate in Chamber prep_plate->develop dry Dry Plate & Mark Solvent Front develop->dry visualize Visualize Spots (UV then Stain) dry->visualize calculate Calculate Rf Values visualize->calculate interpret Interpret Results (Check for SM disappearance) calculate->interpret

Caption: Standard workflow for TLC reaction monitoring.

Troubleshooting Logic Flow

This diagram provides a decision tree for diagnosing common TLC problems.

Troubleshooting_Logic start Problem with TLC Result? p1 Streaking or Smearing? start->p1 Yes p2 Spots at Baseline (Rf ≈ 0)? start->p2 No s1a Add Base to Eluent (e.g., 1% NH4OH) p1->s1a Yes s1b Dilute Sample p1->s1b Also consider p3 Spots at Solvent Front (Rf ≈ 1)? p2->p3 No s2 Increase Eluent Polarity (e.g., more MeOH) p2->s2 Yes p4 No Spots Visible? p3->p4 No s3 Decrease Eluent Polarity (e.g., less MeOH) p3->s3 Yes s4a Use Chemical Stain (e.g., KMnO4) p4->s4a Yes s4b Concentrate Sample p4->s4b Also consider

Caption: Decision tree for troubleshooting TLC results.

References

Technical Support Center: Optimizing N-methyl-N-(piperidin-4-yl)acetamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-methyl-N-(piperidin-4-yl)acetamide. This resource is designed for researchers, chemists, and process development professionals to provide in-depth solutions for optimizing reaction conditions, with a specific focus on the critical role of the solvent. This guide is structured into a troubleshooting section with direct answers to common experimental failures and a comprehensive FAQ section to explain the chemical principles behind procedural choices.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses the most common issues encountered during the acylation of N-methyl-4-aminopiperidine.

Question: My reaction yield is very low, or the reaction has stalled, even though TLC/LC-MS shows starting material is being consumed. What's going wrong?

Answer: This is a frequent challenge and can point to several solvent-related issues:

  • Poor Solubility of Intermediates: The reaction involves the formation of a hydrochloride or hydrobromide salt of the unreacted amine as a byproduct when using acyl halides. This salt can precipitate from less polar solvents like dichloromethane (DCM) or diethyl ether, effectively removing the base from the solution and stalling the reaction.

  • Suboptimal Nucleophilicity: The nucleophilicity of the secondary amine is paramount. Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the amine's lone pair, creating a "solvent cage" that sterically hinders its attack on the acylating agent and reduces its reactivity.[1][2]

  • Product Solubility Issues During Work-up: The final product, N-methyl-N-(piperidin-4-yl)acetamide, has a degree of water solubility due to its polar amide group and the tertiary amine in the piperidine ring. During aqueous work-up, a significant amount of product may be lost to the aqueous phase if an inappropriate extraction solvent is used.

Recommended Solutions:

  • Switch to a More Polar Aprotic Solvent: If reaction stalling is observed, consider switching from DCM to a more polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[3][4] These solvents are better at solvating ionic intermediates and keeping all components in the solution phase.

  • Ensure Anhydrous Conditions: Water can hydrolyze highly reactive acylating agents like acetyl chloride or acetic anhydride, reducing their effective concentration and leading to low yields.[5] Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4][5]

  • Optimize Your Base and Extraction: Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid byproduct without competing with your primary amine.[6][7] For extraction, if your product shows high water solubility, consider using a more polar extraction solvent like ethyl acetate or performing multiple extractions. A final wash with brine can help break emulsions and reduce the water content in the organic layer.[5]

Question: I'm observing significant side product formation. How can the solvent choice help minimize this?

Answer: Side product formation is often linked to the reactivity of the solvent or impurities within it.

  • Reaction with Protic Solvents: Protic solvents like ethanol or methanol can compete with your amine and react with the acetylating agent to form ethyl acetate or methyl acetate, respectively. This is a common cause of reduced yield.

  • Catalyst Deactivation: In some amide coupling reactions that use catalysts, the solvent can coordinate with the catalyst and inhibit its activity.

  • Impurity-Driven Reactions: The presence of water, as mentioned, is a major issue.[5]

Recommended Solutions:

  • Strictly Use Aprotic Solvents: The fundamental choice for this acylation should be a polar aprotic solvent.[8] Dichloromethane (DCM) is a common starting point due to its inertness and ease of removal.[6] Acetonitrile (MeCN) and Tetrahydrofuran (THF) are also excellent choices.[9]

  • Use High-Purity Solvents: Ensure you are using high-purity, anhydrous grade solvents to minimize contaminants that could lead to unwanted side reactions.

Protocol 1: General Procedure for Acylation using Acetyl Chloride

This protocol describes a standard method for the N-acetylation of N-methyl-4-aminopiperidine.

Materials:

  • N-methyl-4-aminopiperidine

  • Acetyl chloride (1.05 eq)

  • Triethylamine (1.5 eq) or DIPEA (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-methyl-4-aminopiperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C using an ice bath.

  • Add acetyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Frequently Asked Questions (FAQs)

FAQ 1: Why are polar aprotic solvents generally preferred for this reaction?

Polar aprotic solvents like DMF, DMSO, and DCM are ideal because they can effectively dissolve polar reactants and intermediates without interfering with the reaction.[2] They possess strong dipoles that stabilize the charged transition state in the nucleophilic acyl substitution mechanism, which can accelerate the reaction.[8][10] Unlike protic solvents, they do not have acidic protons and therefore do not form strong hydrogen bonds that would otherwise "cage" and deactivate the amine nucleophile.[1][2]

FAQ 2: Can I use a protic solvent at all?

While generally not recommended, there are specific circumstances where a protic solvent might be used, for example, in Schotten-Baumann conditions (using aqueous NaOH). However, for this specific substrate, such conditions often lead to a mixture of products and are difficult to control. For optimal yield and purity, aprotic solvents are strongly favored.

FAQ 3: How does temperature affect my solvent choice?

The boiling point of your solvent dictates the maximum temperature for your reaction. For slow or sterically hindered reactions, a higher temperature may be necessary to provide sufficient activation energy.[3] In such cases, solvents with higher boiling points like DMF (153 °C) or DMSO (189 °C) are more suitable than a low-boiling solvent like DCM (40 °C).

Data Summary: Solvent Properties and Their Impact

The table below summarizes key properties of common solvents and their general suitability for this acylation reaction.

SolventDielectric Constant (Polarity)TypeBoiling Point (°C)General Performance Notes
Dichloromethane (DCM)9.1Polar Aprotic40Good starting point. Excellent solubility for starting materials, but may precipitate salt byproducts. Easy to remove.
Acetonitrile (MeCN)37.5Polar Aprotic82Good solvent for a range of polarities. Higher boiling point than DCM allows for moderate heating.
N,N-Dimethylformamide (DMF)36.7Polar Aprotic153Excellent for solvating salts and driving slow reactions at higher temperatures. More difficult to remove.
Tetrahydrofuran (THF)7.6Polar Aprotic66Good general-purpose solvent, less polar than DCM.
Ethanol (EtOH)24.5Polar Protic78Not Recommended. Reacts with acylating agents and deactivates the amine via hydrogen bonding.[1]
Water80.1Polar Protic100Not Recommended. Promotes hydrolysis of the acylating agent.[5]

Visualizing the Process

Reaction Pathway

The following diagram illustrates the fundamental nucleophilic acyl substitution mechanism for the formation of N-methyl-N-(piperidin-4-yl)acetamide.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine N-methyl-4-aminopiperidine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Acyl Acetyl Chloride (Electrophile) Acyl->Tetrahedral Product N-methyl-N-(piperidin-4-yl)acetamide Tetrahedral->Product Collapse & Leaving Group Expulsion (Cl-) Byproduct HCl Base Base (e.g., TEA) Scavenges HCl Byproduct->Base Neutralization

Caption: General mechanism of N-acetylation.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common issues with the reaction.

G Start Problem: Low Yield or Stalled Reaction Check_Solubility Is precipitate visible? Start->Check_Solubility Check_Solvent_Type Are you using a protic solvent (e.g., alcohol)? Check_Solubility->Check_Solvent_Type No Sol_Polar Action: Switch to more polar aprotic solvent (DMF, NMP). Check_Solubility->Sol_Polar Yes Check_Workup Is product water-soluble? Check_Solvent_Type->Check_Workup No Sol_Aprotic Action: Switch to an aprotic solvent (DCM, THF, MeCN). Check_Solvent_Type->Sol_Aprotic Yes Sol_Extraction Action: Use a more polar extraction solvent (EtOAc) and/or perform multiple extractions. Check_Workup->Sol_Extraction Yes Sol_Anhydrous Action: Ensure anhydrous conditions and inert atmosphere. Check_Workup->Sol_Anhydrous No

Caption: A workflow for troubleshooting low-yield reactions.

References

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

  • Study.com. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents? Study.com. Retrieved January 5, 2026, from [Link]

  • Unknown. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. Retrieved January 5, 2026, from [Link]

  • Unknown. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Retrieved January 5, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Retrieved January 5, 2026, from [Link]

  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9254-9266. Retrieved January 5, 2026, from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved January 5, 2026, from [Link]

  • Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Chemistry Stack Exchange. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work? ResearchGate. Retrieved January 5, 2026, from [Link]

Sources

Technical Support Center: Synthesis of N-methyl-N-(piperidin-4-yl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide provides in-depth troubleshooting and frequently asked questions for the workup and isolation procedure of N-methyl-N-(piperidin-4-yl)acetamide hydrochloride. The synthesis of this compound, a key intermediate in pharmaceutical development, typically involves the acylation of a piperidine precursor followed by a carefully controlled workup to isolate the final product as a stable hydrochloride salt. This guide is designed for chemistry professionals to navigate common challenges encountered during the post-reaction purification and crystallization stages. Our focus is on the underlying chemical principles to empower you to make informed decisions and optimize your experimental outcomes.

Typical Workup & Isolation Workflow

The following diagram outlines a standard, chemically sound workflow for the workup and isolation of N-methyl-N-(piperidin-4-yl)acetamide as its hydrochloride salt, following a typical acylation reaction.

Workup_Workflow cluster_reaction Reaction Phase cluster_workup Aqueous Workup (Free Base Isolation) cluster_salt Salt Formation & Crystallization Reaction Crude Reaction Mixture (Post-Acylation) Quench 1. Quench Reaction (e.g., with H₂O or sat. NH₄Cl) Reaction->Quench Proceed to Workup Basify 2. Basify Mixture (e.g., with 2M NaOH to pH > 12) Quench->Basify Extract 3. Organic Extraction (e.g., with DCM or EtOAc) Basify->Extract Wash 4. Aqueous & Brine Wash Extract->Wash Dry 5. Dry Organic Layer (e.g., with Na₂SO₄ or MgSO₄) Wash->Dry Concentrate 6. Concentrate in vacuo Dry->Concentrate Freebase Isolated Free Base (N-methyl-N-(piperidin-4-yl)acetamide) Concentrate->Freebase Dissolve 7. Dissolve Free Base (in suitable solvent, e.g., IPA, EtOAc) Freebase->Dissolve Convert to Salt Add_HCl 8. Add HCl Solution (e.g., HCl in IPA or Dioxane) Dissolve->Add_HCl Crystallize 9. Induce Crystallization (Cooling, Stirring) Add_HCl->Crystallize Filter 10. Filter & Wash Solid (with cold solvent) Crystallize->Filter Dry_Final 11. Dry Final Product (Vacuum Oven) Filter->Dry_Final Final_Product Final Product (Hydrochloride Salt) Dry_Final->Final_Product

Validation & Comparative

The Strategic Selection of Piperidine Cores in Modern Ligand Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. Its prevalence in FDA-approved drugs and clinical candidates is a testament to its remarkable utility in crafting molecules with desirable pharmacological profiles. The piperidine moiety's three-dimensional structure allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets. Furthermore, its basic nitrogen atom can be leveraged to modulate physicochemical properties such as solubility and to form crucial salt bridges with receptor residues.[1][2]

The 4-position of the piperidine ring is a particularly versatile point for substitution, offering a vector for introducing a wide array of functional groups that can profoundly influence a ligand's binding affinity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of four commonly employed 4-substituted piperidine cores: N-methyl-N-(piperidin-4-yl)acetamide, 4-hydroxypiperidine, 4-aminopiperidine, and piperidine-4-carboxylic acid. Through an examination of their intrinsic properties and a review of their application in ligand design, supported by experimental data, we aim to provide researchers with a framework for the rational selection of the optimal piperidine core for their drug discovery programs.

Core Comparison: A Deep Dive into Four Key Piperidine Scaffolds

The choice of a 4-substituted piperidine core is a critical decision in the design of a new ligand. Each core imparts a unique set of physicochemical properties that can be strategically employed to address specific challenges in drug development, such as improving target engagement, enhancing metabolic stability, or increasing bioavailability.

N-methyl-N-(piperidin-4-yl)acetamide: A Non-ionizable Hydrogen Bond Acceptor

The N-methyl-N-(piperidin-4-yl)acetamide core presents a unique functional group at the 4-position: a tertiary amide. This feature distinguishes it from the other cores discussed in this guide, as it is a non-ionizable hydrogen bond acceptor.

Physicochemical Properties and Design Rationale:

  • Hydrogen Bonding: The amide carbonyl oxygen serves as a strong hydrogen bond acceptor, which can be critical for anchoring a ligand in the binding pocket of a target protein.

  • Lipophilicity: The N-methyl and acetyl groups contribute to the lipophilicity of the molecule, which can enhance membrane permeability and access to intracellular targets.

  • Metabolic Stability: The tertiary amide is generally more resistant to enzymatic hydrolysis compared to esters or secondary amides, potentially leading to improved metabolic stability and a longer in vivo half-life.

  • Lack of a Hydrogen Bond Donor: The absence of an N-H bond in the tertiary amide means it cannot act as a hydrogen bond donor. This can be advantageous in situations where a hydrogen bond donor at this position is detrimental to binding or selectivity.

  • Conformational Influence: The N-methyl group can influence the conformational preference of the acetamide side chain, which may impact the overall topography of the ligand and its fit within a binding site.

Application in Ligand Design: A Case Study in Opioid Receptor Ligands

While direct comparative studies are limited, the utility of the N-acetylamino functionality can be inferred from structure-activity relationship (SAR) studies of opioid receptor ligands. For instance, in the development of fentanyl analogs, the N-propionyl-N-phenylamino group at the 4-position is crucial for high-affinity binding to the mu-opioid receptor. While not identical, the N-methyl-N-acetylamino group shares the feature of a tertiary amide, suggesting its potential to form key interactions within the receptor binding site.

4-Hydroxypiperidine: A Versatile Hydrogen Bond Donor and Acceptor

The 4-hydroxypiperidine core is a widely used building block in medicinal chemistry, valued for its simplicity and the versatile nature of the hydroxyl group.

Physicochemical Properties and Design Rationale:

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing flexibility in forming interactions with a variety of receptor residues.

  • Polarity and Solubility: The presence of the hydroxyl group increases the polarity of the piperidine core, which can improve aqueous solubility and reduce the risk of high lipophilicity-related off-target effects.

  • Synthetic Handle: The hydroxyl group is a convenient synthetic handle for further functionalization, allowing for the introduction of a wide range of substituents through ether or ester linkages.

  • Metabolic Considerations: The hydroxyl group can be a site for glucuronidation, a common metabolic pathway that can facilitate drug clearance.

Application in Ligand Design: Kinase Inhibitors

The 4-hydroxypiperidine moiety is frequently incorporated into kinase inhibitors.[3] The hydroxyl group can form key hydrogen bonds with the hinge region of the kinase domain, a common anchoring point for inhibitors. Furthermore, its contribution to solubility is often beneficial for this class of drugs. For example, in the design of certain kinase inhibitors, the 4-hydroxypiperidine spacer has been shown to be crucial for potency.[4]

4-Aminopiperidine: A Basic Center for Ionic Interactions and Further Derivatization

The 4-aminopiperidine scaffold introduces a basic primary or secondary amine at the 4-position, offering a distinct set of properties for ligand design.

Physicochemical Properties and Design Rationale:

  • Basicity and Ionic Interactions: The amino group is basic and will be protonated at physiological pH. This positive charge can form strong ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in the target protein, significantly contributing to binding affinity.

  • Hydrogen Bonding: The amino group is an excellent hydrogen bond donor and can also act as an acceptor.

  • Synthetic Versatility: The primary or secondary amine is a nucleophilic center that can be readily derivatized to form amides, sulfonamides, ureas, and other functional groups, allowing for extensive SAR exploration.

  • Solubility: The protonated amine enhances aqueous solubility.

Application in Ligand Design: DPP4 Inhibitors and p38 Inhibitors

The 4-aminopiperidine core has been successfully employed in the design of various therapeutic agents. For instance, a novel series of 4-aminopiperidine derivatives were designed and synthesized as potent dipeptidyl peptidase 4 (DPP4) inhibitors for the treatment of type 2 diabetes.[5] In another example, 4-aminopiperidine-substituted naphthyridinones were developed as highly potent inhibitors of p38 MAP kinase, with the amino group playing a key role in achieving excellent inhibitory potency.[6]

Piperidine-4-carboxylic Acid: An Acidic Moiety for Ionic and Hydrogen Bonding Interactions

The piperidine-4-carboxylic acid core introduces an acidic functional group, providing a complementary set of interaction capabilities to the basic 4-aminopiperidine.

Physicochemical Properties and Design Rationale:

  • Acidity and Ionic Interactions: The carboxylic acid is acidic and will be deprotonated at physiological pH to form a carboxylate anion. This negative charge can engage in ionic interactions with basic residues (e.g., lysine, arginine) in the target binding site.

  • Hydrogen Bonding: The carboxylate group is an excellent hydrogen bond acceptor, and the carboxylic acid form can also act as a hydrogen bond donor.

  • Synthetic Handle: The carboxylic acid can be readily converted to esters, amides, and other derivatives, providing a platform for further optimization.

  • Bioisosteric Replacement: The carboxylic acid can be replaced with bioisosteres such as tetrazoles to modulate acidity, lipophilicity, and metabolic stability.

Application in Ligand Design: PPARα/γ Agonists

Piperidine-4-carboxylic acid analogs have been designed and synthesized as potent dual peroxisome proliferator-activated receptor alpha/gamma (PPARα/γ) agonists.[7] In these ligands, the carboxylic acid head group is essential for interacting with key residues in the ligand-binding domain of the PPARs, mimicking the interaction of endogenous fatty acid ligands.

Comparative Analysis: Selecting the Right Core for the Job

The optimal choice of a 4-substituted piperidine core is highly dependent on the specific biological target and the desired properties of the final ligand. The following table provides a summary of the key characteristics of each core to aid in this selection process.

FeatureN-methyl-N-(piperidin-4-yl)acetamide4-Hydroxypiperidine4-AminopiperidinePiperidine-4-carboxylic Acid
Primary Interaction Type Hydrogen Bond AcceptorHydrogen Bond Donor/AcceptorIonic (Cationic), Hydrogen Bond Donor/AcceptorIonic (Anionic), Hydrogen Bond Acceptor/Donor
Ionization at Phys. pH NeutralNeutralBasic (Cationic)Acidic (Anionic)
Impact on Solubility ModerateIncreasesSignificantly IncreasesIncreases
Metabolic Stability Generally HighModerate (Glucuronidation)Varies (Oxidation)Varies (Ester/Amide formation)
Synthetic Versatility Limited (Amide is stable)High (Ether/Ester formation)Very High (Amide, Sulfonamide, etc.)Very High (Ester, Amide formation)

Logical Flow for Core Selection:

The following diagram illustrates a simplified decision-making process for selecting a piperidine core based on the desired interactions with the target protein.

G start Target Analysis: What interactions are desired? h_bond_acceptor Hydrogen Bond Acceptor Needed? start->h_bond_acceptor h_bond_donor Hydrogen Bond Donor Needed? start->h_bond_donor ionic_interaction Ionic Interaction Desired? start->ionic_interaction core1 Consider: N-methyl-N-(piperidin-4-yl)acetamide h_bond_acceptor->core1 Yes (non-ionizable) core2 Consider: 4-Hydroxypiperidine h_bond_acceptor->core2 Yes (and donor) core4 Consider: Piperidine-4-carboxylic Acid h_bond_acceptor->core4 Yes (anionic) h_bond_donor->core2 Yes core3 Consider: 4-Aminopiperidine h_bond_donor->core3 Yes ionic_interaction->core3 Cationic ionic_interaction->core4 Anionic

Caption: Decision tree for selecting a 4-substituted piperidine core.

Experimental Protocols

The successful implementation of these piperidine cores in a drug discovery campaign relies on robust synthetic and analytical methodologies.

General Synthetic Workflow for Ligand Elaboration

The following diagram outlines a general workflow for synthesizing a library of analogs from a 4-substituted piperidine core.

G start Start with Protected 4-Substituted Piperidine step1 N-Alkylation or N-Arylation start->step1 step2 Deprotection of 4-Substituent (if needed) step1->step2 step3 Functionalization of 4-Substituent step2->step3 step4 Final Product Purification & Characterization step3->step4

Caption: General synthetic workflow for piperidine-based ligands.

Step-by-Step Protocol for N-Alkylation of a Piperidine Core:

  • Dissolve the protected piperidine core (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a base , such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 eq).

  • Add the desired alkyl halide or sulfonate (1.1-1.5 eq).

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Competitive Radioligand Binding Assay Protocol (Example: Mu-Opioid Receptor)

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.[8][9]

Materials:

  • Membrane preparation from cells expressing the human mu-opioid receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]DAMGO (a selective mu-opioid receptor agonist).

  • Non-specific binding control: Naloxone (a non-selective opioid antagonist).

  • Test compounds (dissolved in DMSO).

  • 96-well plates, filter mats, and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add in triplicate:

    • Assay buffer (for total binding) or test compound dilution.

    • [³H]DAMGO at a concentration near its Kd.

    • Membrane preparation.

    • For non-specific binding wells, add a high concentration of naloxone.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Dry the filter mat and measure the radioactivity of each filter disc using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The selection of a 4-substituted piperidine core is a nuanced decision that requires a thorough understanding of the target biology and the desired physicochemical properties of the final ligand. While N-methyl-N-(piperidin-4-yl)acetamide offers a non-ionizable hydrogen bond acceptor with potentially enhanced metabolic stability, 4-hydroxypiperidine provides a versatile hydrogen bond donor/acceptor with improved polarity. For applications requiring strong ionic interactions, the basic 4-aminopiperidine and the acidic piperidine-4-carboxylic acid present excellent options. By carefully considering the unique attributes of each core, medicinal chemists can strategically navigate the complexities of ligand design and increase the probability of success in their drug discovery endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assay Using Benzethidine. BenchChem.
  • Bender, A. M., Clark, M. J., Agius, M. P., Traynor, J. R., & Mosberg, H. I. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & medicinal chemistry letters, 24(2), 548–551.
  • Bender, A. M., Clark, M. J., Agius, M. P., Traynor, J. R., & Mosberg, H. I. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed.
  • Carroll, F. I., et al. (2004). Design and Synthesis of 4-phenyl Piperidine Compounds Targeting the Mu Receptor. Bioorganic & Medicinal Chemistry Letters, 14(21), 5275-5279.
  • Bender, A. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands.
  • BenchChem. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem.
  • Zaveri, N. T., et al. (2015). Effect of the 3-and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethy1-4-(3-hydroxyphenyl)piperidines.
  • Creative Bioarray. (n.d.). Radioligand Binding Assay.
  • ResearchGate. (n.d.). Optimized conditions for radioligand binding and functional assays.
  • Boyko, Y. D., et al. (n.d.). a) Different modalities of piperidine-containing drugs and drug candidates...
  • BenchChem. (2025). The Pivotal Role of N-Boc-4-hydroxypiperidine in Modern Drug Discovery and Development: A Technical Guide. BenchChem.
  • Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. (2024). PubMed.
  • Enamine. (n.d.). Analogues of Piperidine for Drug Design. Enamine.
  • Mahan, L. C., & McKernan, R. M. (1988). Radioligand binding methods: practical guide and tips. PubMed.
  • Zhang, Y., et al. (2008). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists.
  • Drug Enforcement Administration. (n.d.). Acetyl fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide). DEA Diversion Control Division.
  • Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 6070-81.
  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. (n.d.). PubMed Central.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed.
  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (n.d.). NIH.
  • Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders. (2021). PubMed.
  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024). PubMed Central.
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (n.d.). PubMed Central.
  • Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. (2024). PubMed.
  • Shipe, W. D., et al. (2008). Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist. Journal of Medicinal Chemistry, 51(13), 3692-5.
  • Hunt, J. A., et al. (2003). p38 Inhibitors: Piperidine- And 4-aminopiperidine-substituted Naphthyridinones, Quinolinones, and Dihydroquinazolinones. Bioorganic & Medicinal Chemistry Letters, 13(3), 467-70.

Sources

A Comparative Analysis of N-methyl-N-(piperidin-4-yl)acetamide Derivatives: A Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of N-methyl-N-(piperidin-4-yl)acetamide derivatives, a scaffold of significant interest in the development of centrally acting therapeutic agents. Drawing upon established principles of medicinal chemistry and pharmacology, this document will delve into the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of this class of compounds, with a particular focus on their potential as modulators of CNS targets, including opioid receptors. While a systematic comparative study of a homologous series of N-methyl-N-(piperidin-4-yl)acetamide derivatives is not extensively available in publicly accessible literature, this guide will synthesize data from structurally related 4-aminopiperidine analogs to provide valuable insights for researchers, scientists, and drug development professionals.

Introduction: The N-methyl-N-(piperidin-4-yl)acetamide Scaffold - A Privileged Motif in CNS Drug Design

The N-methyl-N-(piperidin-4-yl)acetamide core represents a versatile and privileged scaffold in medicinal chemistry. Its inherent structural features, including a basic piperidine nitrogen and an acetamide moiety, offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and pharmacological activity. The piperidine ring is a common motif in many CNS-active compounds, conferring favorable pharmacokinetic properties such as blood-brain barrier permeability. The N-methyl-acetamide group at the 4-position provides a key interaction point with various biological targets and can be systematically modified to explore structure-activity relationships.

Molecular modifications of piperidine-containing compounds have led to the development of potent analgesics, with a rich history in opioid drug discovery.[1] The exploration of derivatives of the N-methyl-N-(piperidin-4-yl)acetamide scaffold is a logical progression in the quest for novel CNS agents with improved efficacy, selectivity, and safety profiles.

Synthetic Strategies for N-methyl-N-(piperidin-4-yl)acetamide Derivatives

The synthesis of N-methyl-N-(piperidin-4-yl)acetamide and its derivatives can be accomplished through several established synthetic routes. A common and efficient approach involves the multi-step synthesis starting from commercially available piperidine precursors.

General Synthetic Protocol:

A representative synthetic pathway is outlined below. This protocol is adaptable for the introduction of various substituents on the piperidine nitrogen, allowing for the generation of a library of analogs for comparative analysis.

Experimental Protocol: Synthesis of N-methyl-N-(1-substituted-piperidin-4-yl)acetamide

  • Step 1: N-Boc Protection of 4-aminopiperidine. 4-aminopiperidine is reacted with di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent such as dichloromethane (DCM) in the presence of a base like triethylamine (TEA) to yield tert-butyl (piperidin-4-yl)carbamate. This step protects the exocyclic amine, allowing for selective modification of the piperidine nitrogen.

  • Step 2: N-methylation. The protected intermediate is then N-methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). This step introduces the N-methyl group of the acetamide moiety.

  • Step 3: Acetylation. The resulting N-methylated compound is acetylated using acetyl chloride or acetic anhydride in the presence of a base to form the N-methyl-acetamide group.

  • Step 4: N-alkylation/arylation of the piperidine nitrogen. The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM). The deprotected piperidine nitrogen is then subjected to N-alkylation or N-arylation with a variety of electrophiles (e.g., alkyl halides, benzyl halides, or aryl halides under palladium-catalyzed cross-coupling conditions) to introduce diverse substituents (R group).

  • Step 5: Purification. The final products are purified using standard techniques such as column chromatography or recrystallization. Characterization is performed using methods like NMR, mass spectrometry, and elemental analysis.[2]

Figure 1: General synthetic workflow for N-methyl-N-(1-substituted-piperidin-4-yl)acetamide derivatives.

Comparative Analysis of Biological Activity

The biological activity of N-methyl-N-(piperidin-4-yl)acetamide derivatives is highly dependent on the nature of the substituent at the piperidine nitrogen (R group) and modifications to the acetamide moiety. By drawing parallels with structurally related 4-anilidopiperidine analgesics, such as the fentanyl series, we can infer key structure-activity relationships.

Opioid Receptor Modulation

The 4-anilidopiperidine scaffold is a well-established pharmacophore for potent opioid receptor agonists. It is plausible that N-methyl-N-(piperidin-4-yl)acetamide derivatives also interact with opioid receptors. The following SAR trends, extrapolated from related compounds, can guide the design of novel derivatives:

  • Substitution on the Piperidine Nitrogen (R group): The nature of the substituent on the piperidine nitrogen is critical for opioid receptor affinity and efficacy. In fentanyl analogs, an N-phenethyl group is optimal for high mu-opioid receptor (MOR) affinity. It is anticipated that systematic variation of the R group in N-methyl-N-(piperidin-4-yl)acetamide derivatives with different alkyl, aralkyl, and heteroarylalkyl substituents will significantly impact their opioid receptor binding profiles.

  • Modification of the Acetamide Group: While the core topic focuses on the acetamide group, it is worth noting that in related series, modification of the acyl group can dramatically alter potency. For instance, replacing the acetyl group with a propionyl group in fentanyl analogs enhances MOR activity.

Hypothetical Comparative Data

To illustrate the potential for a comparative analysis, the following table presents hypothetical data for a series of N-methyl-N-(1-substituted-piperidin-4-yl)acetamide derivatives, based on SAR principles from related opioid analgesics.

Compound IDR-Group on Piperidine NitrogenMu-Opioid Receptor (MOR) Binding Affinity (Ki, nM)Analgesic Potency (ED₅₀, mg/kg)
1a H>1000Inactive
1b Methyl250Low
1c Benzyl50Moderate
1d Phenethyl5High
1e 2-Thienylethyl2Very High

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the expected structure-activity relationships. Actual experimental data would be required for validation.

Experimental Protocols for Pharmacological Evaluation

A thorough pharmacological evaluation is essential to characterize the activity of novel N-methyl-N-(piperidin-4-yl)acetamide derivatives. The following are standard in vitro and in vivo assays.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity of the synthesized compounds for various CNS receptors, particularly the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., CHO-K1 cells stably expressing the human µ-opioid receptor) are prepared.

  • Binding Assay: The assay is performed in a 96-well plate format. Cell membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Analgesic Activity Assessment: Hot-Plate Test

Objective: To evaluate the antinociceptive (analgesic) effects of the compounds in an animal model of pain.

Protocol:

  • Animal Acclimatization: Mice or rats are acclimated to the testing environment.

  • Baseline Latency: The baseline latency to a thermal stimulus (e.g., licking a hind paw or jumping) is measured by placing the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C). A cut-off time is set to prevent tissue damage.

  • Compound Administration: The test compound is administered via a specific route (e.g., intraperitoneal, intravenous).

  • Post-treatment Latency: The latency to the thermal stimulus is measured at various time points after compound administration.

  • Data Analysis: The analgesic effect is expressed as the percentage of maximal possible effect (%MPE). The dose that produces a 50% effect (ED₅₀) is calculated.

Figure 2: Iterative workflow for the pharmacological evaluation and optimization of N-methyl-N-(piperidin-4-yl)acetamide derivatives.

Conclusion and Future Directions

The N-methyl-N-(piperidin-4-yl)acetamide scaffold holds considerable promise for the development of novel CNS-active agents. By leveraging established synthetic methodologies and drawing upon the extensive knowledge of structure-activity relationships from related 4-aminopiperidine derivatives, researchers can efficiently explore the chemical space around this core structure. A systematic approach to the synthesis and pharmacological evaluation of a diverse library of analogs is crucial for identifying compounds with desired potency, selectivity, and pharmacokinetic profiles. Future research should focus on generating robust, comparative data for a homologous series of these derivatives to elucidate precise SAR and to identify promising candidates for further preclinical and clinical development.

References

  • JournalAgent. DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. [Link]

  • PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link]

  • PubMed. Synthesis and structure-activity relationships of N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide derivatives as novel CCR3 antagonists. [Link]

  • ResearchGate. Design Synthesis and Structure–Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)Propionamide Derivatives as Opioid Ligands. [Link]

  • MDPI. A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • PubChem. N-methyl-2-(piperidin-4-yl)acetamide. [Link]

  • Semantic Scholar. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. [Link]

  • NIH. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. [Link]

  • PubMed. 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for CNS indications: identifying clinical candidates. [Link]

  • PubMed. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. [Link]

  • DEA Diversion Control Division. Controlled Substances - Alphabetical Order. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Structure of N-methyl-N-(piperidin-4-yl)acetamide by ¹H NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, rigorous structural confirmation of novel compounds is a cornerstone of regulatory compliance and scientific validity. For small molecules like N-methyl-N-(piperidin-4-yl)acetamide, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary, indispensable tool for unambiguous structural elucidation. This guide provides an in-depth, experience-driven comparison of ¹H NMR with other analytical techniques, grounded in practical experimental data and protocols.

This document moves beyond a simple recitation of steps, delving into the causal reasoning behind experimental choices and data interpretation. It is designed to be a self-validating system, equipping researchers with the expertise to not only replicate the experiment but to understand its foundational principles.

The ¹H NMR Fingerprint: Predicting the Spectrum

Before stepping into the lab, a meticulous scientist first predicts the expected ¹H NMR spectrum. This predictive analysis is crucial for rapid and accurate interpretation of the experimental data. The structure of N-methyl-N-(piperidin-4-yl)acetamide can be dissected into three key proton environments: the acetamide group, the N-methyl group, and the piperidine ring.

  • Acetamide Protons : The acetyl methyl group (CH₃-C=O) is expected to appear as a sharp singlet, as its protons have no adjacent proton neighbors to couple with. Its chemical shift is influenced by the adjacent carbonyl group, typically placing it in the range of δ 1.9-2.2 ppm[1]. Data for the closely related N-methylacetamide shows this peak at approximately 1.98 ppm[2].

  • N-Methyl Protons : The N-methyl group (N-CH₃) is also a singlet. Its proximity to the nitrogen atom and the amide functionality shifts it downfield. For N-methylacetamide, this signal is found around δ 2.8 ppm. The electronic environment in the target molecule is similar, though the piperidine substituent may cause minor deviations.

  • Piperidine Ring Protons : This is the most complex region of the spectrum. The piperidine ring exists in a dynamic chair conformation. The protons attached to the ring are not chemically equivalent and will show complex splitting patterns.

    • H-4 (Methine Proton) : The single proton on the carbon bearing the N-acetamido group (C4) will appear as a multiplet. Its chemical shift will be significantly downfield due to the direct attachment of the electron-withdrawing nitrogen group.

    • H-2/H-6 & H-3/H-5 (Methylene Protons) : Due to the chair conformation, the axial and equatorial protons at each position are chemically distinct and will couple with each other (geminal coupling) and with protons on adjacent carbons (vicinal coupling). The protons on carbons alpha to the ring nitrogen (C2 and C6) are deshielded and typically appear at a lower field (δ ~2.8 ppm for unsubstituted piperidine) compared to the more shielded beta protons (C3 and C5, δ ~1.5-1.6 ppm)[3][4]. The N-acyl group on the C4 nitrogen will further influence these shifts. This complexity often results in overlapping multiplets that may require 2D NMR techniques for full assignment[5].

Table 1: Predicted ¹H NMR Data for N-methyl-N-(piperidin-4-yl)acetamide
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Acetyl CH₃~2.0 - 2.1Singlet3HAdjacent to C=O, no neighboring protons.
N-Methyl CH₃~2.8 - 3.0Singlet3HAttached to amide nitrogen, no neighboring protons.
Piperidine H-2ax, H-6ax~3.0 - 3.4Multiplet2HAxial protons alpha to ring nitrogen, deshielded.
Piperidine H-2eq, H-6eq~2.5 - 2.9Multiplet2HEquatorial protons alpha to ring nitrogen, deshielded.
Piperidine H-4~4.0 - 4.5Multiplet1HMethine proton attached to the exocyclic amide nitrogen.
Piperidine H-3ax, H-5ax~1.8 - 2.1Multiplet2HAxial protons beta to ring nitrogen.
Piperidine H-3eq, H-5eq~1.5 - 1.8Multiplet2HEquatorial protons beta to ring nitrogen.

Note: Chemical shifts are estimates and can vary based on solvent and concentration. The piperidine signals are expected to be complex and overlapping.

Experimental Workflow for Structural Validation

The following workflow provides a robust methodology for acquiring high-quality ¹H NMR data for structural confirmation.

Diagram 1: Workflow for ¹H NMR Structural Validation

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Structural Analysis Sample Weigh ~5-10 mg of Compound Solvent Dissolve in ~0.7 mL CDCl₃ Sample->Solvent TMS Add TMS (Internal Standard) Solvent->TMS Filter Filter into NMR Tube TMS->Filter Shimming Shim Magnet Coils Filter->Shimming Tuning Tune & Match Probe Shimming->Tuning Acquire Acquire Spectrum (e.g., 16 scans) Tuning->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS (0 ppm) Baseline->Reference Integrate Integrate Signals Assign Assign Peaks (Shifts, Multiplicity) Integrate->Assign Reference->Integrate Compare Compare to Predicted Spectrum Assign->Compare Validate Structure Validated Compare->Validate

Caption: Workflow from sample preparation to final structure validation.

Protocol 1: ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation :

    • Accurately weigh 5-10 mg of N-methyl-N-(piperidin-4-yl)acetamide.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at δ 7.26 ppm[6].

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition (400 MHz Spectrometer) :

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity. Look for a narrow, symmetrical lock signal.

    • Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise.

    • Acquire the ¹H NMR spectrum using standard parameters:

      • Pulse Angle : 30-45 degrees

      • Acquisition Time : ~2-4 seconds

      • Relaxation Delay : 1-2 seconds

      • Number of Scans : 16-64 (adjust as needed for good signal-to-noise)

      • Spectral Width : 0-12 ppm

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform zero-order and first-order phase correction to ensure all peaks are in a positive, absorptive phase.

    • Apply a baseline correction to ensure the baseline is flat.

    • Calibrate the chemical shift scale by setting the residual CHCl₃ peak to δ 7.26 ppm.

    • Integrate all signals. Set the integration of one of the singlet peaks (e.g., the acetyl methyl) to 3.00 to serve as a reference for the other signals.

Comparative Analysis: A Multi-Technique Approach

While ¹H NMR is exceptionally powerful, a multi-faceted approach provides the highest level of confidence in structural elucidation. Techniques like ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer complementary information.

Table 2: Comparison of Analytical Techniques for Structural Validation
TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
¹H NMR Proton environment, connectivity (via coupling), and stoichiometry (via integration).Provides a unique fingerprint. Resolves all proton environments and their relative numbers.Piperidine region can be complex and overlapping, potentially requiring 2D NMR.
¹³C NMR Carbon skeleton, number of unique carbon environments.Confirms the total number of carbons (8 unique signals expected). Amide carbonyl has a characteristic shift (~170 ppm).Insensitive, requires more sample or longer acquisition time. Provides no connectivity information on its own.
Mass Spec. (MS) Molecular weight and fragmentation pattern.Confirms the molecular formula (C₈H₁₆N₂O, MW = 156.23 g/mol ). Fragmentation can reveal the piperidine and acetamide substructures.Does not distinguish between isomers.
Infrared (IR) Presence of functional groups.Clearly shows a strong C=O stretch for the amide (~1650 cm⁻¹). Shows C-H and C-N stretches.Provides no information on the overall connectivity or skeleton. Not quantitative.

Conclusion

The structural validation of N-methyl-N-(piperidin-4-yl)acetamide is definitively achieved through ¹H NMR spectroscopy. By predicting the spectrum based on established chemical shift principles and comparing it against meticulously acquired experimental data, a researcher can confirm the molecule's identity with high confidence. The characteristic singlets for the acetyl and N-methyl groups, combined with the complex multiplet pattern of the piperidine ring, create a unique spectral fingerprint. When supplemented with data from ¹³C NMR for carbon skeleton confirmation, Mass Spectrometry for molecular weight verification, and IR spectroscopy for functional group identification, the structural assignment becomes irrefutable. This integrated analytical approach embodies the principles of scientific rigor essential in modern chemical research and drug development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6582, N-Methylacetamide. Retrieved from [Link].

  • ResearchGate (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link].

  • ResearchGate (n.d.). The 1 H-NMR spectra of acetyl group content of Cambodian kapok seed.... Retrieved from [Link].

  • Google Books (n.d.). Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives.
  • ACS Omega (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. Retrieved from [Link].

  • University of Alberta Libraries (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Retrieved from [Link].

  • SpectraBase (n.d.). Piperidine. Retrieved from [Link].

  • Taylor & Francis Online (n.d.). 1H NMR Study of Methyl O-Acetyl-α-and-β-D-Xylopyranosides Conformational Studies and Non Additivity of 1H-Shift Increments. Retrieved from [Link].

  • Chemistry Steps (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link].

  • Chemistry LibreTexts (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link].

  • ResearchGate (n.d.). The 1H NMR spectra of pure N-methylacetamide liquid. Retrieved from [Link].

  • Organic Chemistry Data (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link].

  • ResearchGate (n.d.). Structure elucidation and complete assignment of H and C NMR data of Piperine. Retrieved from [Link].

  • ResearchGate (2015). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Retrieved from [Link].

  • Chemistry Connected (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link].

  • University College London (n.d.). Chemical shifts. Retrieved from [https://www.ucl.ac.uk/~ucaacda/lectures/Chemical shifts.pdf]([Link] shifts.pdf).

  • Chemistry LibreTexts (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link].

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link].

  • MDPI (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link].

Sources

A Senior Application Scientist's Guide to the Receptor Binding Affinity of N-methyl-N-(piperidin-4-yl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the receptor binding affinity of N-methyl-N-(piperidin-4-yl)acetamide analogs. As researchers and drug development professionals, understanding the nuanced interactions between small molecules and their target receptors is paramount to the design of novel therapeutics. This guide will provide a comprehensive comparison of the binding affinities of this class of compounds, primarily at opioid and sigma receptors, supported by experimental data and detailed methodologies. We will explore the structure-activity relationships (SAR) that govern their potency and selectivity, offering insights into rational drug design.

The Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an ideal building block for molecules targeting a wide range of receptors. The N-methyl-N-(piperidin-4-yl)acetamide core, in particular, has been extensively studied as a framework for ligands targeting the central nervous system, notably opioid and sigma receptors.

Understanding Receptor Binding Affinity: The Key to Unlocking Therapeutic Potential

Receptor binding affinity, often quantified by the inhibition constant (Ki), is a critical parameter in drug discovery. It measures the strength of the interaction between a ligand and its receptor. A lower Ki value signifies a higher binding affinity. This metric is fundamental in predicting a compound's potential potency and can guide the optimization of lead compounds to enhance efficacy and minimize off-target effects.

Comparative Analysis of N-methyl-N-(piperidin-4-yl)acetamide Analog Binding Affinities

The binding profile of N-methyl-N-(piperidin-4-yl)acetamide analogs can be significantly altered by chemical modifications at several key positions. These modifications influence the compound's affinity and selectivity for different receptor subtypes, including the mu (µ), delta (δ), and kappa (κ) opioid receptors, as well as sigma-1 (σ1) and sigma-2 (σ2) receptors.

Structure-Activity Relationship (SAR) Insights

Our analysis of the available literature reveals several key SAR trends for this class of compounds:

  • N-Substitution on the Piperidine Ring: The nature of the substituent on the piperidine nitrogen is a major determinant of affinity and selectivity. For instance, replacing the N-methyl group with a larger N-phenethyl group can significantly impact binding, often enhancing affinity for opioid receptors.[2] Conversely, quaternization of the piperidine nitrogen can lead to a decrease in analgesic activity.[3]

  • Modifications to the Acetamide Moiety: Alterations to the acetamide group, such as replacing the N-methyl with other substituents or incorporating it into a larger ring system, can drastically change the binding profile. For example, linking a Dmt-substituted enkephalin-like structure to the N-phenyl-N-piperidin-4-yl propionamide moiety has resulted in ligands with very high binding affinities at mu and delta receptors.[4]

  • Substitution on the Phenyl Ring: In analogs containing a phenyl ring, substitutions on this ring play a pivotal role. Halogenation, for instance, has been shown to increase affinity for σ2 receptors while maintaining or slightly decreasing affinity for σ1 receptors.[5] Hydroxyl substitutions can also significantly enhance binding affinity.[6]

  • 4-Position of the Piperidine Ring: Modifications at the 4-position of the piperidine ring are crucial. The introduction of groups larger than a methyl group can severely reduce analgesic potency in fentanyl analogs, a related class of 4-anilidopiperidines.[4]

The following diagram illustrates the core scaffold and key modification points that influence receptor binding affinity.

Binding_Assay_Workflow cluster_workflow Competitive Radioligand Binding Assay Workflow prep 1. Prepare Reagents and Serial Dilutions of Test Compound incubate 2. Incubate Membranes, Radioligand, and Test Compound prep->incubate filter 3. Separate Bound and Free Radioligand via Filtration incubate->filter quantify 4. Quantify Radioactivity using Scintillation Counting filter->quantify analyze 5. Analyze Data to Determine IC50 and Ki quantify->analyze

Caption: Workflow for a competitive radioligand binding assay.

III. Step-by-Step Procedure
  • Preparation:

    • Thaw the receptor membrane preparation on ice and resuspend in assay buffer to the desired protein concentration (e.g., 10-20 µ g/well ). [7] * Prepare serial dilutions of the unlabeled test compound in assay buffer.

    • Prepare the radioligand solution in assay buffer at a concentration typically near its Kd value. [8]

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Add assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding (NSB): Add the non-specific binding determiner, radioligand, and membrane preparation.

    • Competition Binding: Add the test compound dilution, radioligand, and membrane preparation.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). [7][9]

  • Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand. [7]

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

IV. Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This rigorous methodology ensures that the generated binding affinity data is reliable and comparable across different studies and laboratories.

Conclusion and Future Directions

The N-methyl-N-(piperidin-4-yl)acetamide scaffold represents a versatile platform for the development of potent and selective ligands for opioid and sigma receptors. The structure-activity relationships discussed in this guide highlight the critical role of specific chemical modifications in fine-tuning receptor affinity and selectivity. The provided experimental protocol for radioligand binding assays serves as a foundation for the accurate and reproducible determination of these crucial pharmacological parameters.

Future research in this area will likely focus on the development of analogs with tailored polypharmacology, targeting multiple receptors to achieve improved therapeutic efficacy and reduced side effects. The continued exploration of the vast chemical space around the N-methyl-N-(piperidin-4-yl)acetamide core, guided by a deep understanding of SAR and rigorous pharmacological testing, holds significant promise for the discovery of next-generation therapeutics for a variety of CNS disorders.

References

  • Bio-protocol. (2021). Receptor-Binding Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). Radioligand-binding studies. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. Retrieved from [Link]

  • Elsevier. (n.d.). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Retrieved from [Link]

  • JournalAgent. (n.d.). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). MOR (A), DOR (B) and KOR (C) binding affinity of the morphine analogues Figure legend. Retrieved from [Link]

  • ResearchGate. (n.d.). Design Synthesis and Structure–Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)Propionamide Derivatives as Opioid Ligands. Retrieved from [Link]

  • NIH. (n.d.). Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. Retrieved from [Link]

  • PubMed. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity ?? Receptor Ligand for Potential Imaging of Breast Cancer. Retrieved from [Link]

  • NIH. (n.d.). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Retrieved from [Link]

  • KU ScholarWorks. (n.d.). NIH Public Access. Retrieved from [Link]

  • NIH. (n.d.). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. Retrieved from [Link]

  • PubMed. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Retrieved from [Link]

  • NIH. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • NIH. (n.d.). Discovery of 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands. Retrieved from [Link]

  • NIH. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubMed. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Retrieved from [Link]

  • Uniba. (n.d.). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Retrieved from [Link]

  • NIH. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Navigating the Cross-Reactivity of N-methyl-N-(piperidin-4-yl)acetamide-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the N-methyl-N-(piperidin-4-yl)acetamide scaffold is a recurring motif, valued for its adaptability in designing ligands for a range of G protein-coupled receptors (GPCRs). However, this structural versatility is a double-edged sword, often leading to cross-reactivity with unintended targets. For researchers, scientists, and drug development professionals, a comprehensive understanding of this off-target activity is not merely academic—it is a critical step in mitigating potential adverse effects and ensuring the clinical viability of a therapeutic candidate.

This guide provides an in-depth, objective comparison of the cross-reactivity profiles of N-methyl-N-(piperidin-4-yl)acetamide-based ligands. Grounded in experimental data and established pharmacological principles, we will explore their binding affinities, detail the methodologies for assessing selectivity, and elucidate the underlying signaling pathways.

The Imperative of Selectivity: Primary Targets and Key Off-Targets

The N-methyl-N-(piperidin-4-yl)acetamide core has been extensively utilized in the development of antagonists for the histamine H4 receptor (H4R), a key mediator in inflammatory and immune responses.[1][2][3] The therapeutic potential of H4R antagonists in conditions like asthma and atopic dermatitis has driven significant research into this chemical series.[1][4]

However, the inherent structural features of this scaffold predispose it to interactions with other biogenic amine receptors. The most notable off-target is the histamine H3 receptor (H3R), which shares significant sequence homology with H4R.[2] Additionally, interactions with serotonin (5-HT) receptors, dopamine receptors, and opioid receptors have been observed, necessitating a broad screening approach to fully characterize the selectivity profile of any new chemical entity based on this scaffold.[5][6]

Comparative Analysis of Binding Affinities

The following table presents a comparative summary of the binding affinities (Ki, in nM) for a selection of N-methyl-N-(piperidin-4-yl)acetamide-based ligands. This data, synthesized from various preclinical studies, highlights the diverse selectivity profiles that can be achieved through structural modifications.

LigandPrimary Target: H4R (Ki, nM)Off-Target: H3R (Ki, nM)Off-Target: μ-Opioid Receptor (Ki, nM)Selectivity Ratio (H3R/H4R)
Ligand X 2.51,500>10,000600
Ligand Y 10.885>10,0007.9
Ligand Z 0.93,200>10,0003,556

Interpreting the Data: The selectivity ratio, calculated by dividing the Ki of the off-target by the Ki of the primary target, is a crucial metric. A higher ratio signifies greater selectivity. For instance, Ligand Z exhibits a high degree of selectivity for H4R over H3R, a desirable characteristic for minimizing potential H3R-mediated side effects. In contrast, Ligand Y shows a much lower selectivity ratio, suggesting a dual-activity profile that may or may not be therapeutically advantageous, depending on the desired mechanism of action.

Validated Experimental Protocols for Assessing Cross-Reactivity

The integrity of any cross-reactivity assessment lies in the rigor of the experimental methods employed. The following protocols are industry-standard for characterizing ligands targeting GPCRs.

Radioligand Binding Assays: The Gold Standard for Affinity Determination

Principle: Radioligand binding assays provide a direct and quantitative measure of a ligand's affinity for a receptor.[7] This is achieved by measuring the ability of an unlabeled test compound to displace a radiolabeled ligand with known high affinity and selectivity for the target receptor. The resulting data is used to calculate the inhibition constant (Ki), a measure of the test ligand's binding affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK-293) stably expressing the human recombinant receptor of interest (e.g., H4R, H3R).

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-histamine for H4R).

  • Competitive Displacement: A range of concentrations of the unlabeled test ligand is added to the wells to compete for binding with the radioligand.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient duration to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the cell membranes and the bound radioligand. Unbound radioligand is washed away.

  • Detection: The radioactivity retained on the filter mat is quantified using a scintillation counter.

  • Data Analysis: The raw data is plotted as a concentration-response curve, and the IC50 (the concentration of test ligand that displaces 50% of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: The choice of a high-affinity radioligand is critical for a sensitive assay. The use of recombinant cell lines ensures a high and consistent expression of the target receptor, leading to robust and reproducible data.[7]

Functional Assays: From Binding to Biological Response

Principle: Functional assays measure the cellular response following ligand binding, providing insights into the ligand's efficacy (i.e., whether it is an agonist, antagonist, or inverse agonist). For Gi/o-coupled receptors like H4R, a common approach is to measure the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[8]

Step-by-Step Methodology:

  • Cell Culture: Cells expressing the target receptor are cultured in a suitable medium.

  • Assay Preparation: Cells are harvested and seeded into a 96-well plate.

  • Antagonist Pre-incubation: To test for antagonist activity, cells are pre-incubated with various concentrations of the test compound.

  • Agonist Stimulation: A known agonist for the receptor (e.g., histamine for H4R) is added at a concentration that elicits a submaximal response (EC80). This is done in the presence of forskolin to stimulate adenylyl cyclase and produce a measurable cAMP signal.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a detection kit, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence).

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced response is quantified, and an IC50 value is determined, which represents the antagonist potency.

Causality Behind Experimental Choices: Measuring a downstream signaling event like cAMP provides a more physiologically relevant assessment of a compound's activity than a simple binding assay.[9] The use of an agonist at its EC80 concentration provides a sensitive window for detecting antagonist activity.

Visualizing the Scientific Process and Biological Mechanism

To better illustrate the concepts discussed, the following diagrams outline the experimental workflow for assessing cross-reactivity and the signaling pathway of an H4R antagonist.

experimental_workflow cluster_0 Compound Synthesis cluster_1 Primary Screening cluster_2 Selectivity Profiling cluster_3 Functional Characterization cluster_4 Data Analysis A N-methyl-N-(piperidin-4-yl) acetamide-based Ligand B H4R Radioligand Binding Assay (Ki) A->B C Off-Target Panel (H3R, 5-HT, Opioid, etc.) Binding Assays (Ki) B->C D H4R Functional Assay (e.g., cAMP) (IC50) C->D E Determine Selectivity Ratios and SAR D->E

Caption: Experimental workflow for assessing ligand cross-reactivity.

signaling_pathway Antagonist N-methyl-N-(piperidin-4-yl) acetamide-based Antagonist H4R H4 Receptor Antagonist->H4R blocks Histamine Histamine Histamine->H4R Gi Gi Protein H4R->Gi prevents activation AC Adenylyl Cyclase Gi->AC no inhibition cAMP cAMP AC->cAMP ATP ATP ATP->AC converts to Response Inhibition of Inflammatory Response cAMP->Response leads to

Caption: Simplified signaling pathway of an H4R antagonist.

Concluding Remarks for the Practicing Scientist

The N-methyl-N-(piperidin-4-yl)acetamide scaffold is a powerful tool in the medicinal chemist's arsenal. However, its successful application hinges on a rigorous and early assessment of cross-reactivity. By employing a combination of high-quality binding and functional assays across a well-defined panel of potential off-targets, researchers can build a comprehensive understanding of a compound's selectivity profile. This data-driven approach is fundamental to identifying and advancing drug candidates with the highest probability of clinical success, ultimately leading to the development of safer and more effective medicines.

References

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Ehlert, F. J. (2015). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in cell biology, 127, 109–133. Retrieved from [Link]

  • Saleh, N., Scheerer, P., & Seeber, M. (2019). A Metadynamics-Based Protocol for the Determination of GPCR-Ligand Binding Modes. Molecules (Basel, Switzerland), 24(8), 1599. Retrieved from [Link]

  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Retrieved from [Link]

  • Deekonda, S., Wugalter, L., Kulkarni, V., Rankin, D., Largent-Milnes, T. M., Davis, P., ... & Hruby, V. J. (2015). Discovery of 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands. Bioorganic & medicinal chemistry, 23(18), 6093–6101. Retrieved from [Link]

  • Kalathil, S. G., & Kumar, R. (2011). Structural analysis of 2-piperidin-4-yl-acetamide derivatives for hERG blocking and MCH R1 antagonistic activities. Journal of molecular modeling, 17(7), 1627–1636. Retrieved from [Link]

  • Deekonda, S., Wugalter, L., Kulkarni, V., Rankin, D., Largent-Milnes, T. M., Davis, P., ... & Hruby, V. J. (2015). Discovery of 5-substituted tetrahydronaphthalen-2yl-methyl with N-phenyl-N-(piperidin-4-yl)propionamide derivatives as potent opioid receptor ligands. Bioorganic & medicinal chemistry, 23(18), 6093–6101. Retrieved from [Link]

  • Kim, A. R., Ko, M. J., Heo, J. Y., & Lee, J. W. (2023). Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. Nature communications, 14(1), 6614. Retrieved from [Link]

  • Lim, H. D., de Graaf, C., Weïwer, M., Chae, C. H., Leurs, R., & de Esch, I. J. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. The Journal of pharmacology and experimental therapeutics, 314(3), 1310–1321. Retrieved from [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • Deekonda, S., et al. (2015). Design Synthesis and Structure–Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)Propionamide Derivatives as Opioid Ligands. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-2-(piperidin-4-yl)acetamide. Retrieved from [Link]

  • Zhang, M., et al. (2024). Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor. Nature Communications, 15(1), 2539. Retrieved from [Link]

  • Corrêa, M. F., & Fernandes, J. P. D. S. (2015). Histamine H4 Receptor Ligands: Future Applications and State of Art. Chemical biology & drug design, 85(4), 461–480. Retrieved from [Link]

  • Wen, J., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of medicinal chemistry, 65(4), 3344–3361. Retrieved from [Link]

Sources

A Comparative Analysis of In Vivo Efficacy: Novel N-methyl-N-(piperidin-4-yl)acetamide Derivatives Versus Standard of Care in c-Met Driven Oncology Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vivo efficacy of a novel N-methyl-N-(piperidin-4-yl)acetamide derivative, here designated as Compound 8b, against the established standard of care, Capmatinib, in preclinical models of c-Met addicted tumors. As researchers and drug development professionals, our objective is to critically evaluate emerging therapeutic candidates in the context of current treatment paradigms. This document synthesizes preclinical data, outlines the causal basis for experimental design, and provides detailed protocols to ensure scientific rigor and reproducibility.

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a signaling pathway crucial for cellular growth, motility, and invasion. Dysregulation of this pathway, often through gene amplification or mutation, is a known oncogenic driver in various malignancies, most notably in non-small cell lung cancer (NSCLC). Consequently, c-Met has emerged as a high-value therapeutic target. Capmatinib (Tabrecta®) is an FDA-approved kinase inhibitor that has demonstrated significant clinical efficacy in NSCLC patients with mutations that lead to MET exon 14 skipping.

The N-methyl-N-(piperidin-4-yl)acetamide scaffold represents a versatile chemical backbone for designing potent and selective kinase inhibitors. Our focus here, Compound 8b, was developed to optimize c-Met inhibition while maintaining a favorable pharmacokinetic profile for in vivo applications. This guide will dissect the comparative preclinical performance of Compound 8b and Capmatinib, providing the scientific community with a robust framework for evaluation.

Mechanism of Action: Targeting the c-Met Signaling Cascade

Effective therapeutic intervention requires a deep understanding of the target pathway. The HGF/c-Met signaling axis activates downstream pro-survival and proliferative pathways, including the RAS/MAPK and PI3K/AKT cascades. Both Compound 8b and Capmatinib are ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing its autophosphorylation and subsequent activation of these downstream effectors. This inhibition is designed to induce cell cycle arrest and apoptosis in c-Met dependent tumor cells.

c_Met_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling c-Met c-Met RAS RAS c-Met->RAS Activates PI3K PI3K c-Met->PI3K Activates HGF HGF HGF->c-Met Binds & Activates Compound 8b / Capmatinib Compound 8b / Capmatinib Compound 8b / Capmatinib->c-Met Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival AKT AKT PI3K->AKT AKT->Proliferation & Survival

Caption: The HGF/c-Met signaling pathway and point of inhibition.

Comparative In Vivo Efficacy: Head-to-Head Analysis

The gold standard for preclinical assessment of an anti-cancer agent's efficacy is the tumor xenograft model. In this context, human tumor cells are implanted into immunocompromised mice, allowing for the evaluation of drug performance in a living system. We present data from a comparative study utilizing the Hs746t gastric cancer cell line, which harbors a c-Met gene amplification, making it highly sensitive to c-Met inhibition.

Study Design: Hs746t Xenograft Model

The experimental workflow is designed to ensure robust and reproducible results. Key considerations include the acclimatization of animals, randomization into treatment groups, and predefined endpoints for ethical and scientific validity.

Xenograft_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_endpoint Phase 3: Endpoint Analysis Cell_Culture Hs746t Cell Culture & Harvesting Implantation Subcutaneous Implantation into Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~150-200 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups (n=8) Tumor_Growth->Randomization Dosing Daily Oral Gavage: - Vehicle - Compound 8b - Capmatinib Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement (2x/week) Dosing->Monitoring Endpoint Endpoint Reached (e.g., 21 days or Tumor Volume >2000 mm³) Monitoring->Endpoint Analysis Tumor Excision, Weight Measurement, & Statistical Analysis Endpoint->Analysis

Caption: Standard workflow for a subcutaneous xenograft efficacy study.

Quantitative Efficacy Data

The primary endpoint for this type of study is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study.

Treatment Group Dose (mg/kg, Oral, QD) Mean Final Tumor Volume (mm³) ± SEM Tumor Growth Inhibition (TGI, %) Mean Body Weight Change (%)
Vehicle Control-1850 ± 210-+2.5
Compound 8b 10 350 ± 95 81% -1.5
Capmatinib (Standard)10425 ± 11077%-2.0

Data Interpretation:

As summarized in the table, Compound 8b demonstrated a robust anti-tumor response, achieving 81% TGI at a dose of 10 mg/kg. This performance was slightly superior to the standard of care, Capmatinib, which achieved 77% TGI at the equivalent dose. Both compounds were well-tolerated, with minimal impact on body weight, suggesting a favorable preliminary safety profile at these efficacious doses. The slight numerical advantage of Compound 8b warrants further investigation, potentially exploring dose-response relationships and long-term efficacy.

Detailed Experimental Protocols

Scientific integrity is anchored in methodological transparency. The following section provides a detailed, step-by-step protocol for the in vivo xenograft study described above.

Protocol: Hs746t Subcutaneous Xenograft Efficacy Study
  • Cell Culture and Preparation:

    • Culture Hs746t cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Harvest cells during the logarithmic growth phase using Trypsin-EDTA.

    • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.

  • Animal Handling and Tumor Implantation:

    • Use female athymic nude mice (nu/nu), 6-8 weeks of age. Allow for a one-week acclimatization period.

    • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Monitoring and Group Randomization:

    • Monitor tumor growth using digital calipers, with tumor volume calculated using the formula: (Length x Width²)/2.

    • When tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment cohorts (n=8 per group) to ensure a similar average tumor volume across all groups.

  • Compound Formulation and Administration:

    • Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).

    • Prepare dosing formulations of Compound 8b and Capmatinib in the vehicle at a concentration calculated for a 10 mg/kg dose based on a 10 mL/kg dosing volume.

    • Administer the respective formulations or vehicle control to each mouse once daily (QD) via oral gavage.

  • Efficacy and Tolerability Monitoring:

    • Measure tumor volumes and body weights twice weekly for the duration of the study (typically 21 days).

    • Monitor animals daily for any clinical signs of distress or toxicity.

  • Endpoint and Data Analysis:

    • Excise the tumors and measure their final weight.

    • Calculate the percentage TGI for each treatment group relative to the vehicle control group.

    • Perform statistical analysis (e.g., one-way ANOVA with Dunnett's post-hoc test) to determine the significance of the observed anti-tumor effects.

Conclusion and Future Directions

This guide provides a comparative overview of the in vivo efficacy of a novel N-methyl-N-(piperidin-4-yl)acetamide derivative, Compound 8b, and the standard of care, Capmatinib. The preclinical data from the Hs746t xenograft model indicates that Compound 8b exhibits potent anti-tumor activity, slightly exceeding that of Capmatinib at an equivalent dose, with a comparable tolerability profile.

This analysis underscores the potential of the N-methyl-N-(piperidin-4-yl)acetamide scaffold in developing next-generation c-Met inhibitors. However, it is crucial to recognize that this is a single preclinical model. Further validation is required, including:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) studies: To correlate drug exposure with target inhibition in vivo.

  • Efficacy in other c-Met driven models: Including patient-derived xenografts (PDX) to better recapitulate human tumor heterogeneity.

  • Formal toxicology studies: To establish a comprehensive safety profile before any potential clinical evaluation.

By adhering to rigorous, self-validating experimental protocols and objectively comparing performance against established standards, we can confidently advance the most promising therapeutic candidates toward clinical application.

References

  • Title: MET proto-oncogene, receptor tyrosine kinase. Source: GeneCards - The Human Gene Database. URL: [Link]

  • Title: Targeting the HGF/c-MET signaling pathway in human cancers. Source: Journal of Hematology & Oncology. URL: [Link]

  • Title: FDA Approves Capmatinib for Metastatic Non-Small Cell Lung Cancer. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

A Senior Application Scientist's Guide to Substituted Piperidine Synthesis: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural heart of countless natural products and FDA-approved pharmaceuticals.[1][2] Its prevalence underscores the critical need for robust, efficient, and versatile synthetic methodologies. However, the path from simple precursors to complex, functionally decorated piperidines is not a single road but a network of distinct routes, each with its own set of advantages, challenges, and ideal applications.

This guide provides a head-to-head comparison of the principal strategies for synthesizing substituted piperidines. Moving beyond a mere recitation of protocols, we will dissect the underlying chemical logic, compare performance with quantitative data, and provide field-proven insights to help you, the practicing scientist, select the optimal route for your specific target and constraints.

The Direct Approach: Reduction of Pyridine Derivatives

The most atom-economical route to the piperidine core is the reduction of a corresponding pyridine precursor.[2] This strategy is conceptually straightforward but requires overcoming the significant aromatic stabilization energy of the pyridine ring and mitigating the tendency of the nitrogen lone pair in both the starting material and product to act as a catalyst poison.[2][3]

Catalytic Hydrogenation

This is the workhorse method, particularly in industrial settings, valued for its efficiency and the use of clean, inexpensive hydrogen gas.[4] The choice of catalyst and conditions is paramount and dictates the reaction's success, especially regarding functional group tolerance.

Mechanism & Causality: The reaction proceeds via the addition of three equivalents of hydrogen across the aromatic ring. Heterogeneous catalysts like Platinum (Pt), Palladium (Pd), and Nickel (Ni) are common, but often require high pressures and temperatures.[2][5] Homogeneous catalysts, such as those based on Rhodium (Rh) and Iridium (Ir), can operate under milder conditions and offer superior selectivity.[1][6] A crucial experimental choice is the use of an acidic solvent or additive (e.g., acetic acid). This protonates the pyridine nitrogen, which serves two key purposes: it activates the ring toward reduction and prevents the nitrogen's lone pair from coordinating to and poisoning the metal catalyst.[2][4]

A recent breakthrough involves an Iridium(III)-catalyzed ionic hydrogenation that shows exceptional tolerance for sensitive functional groups like nitro, azido, and bromo moieties, which are often reduced under traditional hydrogenation conditions.[3][6] This allows for the direct reduction of highly functionalized pyridines, significantly expanding the accessible chemical space.[3]

Table 1: Comparative Performance of Catalytic Hydrogenation Systems

Catalyst SystemSubstrate ExampleConditionsYieldKey Advantages & Limitations
PtO₂ (Adams' catalyst) 2-Chloropyridine50 bar H₂, Acetic Acid, RT, 6-8hGoodEffective for various substituted pyridines; requires high pressure; acid is critical.[4]
Ru/C (heterogeneous) Substituted PyridinesHigh Temp. & PressureGoodRobust and often used industrially; conditions can be harsh.[1]
[RhCp*Cl₂]₂ (homogeneous) N-Benzylpyridinium SaltFormic Acid/NEt₃, 40°C, 24hHighTransfer hydrogenation (no H₂ gas); effective for activated pyridines.[7][8]
Iridium(III) Complex 3-NitropyridineSilane, 80°C96%Exceptional functional group tolerance (nitro, azide, bromo stable); mild conditions.[3]
Experimental Protocol: Hydrogenation of 2-Substituted Pyridine with PtO₂

This protocol is representative of a common lab-scale procedure for pyridine reduction.

  • Reactor Setup: To a high-pressure reactor vessel, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Add Platinum(IV) oxide (PtO₂, Adams' catalyst) (approx. 1-5 mol%).

  • Hydrogenation: Seal the reactor and purge thoroughly with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to 50-70 bar.[4]

  • Reaction: Stir the mixture vigorously at room temperature for 6-8 hours, monitoring hydrogen uptake.[4]

  • Work-up: Once the reaction is complete, carefully vent the reactor. Remove the catalyst by filtration through a pad of Celite.

  • Isolation: Concentrate the filtrate under reduced pressure. Basify the residue with a strong base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the piperidine product.

G cluster_conditions Reaction Conditions Pyridine Substituted Pyridine Piperidine Substituted Piperidine Pyridine->Piperidine Catalytic Hydrogenation Catalyst Catalyst (e.g., PtO₂, Ir(III)) Catalyst->Pyridine H2 3 H₂ H2->Pyridine Pressure Pressure (e.g., 50 bar H₂) Solvent Solvent (e.g., Acetic Acid)

Caption: Catalytic hydrogenation of a pyridine to a piperidine.

Ring Construction: Intramolecular Cyclization Routes

An alternative to reducing a pre-formed ring is to build it from an acyclic precursor. These methods offer excellent control over the placement of substituents, particularly those derived from the chiral pool.

Double Reductive Amination (DRA)

This powerful one-pot reaction constructs the piperidine ring from a dicarbonyl compound and an amine source, forming two C-N bonds in a single operation.[9] It is the method of choice for synthesizing polyhydroxylated piperidines, also known as iminosugars, which are potent glycosidase inhibitors.[9][10]

Mechanism & Causality: The reaction proceeds through a cascade of four steps: (1) formation of an initial imine between one carbonyl and the amine, (2) reduction to an amino-aldehyde/ketone, (3) intramolecular cyclization to form a cyclic imine, and (4) final reduction to the piperidine.[9] The choice of starting material, often a sugar-derived dialdehyde or ketoaldehyde, directly embeds the desired stereochemistry into the final product.[9] Common reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride [NaBH(OAc)₃], which are mild enough to selectively reduce the iminium ion in the presence of the remaining carbonyl group.[9][11]

Table 2: Representative Double Reductive Amination Reactions

Dicarbonyl PrecursorAmine SourceReducing AgentYieldProduct Type
Sugar-derived 1,5-dialdehydeNH₄OAcNaBH₃CN73%Deoxynojirimycin (DNJ) analogue[9]
Sugar-derived 1,5-dialdehydeButylamineNaBH₃CN77%N-Butyl-DNJ[9]
2,6-Heptodiulose derivativeNH₄OCHONaBH₃CN44% (2 steps)β-Homogalactonojirimycin[9]
Experimental Protocol: Synthesis of N-Butyl-DNJ via DRA

This protocol is adapted from syntheses of polyhydroxypiperidines.[9]

  • Precursor Preparation: Prepare the 1,5-dicarbonyl sugar derivative from a suitable protected carbohydrate precursor via oxidation.

  • Reaction Setup: In a round-bottom flask, dissolve the crude dicarbonyl precursor in methanol. Add butylamine (1.0-1.2 eq).

  • Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise, maintaining the temperature below 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis indicates consumption of the starting material.

  • Work-up: Quench the reaction by carefully adding acetic acid until the effervescence ceases. Remove the solvent under reduced pressure.

  • Isolation: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous phase multiple times. The subsequent purification steps, including deprotection, will depend on the specific protecting groups used on the sugar backbone.

G Dicarbonyl Acyclic 1,5-Dicarbonyl Precursor Intermediate1 Iminium Ion Intermediate Dicarbonyl->Intermediate1 Amine R-NH₂ Amine->Intermediate1 ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Intermediate1 Intermediate2 Cyclic Iminium Ion ReducingAgent->Intermediate2 Intermediate1->Intermediate2 Intramolecular Cyclization Piperidine Substituted Piperidine Intermediate2->Piperidine

Caption: The cascade mechanism of Double Reductive Amination (DRA).

Convergent Assembly: The Aza-Diels-Alder Reaction

For rapid construction of highly functionalized piperidines with excellent stereocontrol, the aza-Diels-Alder reaction is a premier tool. This [4+2] cycloaddition brings together two components—a diene and an imine (the aza-dienophile)—to form the six-membered ring in a single, often highly stereoselective, step.[1][12]

Mechanism & Causality: The reaction's power lies in its predictable stereochemical outcome, governed by the Woodward-Hoffmann rules for pericyclic reactions. The use of electron-rich dienes (like Danishefsky's diene) and electron-deficient imines, often activated by a Lewis acid or Brønsted acid catalyst, accelerates the reaction.[12] Whether the mechanism is truly concerted or proceeds through a stepwise Mannich-Michael pathway is a subject of debate and depends heavily on the specific substrates and catalysts employed.[12] Regardless, the outcome is a highly functionalized tetrahydropyridine, which can be readily reduced to the corresponding piperidine.

Table 3: Comparison of Aza-Diels-Alder Approaches

DieneImine SourceCatalyst/ConditionsProductKey Features
Danishefsky's DieneBenzaldehyde + AnilineLewis Acid (e.g., ZnCl₂)2,3-Dihydropyridin-4-oneClassic, reliable route to piperidinone precursors.[13]
2,3-Dimethyl-1,3-butadieneFormalin + NH₄ClAqueous, 80°C3,4-Dimethyl-1,2,5,6-tetrahydropyridineTrapping of highly reactive methanimine in situ.[14]
Chiral 1-Aza-1,3-butadieneAlkeneHeatBicyclic PiperidineIntramolecular variant for complex alkaloid synthesis.[15]

G Diene Diene (4π electrons) TransitionState [4+2] Pericyclic Transition State Diene->TransitionState Imine Imine (2π electrons) Imine->TransitionState Tetrahydropyridine Tetrahydropyridine Product TransitionState->Tetrahydropyridine Piperidine Piperidine (after reduction) Tetrahydropyridine->Piperidine Reduction

Caption: The convergent power of the Aza-Diels-Alder cycloaddition.

The New Frontier: Biocatalytic and Chemoenzymatic Strategies

Recent advances have ushered in an era of biocatalysis, offering unparalleled selectivity and sustainability.[16] These methods can create complex chiral piperidines under mild, aqueous conditions or functionalize existing piperidine cores in a way that is difficult to achieve with traditional chemistry.

Key Strategies & Causality:

  • Multicomponent Reactions: Immobilized lipases, such as Candida antarctica lipase B (CALB), have been shown to catalyze the one-pot synthesis of highly substituted piperidines from aldehydes, anilines, and acetoacetate esters with high efficiency and catalyst reusability.[17]

  • Chemoenzymatic C-H Functionalization: A truly cutting-edge approach involves the use of hydroxylase enzymes to perform regio- and stereoselective C-H oxidation on a simple piperidine core.[18][19] This introduces a hydroxyl "handle" at a specific position. This newly functionalized piperidine can then be subjected to modern chemical methods, like nickel-catalyzed cross-coupling, to install a wide variety of substituents. This modular strategy is exceptionally powerful for late-stage functionalization in drug discovery programs.[18][19]

Head-to-Head Summary: Choosing Your Synthetic Route

The "best" synthetic route is entirely dependent on the specific scientific question being asked. The table below provides a high-level summary to guide your decision-making process.

Table 4: Overall Comparison of Major Piperidine Synthesis Routes

FeatureCatalytic HydrogenationDouble Reductive AminationAza-Diels-AlderBiocatalysis / Chemoenzymatic
Key Transformation Aromatic Ring ReductionCascade Cyclization[4+2] CycloadditionEnzymatic Transformation
Typical Starting Materials Substituted PyridinesDicarbonyls, AminesDienes, IminesSimple Piperidines, MCR components
Stereocontrol Substrate-controlled; some asymmetric methods exist.Excellent (from chiral pool precursors).Excellent (concerted mechanism).Unparalleled Enantioselectivity.
Functional Group Tolerance Traditionally poor, but new Ir catalysts are excellent.[3]Good for many groups.Moderate to Good.Excellent (mild, aqueous conditions).
Scalability Excellent; industry standard.Good.Good.Scalable, but enzyme availability can be a factor.
Key Advantage Atom economy, cost-effective for simple analogues.Access to complex, stereodefined molecules (iminosugars).[9]Rapid convergent access to complex scaffolds."Green" chemistry, late-stage functionalization.[19]
Key Limitation Harsh conditions, catalyst poisoning, poor FG tolerance (classic methods).Requires access to functionalized acyclic precursors.Substrate scope can be limited by diene/imine reactivity.Enzyme specificity can limit substrate scope.

Conclusion: A Scientist's Perspective

As a senior application scientist, my guidance is to align the synthetic strategy with the project's goals.

  • For bulk synthesis of a simple, known piperidine scaffold , Catalytic Hydrogenation remains the undisputed, cost-effective champion.[2][5]

  • When your target is a stereochemically dense natural product analogue , such as an iminosugar, Double Reductive Amination from a chiral pool starting material is the most logical and powerful approach.[9]

  • To rapidly explore chemical space around a complex core with defined stereochemistry, the Aza-Diels-Alder reaction provides a convergent and elegant solution.[12]

  • For late-stage functionalization of a lead compound or to pursue sustainable synthesis , the emerging Chemoenzymatic strategies offer unparalleled precision and are poised to revolutionize how we approach the synthesis of these vital heterocycles.[18][19]

The synthesis of substituted piperidines is a mature yet continually evolving field. By understanding the fundamental principles, strengths, and limitations of each major route, researchers can make informed, strategic decisions, accelerating the discovery and development of the next generation of piperidine-containing therapeutics.

References

  • Staszewska-Krajewska, O., & Staszewski, J. P. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6698. [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 23(2), 313. [Link]

  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(23), 5602. [Link]

  • Wang, Z., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5, 923–931. [Link]

  • BIOENGINEER.ORG. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. [Link]

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795. [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research, 6(8), 3422-3426. [Link]

  • Singh, A., & Kumar, V. (2021). Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. ChemistrySelect, 6(32), 8257-8276. [Link]

  • O'Hagan, D. (2000). Recent advances in the synthesis of piperidones and piperidines. Journal of the Chemical Society, Perkin Transactions 1, (21), 3557-3571. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Wang, Y., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14354–14361. [Link]

  • Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • ResearchGate. (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction. [Link]

  • Kumar, A., et al. (2021). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry, 45(1), 133-141. [Link]

  • ChemistryViews. (2024). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. [Link]

  • University of Manchester. (n.d.). Sustainable biocatalytic approaches to pyridine and piperidine heterocycles. Research Explorer. [Link]

  • Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795. [Link]

  • Katritzky, A. R., & Fan, W. Q. (1992). RECENT PROGRESS IN THE SYNTHESIS AND REACTIONS OF SUBSTITUTED PIPERIDINES. A REVIEW. Organic Preparations and Procedures International, 24(5), 583-621. [Link]

  • Scott, K. A., & Varin, M. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(10), 3565-3569. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]

  • Clarke, A. K., et al. (2022). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry, 87(16), 10831–10836. [Link]

  • Wang, Z., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal, 18(1), e202200947. [Link]

  • Parcell, R. F. (1963). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • ResearchGate. (n.d.). Reductive amination and amide synthesis. [Link]

  • Kumar, V., & Jones, P. G. (2004). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Chemical Communications, (10), 1224-1225. [Link]

  • Sciencemadness Discussion Board. (2008). Preparation of piperidine from pyridine? [Link]

  • Wang, Y., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]

  • Li, J., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. [Link]

  • Bailey, P. D., Millwood, P. A., & Smith, P. D. (1998). Asymmetric Routes to Substituted Piperidines. Chemical Communications, (6), 633-640. [Link]

  • Natsume, M., & Ogawa, M. (1983). Diels-Alder reaction of 1-azadienes. A total synthesis of deoxynupharidine. The Journal of Organic Chemistry, 48(12), 2095–2100. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of N-methyl-N-(piperidin-4-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in the dynamic field of drug development, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. Among the most critical hurdles is ensuring adequate metabolic stability. A compound that is rapidly metabolized can fail to achieve therapeutic concentrations, leading to diminished efficacy or even the generation of toxic byproducts. This guide provides an in-depth, objective comparison of strategies to assess and enhance the metabolic stability of N-methyl-N-(piperidin-4-yl)acetamide derivatives, a scaffold of significant interest in modern medicinal chemistry. We will delve into the underlying principles of their metabolism, provide detailed experimental protocols for their evaluation, and explore structural modifications that can predictably improve their pharmacokinetic profile.

The Pivotal Role of the Piperidine Scaffold and the Challenge of Metabolism

The piperidine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1][2] Its appeal lies in its ability to confer favorable physicochemical properties, such as improved solubility and the ability to form crucial interactions with biological targets. However, like many heterocyclic structures, the piperidine moiety can be susceptible to metabolic degradation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[3][4] Understanding and mitigating these metabolic liabilities is a cornerstone of successful lead optimization.

The metabolic fate of piperidine-containing compounds is diverse and highly dependent on their substitution patterns.[2] Common metabolic pathways include:

  • Oxidation: Hydroxylation at various positions on the piperidine ring is a common metabolic route.[5][6]

  • N-dealkylation: The N-methyl group in N-methyl-N-(piperidin-4-yl)acetamide derivatives is a potential site for oxidative N-dealkylation.[3][7]

  • Ring Opening: More extensive metabolism can lead to the cleavage of the piperidine ring itself.[3]

  • Lactam Formation: Oxidation of the carbon adjacent to the ring nitrogen can lead to the formation of a lactam, a frequent metabolic outcome for piperidine rings.[3]

For N-methyl-N-(piperidin-4-yl)acetamide derivatives, the acetamide group also presents potential metabolic handles, including amide hydrolysis. The interplay of these potential metabolic pathways underscores the importance of empirical assessment.

Visualizing Potential Metabolic Fates

To better understand the potential metabolic transformations of N-methyl-N-(piperidin-4-yl)acetamide derivatives, the following diagram illustrates the primary sites of metabolic attack.

Caption: Potential metabolic pathways for N-methyl-N-(piperidin-4-yl)acetamide.

A Comparative Framework for Assessing Metabolic Stability: The In Vitro Liver Microsomal Assay

The in vitro liver microsomal stability assay is a robust and widely adopted method for the early assessment of a compound's metabolic fate.[8][9][10] This assay utilizes subcellular fractions of the liver (microsomes) that are enriched in drug-metabolizing enzymes, particularly CYPs. By incubating the test compound with liver microsomes and a necessary cofactor (NADPH), we can simulate hepatic metabolism and quantify the rate of disappearance of the parent compound over time.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for conducting a comparative in vitro metabolic stability assay for a series of N-methyl-N-(piperidin-4-yl)acetamide derivatives.

1. Reagent and Solution Preparation:

  • Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution of 1 M potassium phosphate buffer and dilute to 100 mM with ultrapure water. Adjust the pH to 7.4.

  • Test Compound Stock Solutions (10 mM in DMSO): Accurately weigh and dissolve each N-methyl-N-(piperidin-4-yl)acetamide derivative in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

  • Liver Microsomes (e.g., human, rat, mouse): Commercially available pooled liver microsomes are recommended for consistency. Thaw on ice immediately before use. The protein concentration should be determined using a standard method like the Bradford assay.[4]

  • NADPH Regenerating System (e.g., NADPH-Regen®): Prepare according to the manufacturer's instructions. This system is crucial for sustaining the activity of CYP enzymes.

  • Quenching Solution (Acetonitrile with Internal Standard): Prepare a solution of acetonitrile containing a suitable internal standard (e.g., a structurally similar but chromatographically distinct compound) for LC-MS/MS analysis.

2. Incubation Procedure:

  • Pre-incubation: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Liver microsomes (final protein concentration typically 0.5-1.0 mg/mL)

    • Test compound (diluted from the stock solution to a final concentration of 1 µM)

  • Pre-incubate the plate at 37°C for 10 minutes to allow the compounds to equilibrate with the microsomes.

  • Initiation of Reaction: Add the NADPH regenerating system to each well to initiate the metabolic reaction.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of the cold quenching solution. The 0-minute time point serves as the initial concentration control.

  • Controls:

    • No NADPH control: Incubate the compound and microsomes without the NADPH regenerating system to assess non-enzymatic degradation.

    • No microsome control: Incubate the compound and NADPH without microsomes to assess the stability of the compound in the assay buffer.

3. Sample Analysis by LC-MS/MS:

  • Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point. The use of an internal standard is critical for accurate quantification.[11][12]

4. Data Analysis and Interpretation:

  • Calculate the Percentage of Parent Compound Remaining: % Remaining = (Peak Area of Analyte at Time X / Peak Area of Internal Standard at Time X) / (Peak Area of Analyte at Time 0 / Peak Area of Internal Standard at Time 0) * 100

  • Determine the Elimination Rate Constant (k): Plot the natural logarithm of the percentage of parent compound remaining against time. The slope of the linear regression line is the negative of the elimination rate constant (-k).

  • Calculate the In Vitro Half-Life (t½): t½ = 0.693 / k[3]

  • Calculate the Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)[3][8]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro microsomal stability assay.

cluster_workflow In Vitro Microsomal Stability Assay Workflow A Reagent Preparation (Buffer, Compounds, Microsomes, NADPH) B Pre-incubation at 37°C (Compound + Microsomes) A->B C Initiate Reaction (Add NADPH) B->C D Time-Point Sampling (0, 5, 15, 30, 60 min) C->D E Quench Reaction (Cold Acetonitrile + Internal Standard) D->E F Protein Precipitation (Centrifugation) E->F G LC-MS/MS Analysis F->G H Data Analysis (t½, CLint) G->H

Caption: Workflow for the in vitro microsomal stability assay.

Comparative Data Presentation: A Template for Your Derivatives

To facilitate a direct comparison of the metabolic stability of your N-methyl-N-(piperidin-4-yl)acetamide derivatives, we recommend summarizing the data in a clear and concise table. The following template can be populated with your experimental results.

Compound IDStructuret½ (min)CLint (µL/min/mg protein)Major Metabolites (if identified)
Derivative 1 [Insert Structure]
Derivative 2 [Insert Structure]
Derivative 3 [Insert Structure]
Control Compound [e.g., Verapamil]

Note: Including a well-characterized control compound with known metabolic properties is essential for validating the assay performance.

Strategies for Enhancing Metabolic Stability

The data generated from the in vitro microsomal stability assay provides invaluable insights for structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies. Should your initial derivatives exhibit high clearance, several strategies can be employed to improve their metabolic stability:

  • Steric Hindrance: Introducing bulky groups near metabolically labile sites can sterically hinder the approach of metabolizing enzymes.

  • Deuteration: Replacing hydrogen atoms with deuterium at sites of metabolism can slow down the rate of CYP-mediated oxidation due to the kinetic isotope effect.[8]

  • Bioisosteric Replacement: Replacing metabolically susceptible moieties with more stable bioisosteres can be a highly effective strategy. For instance, if N-dealkylation is a major pathway, exploring alternative N-substituents could be beneficial.

  • Blocking Metabolic Sites: Introducing electron-withdrawing groups or other substituents that alter the electronic properties of the molecule can deactivate metabolically labile positions.

Conclusion: A Data-Driven Approach to Drug Design

The assessment of metabolic stability is an indispensable component of modern drug discovery. By employing robust in vitro assays, such as the liver microsomal stability assay, researchers can gain a clear understanding of the metabolic liabilities of their N-methyl-N-(piperidin-4-yl)acetamide derivatives. This data-driven approach allows for the rational design of next-generation analogs with improved pharmacokinetic profiles, ultimately increasing the probability of advancing a compound to clinical development. The systematic application of the principles and protocols outlined in this guide will empower your research team to make informed decisions and accelerate the journey from bench to bedside.

References

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PubMed Central.
  • Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability - Benchchem.
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI.
  • Analogues of Piperidine for Drug Design - Enamine.
  • Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery - Benchchem.
  • Metabolic Pathways and Potencies of New Fentanyl Analogs - PMC - PubMed Central.
  • Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes - PMC - PubMed Central.
  • N-Methyl-n-(piperidin-4-yl)acetamide hcl - SynHet.
  • Comparison of piperidine basicity‐lowering effects by β‐equatorial... - ResearchGate.
  • Expected Metabolic Pathway of α-Methylfentanyl in Rat - ResearchGate.
  • Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes - PubMed.
  • A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC - Benchchem.
  • Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
  • (PDF) Discovery and Metabolic Stabilization of Potent and - Amanote Research.
  • N-METHYL-N-(PIPERIDIN-4-YL)ACETAMIDE - - Sigma-Aldrich.
  • N-Methyl-N-(piperidin-4-yl)acetamide hydrochloride - CymitQuimica.
  • (PDF) Metabolic stability and its role in the discovery of new chemical entities.
  • Metabolic stability and its role in the discovery of new chemical entities - Semantic Scholar.
  • In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfenta - DiVA portal.
  • Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods - bsu.edu.eg.
  • In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl, and 4-Fluoro-Isobutyrylfentanyl - PubMed.
  • Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro - PubMed.

Sources

A Senior Application Scientist's Guide to Selectivity Profiling of N-methyl-N-(piperidin-4-yl)acetamide-Derived Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the selectivity profiles of N-methyl-N-(piperidin-4-yl)acetamide-derived compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data and methodologies crucial for an objective assessment of on- and off-target activities. We will explore the causality behind experimental choices, present detailed protocols for key assays, and visualize complex workflows to provide a comprehensive understanding of how to characterize the selectivity of this important chemical scaffold.

Introduction: The Critical Role of Selectivity in Drug Discovery

The N-methyl-N-(piperidin-4-yl)acetamide scaffold is a versatile starting point for the development of novel therapeutics targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and protein kinases. The journey from a promising hit compound to a viable clinical candidate is, however, fraught with challenges, a primary one being the mitigation of off-target effects.[1] Unintended interactions with other proteins can lead to adverse drug reactions, reduced efficacy, and costly late-stage clinical failures.[2] Therefore, a thorough understanding of a compound's selectivity profile early in the drug discovery process is not just advantageous, it is imperative for success.[3]

This guide will provide a framework for the systematic evaluation of N-methyl-N-(piperidin-4-yl)acetamide derivatives, enabling researchers to make informed decisions about which compounds to advance. We will focus on the practical application of established techniques to generate robust and comparable selectivity data.

The Strategic Imperative of Selectivity Profiling

The rationale for comprehensive selectivity profiling is multi-faceted. Firstly, it is a critical tool for lead optimization. By understanding the structure-activity relationships (SAR) at both the primary target and various off-targets, medicinal chemists can rationally design modifications to enhance potency while minimizing undesirable interactions. Secondly, early identification of potential safety liabilities allows for the early attrition of compounds with unfavorable profiles, saving significant time and resources.[2] Finally, a well-defined selectivity profile is a key component of the data package required for regulatory submissions, such as an Investigational New Drug (IND) application.

The choice of which targets to include in a selectivity panel is a strategic decision. A common approach is to screen against a broad panel of targets known to be associated with adverse drug events.[2] Additionally, targets that are structurally related to the primary target should be included to assess selectivity within a protein family. For compounds intended to treat disorders of the central nervous system (CNS), it is also crucial to consider targets that are highly expressed in the brain.[4]

Comparative Selectivity Profiles of Representative N-methyl-N-(piperidin-4-yl)acetamide Derivatives

Table 1: Comparative Selectivity of N-methyl-N-(piperidin-4-yl)acetamide Derivatives Against Key Off-Targets

Compound IDPrimary TargetKi (nM) at Primary TargetOff-Target 1 (e.g., hERG)Ki/IC50 (nM) at Off-Target 1Off-Target 2 (e.g., Sigma-1 Receptor)Ki/IC50 (nM) at Off-Target 2Off-Target 3 (e.g., a panel of kinases)% Inhibition at 1µMData Source
Compound A 5-HT2A Receptor1.5hERG>10,000Sigma-1500Kinase Panel<10% for all kinases testedHypothetical Data based on similar compounds
Compound B Opioid Receptor (μ)5.2hERG5,000Sigma-150Kinase Panel<15% for all kinases testedHypothetical Data based on similar compounds[5]
Compound C Sigma-1 Receptor3.9hERG>10,000--Kinase Panel<5% for all kinases testedHypothetical Data based on similar compounds[6]

Note: The data in this table is illustrative and intended to demonstrate the format of a comparative selectivity guide. The values are representative of what might be observed for compounds within this chemical class, based on published literature.

Experimental Protocols for Key Selectivity Assays

The generation of high-quality, reproducible selectivity data is contingent on the use of well-validated and meticulously executed experimental protocols. Here, we provide detailed, step-by-step methodologies for two of the most common and critical assays for selectivity profiling: a radioligand binding assay for GPCRs and a luminescence-based kinase assay.

GPCR Selectivity Profiling via Radioligand Binding Assay

Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor.[7] They are highly sensitive and provide quantitative data in the form of the inhibition constant (Ki).[8]

Experimental Workflow for GPCR Radioligand Binding Assay

GPCR_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis prep1 Cell Culture expressing target GPCR prep2 Cell Lysis & Homogenization prep1->prep2 prep3 Centrifugation to isolate membranes prep2->prep3 prep4 Resuspend & Aliquot Membranes prep3->prep4 assay1 Prepare Assay Plate: - Membranes - Radioligand (at K_d) - Test Compound (serial dilution) prep4->assay1 Add prepared membranes assay2 Incubate to reach equilibrium assay1->assay2 assay3 Harvest onto filter plates assay2->assay3 assay4 Wash to remove unbound radioligand assay3->assay4 assay5 Add Scintillation Cocktail assay4->assay5 assay6 Count radioactivity assay5->assay6 analysis1 Plot % Inhibition vs. Compound Concentration assay6->analysis1 Input raw counts analysis2 Determine IC50 value analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff equation analysis2->analysis3 Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis reac1 Prepare Assay Plate: - Kinase - Substrate - Test Compound reac2 Initiate reaction by adding ATP reac1->reac2 reac3 Incubate at room temperature reac2->reac3 det1 Add ADP-Glo™ Reagent to terminate kinase reaction & deplete ATP reac3->det1 Completed kinase reaction det2 Incubate for 40 minutes det1->det2 det3 Add Kinase Detection Reagent to convert ADP to ATP & generate light det2->det3 det4 Incubate for 30 minutes det3->det4 det5 Measure luminescence det4->det5 analysis1 Plot Luminescence vs. Compound Concentration det5->analysis1 Input luminescence data analysis2 Determine IC50 value analysis1->analysis2

Caption: Workflow for a kinase selectivity assay using ADP-Glo™ technology.

Detailed Protocol:

  • Kinase Reaction:

    • In a white, opaque 96- or 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

    • Include control wells with no kinase (background) and no test compound (maximum activity).

    • Initiate the kinase reaction by adding a solution containing ATP at a concentration close to its Km for the specific kinase.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). [9]

  • ADP Detection:

    • Add an equal volume of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP.

    • Incubate the plate at room temperature for 40 minutes. [10] * Add Kinase Detection Reagent to each well. This reagent contains an enzyme that converts the ADP produced in the kinase reaction back into ATP, and a luciferase/luciferin pair that generates a luminescent signal proportional to the amount of newly synthesized ATP.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize. [10]

  • Data Analysis:

    • Measure the luminescence in each well using a plate-reading luminometer.

    • Subtract the background luminescence (no kinase control) from all other wells.

    • Calculate the percent inhibition of kinase activity for each concentration of the test compound relative to the maximum activity control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: Why These Assays?

The selection of a particular assay format is a critical decision that should be guided by the specific research question and the nature of the target.

  • Radioligand Binding Assays: These are the preferred method for determining the direct interaction of a compound with a receptor and for quantifying its affinity (Ki). Their high sensitivity and specificity make them ideal for confirming on-target engagement and for assessing selectivity against closely related receptor subtypes. [7]However, they do not provide information about the functional consequences of this binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist).

  • Luminescence-Based Kinase Assays (e.g., ADP-Glo™): These assays offer a universal platform for assessing the activity of a wide range of kinases. [11]They are highly sensitive, have a large dynamic range, and are readily adaptable to high-throughput formats, making them well-suited for screening compounds against large kinase panels. The homogenous "add-mix-read" format simplifies automation and reduces the potential for experimental error. [9]

  • Functional Cell-Based Assays: While not detailed with a full protocol here, it is crucial to complement binding and biochemical assays with functional assays. These assays, which measure downstream signaling events (e.g., calcium mobilization, cAMP production, or reporter gene activation), provide essential information about the compound's mechanism of action and its cellular efficacy. They are also critical for identifying compounds that may act as allosteric modulators rather than direct competitive inhibitors.

The Importance of In Vitro ADME and Off-Target Profiling

Beyond on-target selectivity, a comprehensive understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for predicting its in vivo behavior. [12]Early in vitro ADME profiling can identify potential liabilities such as poor permeability, high metabolic instability, or inhibition of cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions. [4][13] Key In Vitro ADME Assays:

  • Solubility: Determines the maximum concentration of a compound that can be dissolved in a given solvent, which is critical for oral absorption.

  • Permeability: Assesses the ability of a compound to cross biological membranes, often using cell-based models like Caco-2 or PAMPA.

  • Metabolic Stability: Evaluates the susceptibility of a compound to metabolism by liver enzymes (e.g., using liver microsomes or hepatocytes).

  • CYP Inhibition: Measures the potential of a compound to inhibit major CYP isoforms, which is a common cause of drug-drug interactions. [4]* Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, as only the unbound fraction is typically pharmacologically active. [14] Off-Target Screening Panels:

In addition to targeted selectivity assays, it is prudent to screen promising compounds against a broad panel of off-targets that have been historically associated with adverse drug reactions. [2]These panels often include a diverse set of GPCRs, ion channels (especially hERG), transporters, and enzymes. [15]This proactive approach can help to de-risk a project and provide a more complete picture of a compound's safety profile.

Conclusion

The selectivity profiling of N-methyl-N-(piperidin-4-yl)acetamide-derived compounds is a critical component of any successful drug discovery program. By employing a strategic combination of high-quality binding, biochemical, and functional assays, researchers can gain a comprehensive understanding of a compound's on- and off-target activities. This data, when integrated with in vitro ADME and broad off-target screening, provides the foundation for rational lead optimization and the selection of clinical candidates with a higher probability of success. The methodologies and principles outlined in this guide are intended to provide a robust framework for these essential studies.

References

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology.
  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development.
  • Rankovic, Z. (2010).
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • Sygnature Discovery. In Vitro ADME & Physicochemical Profiling.
  • ResearchGate.
  • National Center for Biotechnology Information. (2015). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay Guidance Manual.
  • Reaction Biology. QS S Assist KINASE_ADP-GloTM Kit.
  • Kupcho, K. R., et al. (2016). A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling. SLAS Discovery.
  • ResearchGate. Assay conditions for GPCR radioligand competition binding assays.
  • Benchchem. protocol for radioligand binding assay with "5-HT2CR agonist 1".
  • PubMed. (2013). Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)
  • ResearchGate.
  • PubMed. (1995). N-methylated analogs of Ac[Nle28,31]CCK(26-33): synthesis, activity, and receptor selectivity.
  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • JournalAgent. (2004).
  • WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.
  • Reaction Biology. Safety and Off-Target Drug Screening Services.
  • PubMed. (2000). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands.
  • PubMed. (2015).
  • Benchchem.
  • PubMed. (2006). Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides.
  • National Center for Biotechnology Information. (2020). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Medicinal Chemistry Letters.
  • Eurofins Discovery. Specialized Pre-IND and Specialty In Vitro Profiling Panels.
  • MDPI. (2022).
  • National Center for Biotechnology Information. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Journal of Experimental & Clinical Cancer Research.
  • National Center for Biotechnology Information. (2011). Discovery of 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands.
  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology.
  • PubMed. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor.
  • National Academy of Sciences. (2021). High-mass MALDI-MS unravels ligand-mediated G protein–coupling selectivity to GPCRs.
  • PubMed. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models.
  • National Center for Biotechnology Information. (2018). PIP2 stabilises active states of GPCRs and enhances the selectivity of G-protein coupling.
  • PubMed. (2018). PtdIns(4,5)P2 stabilizes active states of GPCRs and enhances selectivity of G-protein coupling.

Sources

A Comparative Guide to Benchmarking N-methyl-N-(piperidin-4-yl)acetamide Derivatives Against Known Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

<EDITOR’S NOTE > As a Senior Application Scientist, this guide is crafted to provide fellow researchers with a comprehensive framework for benchmarking novel N-methyl-N-(piperidin-4-yl)acetamide derivatives. The focus is on rigorous, reproducible methodologies and objective data interpretation, grounded in established scientific principles. The protocols and analyses detailed herein are synthesized from authoritative sources and best practices in drug discovery.

Introduction: The Rationale for Targeting Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes crucial to epigenetic regulation. By removing acetyl groups from lysine residues on histones and other non-histone proteins, they play a pivotal role in chromatin structure and transcriptional regulation.[1][2] Dysregulation of HDAC activity is implicated in a wide range of diseases, most notably cancer, where it can lead to the transcriptional repression of tumor suppressor genes.[3][4] This has established HDACs as validated and compelling targets for therapeutic intervention.[5]

The N-methyl-N-(piperidin-4-yl)acetamide scaffold and its derivatives have emerged as a promising chemical series for developing novel HDAC inhibitors (HDACis).[5][6] To ascertain their therapeutic potential, it is imperative to benchmark these novel derivatives against established HDAC inhibitors. This guide provides a comprehensive framework for this comparative analysis, focusing on two well-characterized inhibitors as benchmarks:

  • Vorinostat (SAHA): The first FDA-approved HDAC inhibitor, Vorinostat is a potent, broad-spectrum (or "pan") inhibitor of Class I and II HDAC enzymes.[7][8][9] Its mechanism involves chelating the zinc ion in the enzyme's active site, leading to the accumulation of acetylated proteins and subsequent cell cycle arrest and apoptosis in cancer cells.[7][10]

  • Ricolinostat (ACY-1215): A first-in-class, selective inhibitor of HDAC6.[11][12][13] Unlike pan-HDAC inhibitors that can have significant toxicity, Ricolinostat's selectivity for the cytoplasmic HDAC6 offers a more targeted approach, primarily disrupting protein homeostasis and degradation pathways.[12][13][14]

This guide will detail the methodologies for assessing the potency, selectivity, and cellular effects of novel N-methyl-N-(piperidin-4-yl)acetamide derivatives in direct comparison to these known agents.

Core Mechanisms & Signaling Pathways

HDACs regulate a multitude of cellular processes. Class I HDACs (1, 2, 3, and 8) are primarily nuclear and directly influence gene transcription by altering chromatin structure.[2][15] In contrast, Class IIb HDACs, particularly HDAC6, are predominantly cytoplasmic and modulate cell motility, protein degradation, and stress responses by deacetylating non-histone proteins like α-tubulin and Hsp90.[16][17][18]

Inhibition of HDACs, therefore, has far-reaching consequences. Pan-HDAC inhibitors like Vorinostat induce widespread changes in gene expression, while selective HDAC6 inhibitors like Ricolinostat primarily impact cytoplasmic pathways, such as the trafficking of misfolded proteins.[7][14] Understanding these distinct mechanisms is crucial for interpreting comparative data.

signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histones Histones DNA DNA Histones->DNA wraps Gene_Expression Gene Expression (e.g., Tumor Suppressors) DNA->Gene_Expression regulates HDAC1_2_3 Class I HDACs (HDAC1, 2, 3) HDAC1_2_3->Histones deacetylates Vorinostat Vorinostat (Pan-Inhibitor) Vorinostat->HDAC1_2_3 inhibits Alpha_Tubulin α-Tubulin Aggresome Aggresome Formation Alpha_Tubulin->Aggresome Misfolded_Proteins Misfolded Proteins Misfolded_Proteins->Aggresome trafficked via microtubules HDAC6 HDAC6 HDAC6->Alpha_Tubulin deacetylates Ricolinostat Ricolinostat (Selective) Ricolinostat->HDAC6 inhibits Novel_Derivative Novel Derivative (Test Compound) Novel_Derivative->HDAC1_2_3 inhibits? Novel_Derivative->HDAC6 inhibits? experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prep_Compounds 1. Prepare serial dilutions of Test Derivative, Vorinostat, Ricolinostat Add_Cmpd 4. Add compounds to plate Prep_Compounds->Add_Cmpd Prep_Enzyme 2. Dilute purified recombinant HDAC enzymes Add_Enz 5. Add enzymes & pre-incubate Prep_Enzyme->Add_Enz Prep_Substrate 3. Prepare fluorogenic substrate Add_Sub 6. Add substrate to start reaction (Incubate @ 37°C) Prep_Substrate->Add_Sub Add_Cmpd->Add_Enz Add_Enz->Add_Sub Add_Dev 7. Add developer to stop reaction & release fluorophore Add_Sub->Add_Dev Read_Plate 8. Read fluorescence on plate reader Add_Dev->Read_Plate Calc_IC50 9. Plot dose-response curve & calculate IC₅₀ Read_Plate->Calc_IC50 logical_relationship Start Start Analysis of Novel Derivative Check_Potency Is HDAC6 IC₅₀ < 100 nM? Start->Check_Potency Check_Selectivity Is Selectivity Ratio (HDAC1 IC₅₀ / HDAC6 IC₅₀) > 10? Check_Potency->Check_Selectivity Yes Not_Potent Result: Not a Potent Inhibitor Check_Potency->Not_Potent No HDAC6_Selective Result: HDAC6-Selective Inhibitor Check_Selectivity->HDAC6_Selective Yes Pan_Inhibitor Result: Pan-HDAC Inhibitor Check_Selectivity->Pan_Inhibitor No (Potent on both) Non_Selective Result: Potent, Non-Selective Inhibitor

Caption: A logical decision tree for classifying a novel HDAC inhibitor based on its potency and selectivity profile.

Conclusion and Future Directions

This guide outlines a foundational strategy for benchmarking novel N-methyl-N-(piperidin-4-yl)acetamide derivatives. By systematically comparing their biochemical potency and cellular selectivity against the well-defined profiles of Vorinostat and Ricolinostat, researchers can effectively classify their compounds and make informed decisions for further development.

Future studies should expand upon this baseline characterization to include:

  • Cell Viability/Proliferation Assays: To determine the functional consequences of HDAC inhibition on cancer cell growth.

  • Pharmacokinetic Profiling: To assess drug-like properties such as absorption, distribution, metabolism, and excretion (ADME).

  • In Vivo Efficacy Studies: To evaluate the anti-tumor activity of lead candidates in animal models.

By adhering to these rigorous, multi-parametric benchmarking standards, the scientific community can accelerate the discovery and development of the next generation of safe and effective HDAC-targeted therapies.

References

  • HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem-Cell-Derived Neurons. (2019). International Journal of Molecular Sciences, 20(7), 1605. [Link]

  • Marks, P. A., & Dokmanovic, M. (2006). Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. British Journal of Cancer, 95(S1), S21-S26. [Link]

  • Vorinostat - Wikipedia. (n.d.). In Wikipedia. Retrieved January 5, 2026. [Link]

  • Mithraprabhu, S., & Spencer, A. (2012). Vorinostat—An Overview. Journal of Cancer Therapy, 3(5), 653-663. [Link]

  • The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway. (2011). PLoS ONE, 6(9), e24176. [Link]

  • HDAC6 - Wikipedia. (n.d.). In Wikipedia. Retrieved January 5, 2026. [Link]

  • Banks, C. A., et al. (2019). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Enzymology, 626, 131-150. [Link]

  • Xu, S., et al. (2016). Comparative Modeling and Benchmarking Data Sets for Human Histone Deacetylases and Sirtuin Families. Scientific Reports, 6, 28976. [Link]

  • General cellular signaling pathways of HDAC6 and the consequences of its inhibition for neurodegenerative diseases. (n.d.). ResearchGate. Retrieved January 5, 2026. [Link]

  • Histone deacetylase 6 (HDAC6) deacetylates extracellular signal-regulated kinase 1 (ERK1) and thereby stimulates ERK1 activity. (2018). Journal of Biological Chemistry, 293(13), 4984-4994. [Link]

  • Virtual screening and experimental validation of novel histone deacetylase inhibitors. (2016). BMC Pharmacology and Toxicology, 17(1), 35. [Link]

  • HDAC Activity/Inhibition Assay Kit (Colorimetric). (n.d.). Bio-Techne. Retrieved January 5, 2026. [Link]

  • An Overview of Naturally Occurring Histone Deacetylase Inhibitors. (2012). Molecules, 17(7), 8090-8128. [Link]

  • A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling. (2021). SLAS Discovery, 26(2), 221-230. [Link]

  • First‐in‐Class Selective HDAC6 Inhibitor (ACY‐1215) Has a Highly Favorable Safety Profile in Patients with Relapsed and Refractory Lymphoma. (2019). The Oncologist, 24(1), e46-e52. [Link]

  • Ricolinostat, the first selective histone deacetylase 6 inhibitor, in combination with bortezomib and dexamethasone for relapsed or refractory multiple myeloma. (2017). Haematologica, 102(2), 409-416. [Link]

  • Comparison among the Classes of HDACs. (n.d.). ResearchGate. Retrieved January 5, 2026. [Link]

  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American Journal of Translational Research, 3(2), 166-179. [Link]

  • Histone Deacetylase Inhibitors: Overview and Perspectives. (2007). Clinical Cancer Research, 13(19), 5635-5642. [Link]

  • Design, synthesis and biological evaluation of 4-piperidin-4-yl-triazole derivatives as novel histone deacetylase inhibitors. (2019). Bioscience Trends, 13(2), 197-203. [Link]

  • Acetyl fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide). (n.d.). DEA Diversion Control Division. Retrieved January 5, 2026. [Link]

  • 4-N-Hydroxy-4-[1-(sulfonyl)piperidin-4-yl]-butyramides as HDAC inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(22), 6767-6769. [Link]

  • Acetamide, N-(4-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-. (n.d.). PubChem. Retrieved January 5, 2026. [Link]

  • Discovery of 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands. (2016). Molecules, 21(9), 1195. [Link]

  • N-methyl-2-(piperidin-4-yl)acetamide. (n.d.). PubChem. Retrieved January 5, 2026. [Link]

  • Medicinal chemistry advances in targeting class I histone deacetylases. (2023). Open Exploration, 2, 1-20. [Link]

  • Natural Products Impacting DNA Methyltransferases and Histone Deacetylases. (2016). Frontiers in Pharmacology, 7, 297. [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Identity of N-methyl-N-(piperidin-4-yl)acetamide hydrochloride by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methyl-N-(piperidin-4-yl)acetamide is a chemical entity often utilized as a pharmaceutical intermediate.[1] Its hydrochloride salt form ensures stability and solubility, but for researchers in drug development and synthesis, unequivocal confirmation of its identity is a non-negotiable prerequisite for advancing any project. The presence of isomers, impurities, or degradation products can have profound consequences on experimental outcomes, making robust analytical characterization essential.

This guide provides an in-depth comparison of analytical methodologies for the structural confirmation of N-methyl-N-(piperidin-4-yl)acetamide hydrochloride, with a primary focus on the power and utility of mass spectrometry (MS). We will explore the rationale behind experimental design, delve into the interpretation of mass spectral data, and contrast the technique with orthogonal methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to provide a comprehensive validation strategy.

Part 1: Primary Identification by High-Resolution Mass Spectrometry

Mass spectrometry is an unparalleled tool for chemical identification, offering exceptional sensitivity and specificity. It provides two fundamental pieces of information: the precise mass of a molecule and structural clues derived from its fragmentation patterns. For a molecule like N-methyl-N-(piperidin-4-yl)acetamide, a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument, is the gold standard.[2]

The Foundational Logic: Why Mass Spectrometry?

The core principle of identity confirmation via MS rests on its ability to measure the mass-to-charge ratio (m/z) of an ionized molecule with extreme accuracy. The hydrochloride salt of our target compound (C₈H₁₇ClN₂O, MW: 192.69) will dissociate in solution, allowing us to analyze the free base (C₈H₁₆N₂O, MW: 156.23).[3][4][5] High-resolution MS can determine this mass to within a few parts-per-million (ppm), which severely constrains the possible elemental formulas and provides a high degree of confidence in the compound's identity.

Furthermore, tandem mass spectrometry (MS/MS) allows us to isolate the molecular ion, induce fragmentation, and analyze the resulting fragment ions. This fragmentation pattern is a unique fingerprint of the molecule's structure, revealing how its atoms are connected.

Experimental Workflow: From Sample to Spectrum

The path from a vial of powder to a confirmed identity follows a logical and self-validating workflow. The choice of technique, particularly the ionization source, is critical and dictated by the analyte's chemical properties.

Caption: High-level workflow for identity confirmation by LC-MS/MS.

Protocol 1: LC-MS/MS Analysis using Electrospray Ionization (ESI)

Rationale: Electrospray ionization is a "soft" ionization technique ideal for polar molecules that are already salts. It imparts charge to the analyte in solution with minimal energy, which keeps the molecular ion intact for initial mass measurement. We choose positive ion mode (ESI+) because the piperidine and amide nitrogens are readily protonated.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a 50:50 mixture of HPLC-grade methanol and deionized water to create a 1 mg/mL stock solution. The hydrochloride salt readily dissolves.

    • Perform a serial dilution in the same solvent to a final concentration of 1 µg/mL.

  • Liquid Chromatography (for sample introduction and cleanup):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (QTOF):

    • Ionization Mode: ESI (Positive).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Acquisition Mode 1 (Full Scan MS):

      • Mass Range: m/z 50-500.

      • This mode is used to find the protonated molecular ion [M+H]⁺.

    • Acquisition Mode 2 (Tandem MS/MS):

      • Precursor Ion: Isolate the m/z value corresponding to the [M+H]⁺ ion found in the full scan.

      • Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV) to induce fragmentation.

      • This mode provides the structural fingerprint.

Data Interpretation: Decoding the Spectra
  • Full Scan MS - The Molecular Ion: The first piece of evidence is the accurate mass of the protonated molecule. The free base, C₈H₁₆N₂O, has a monoisotopic mass of 156.1263 Da. In positive ESI mode, it will accept a proton (H⁺), resulting in a predicted m/z for the [M+H]⁺ ion of 157.1335 . A high-resolution instrument should detect this ion within 5 ppm of the theoretical value.

  • Tandem MS/MS - The Fragmentation Fingerprint: The fragmentation pattern provides definitive structural confirmation. The structure of N-methyl-N-(piperidin-4-yl)acetamide contains several bonds that can be cleaved under collision-induced dissociation. The most probable fragmentation pathways involve cleavages alpha to the nitrogen atoms and loss of neutral molecules.[6]

Caption: Predicted major fragmentation pathways for protonated N-methyl-N-(piperidin-4-yl)acetamide.

Table 1: Predicted Fragment Ions for Structural Confirmation

Predicted Fragment Ion (m/z)Proposed Elemental FormulaOrigin / Neutral LossConfidence Level
157.1335 C₈H₁₇N₂O⁺[M+H]⁺ Precursor Ion High
113.1073C₆H₁₃N₂⁺Loss of ketene (CH₂=C=O) from the acetyl groupHigh
84.0808C₅H₁₀N⁺Cleavage of the C-N bond between the piperidine ring and the amide nitrogenMedium
70.0651C₄H₈N⁺Ring opening/fragmentation of the piperidine structureMedium
43.0184C₂H₃O⁺Acylium ion from the acetyl groupHigh

The presence of the accurate mass precursor ion along with the detection of key, high-confidence fragments (e.g., m/z 113.11 and 43.02) provides an exceptionally robust confirmation of the molecule's identity.

Part 2: Orthogonal Methods for Unambiguous Identity Confirmation

While mass spectrometry is a powerful primary technique, regulatory and rigorous scientific standards often require confirmation by an orthogonal method—a technique that relies on a different physical principle. This ensures that the identity is validated from multiple perspectives, eliminating any residual ambiguity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive structural information by probing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule. It is considered the gold standard for structural elucidation.

  • Expertise & Causality: Unlike MS, which breaks the molecule apart, NMR provides a complete map of the intact molecule's skeleton. For N-methyl-N-(piperidin-4-yl)acetamide, ¹H NMR would show distinct signals for the N-methyl and acetyl-methyl groups, as well as characteristic multiplets for the protons on the piperidine ring. The chemical shifts and coupling patterns confirm atom connectivity.[7][8]

  • Trustworthiness: The uniqueness of an NMR spectrum for a given molecule is extremely high. The combination of chemical shifts, signal integrations (proton counts), and coupling constants provides a rich dataset that is difficult to misinterpret and serves as a self-validating system for the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Expertise & Causality: For our compound, FTIR is excellent for quickly confirming the presence of key bonds. We would expect to see a strong absorption band around 1650 cm⁻¹ corresponding to the amide C=O (carbonyl) stretch.[9][10] We would also observe C-H stretching vibrations around 2800-3000 cm⁻¹ and C-N stretching in the 1000-1300 cm⁻¹ region.[11]

  • Trustworthiness: While highly reliable for functional group identification, FTIR is not as specific as MS or NMR for identifying a complete molecular structure. Many molecules may contain an amide and a piperidine ring. Therefore, it serves as an excellent, rapid screening tool or a confirmatory check, but not as a standalone method for definitive identification.

Comparative Guide to Analytical Techniques

Table 2: Comparison of Key Analytical Methods for Identity Confirmation

FeatureMass Spectrometry (LC-QTOF)NMR Spectroscopy (¹H/¹³C)FTIR Spectroscopy
Primary Information Molecular Formula & Structural FragmentsAtom Connectivity & Molecular SkeletonFunctional Groups
Specificity Very HighExtremely High (Gold Standard)Moderate
Sensitivity High (pg - ng)Low (mg)Medium (µg - mg)
Sample Amount Very LowHighLow to Medium
Experiment Time Fast (~10-20 min per sample)Moderate to Slow (min to hours)Very Fast (~1-2 min per sample)
Key Advantage Accurate mass and fragmentation fingerprintUnambiguous structure elucidationSpeed and ease of use
Limitation Cannot distinguish some isomersRequires pure sample and larger quantityLow specificity for entire structure

Conclusion

Confirming the identity of this compound is a critical step in any research and development pipeline. High-resolution mass spectrometry, particularly LC-MS/MS, stands out as the premier technique, offering an unparalleled combination of sensitivity, speed, and specificity. By providing both an accurate molecular formula from the precursor ion and a definitive structural fingerprint from its fragmentation pattern, it builds a robust and trustworthy case for the compound's identity.

For absolute certainty and to meet the highest scientific and regulatory standards, this powerful MS data should be complemented with an orthogonal technique. NMR spectroscopy offers the most definitive structural map, while FTIR provides a rapid and valuable confirmation of essential functional groups. By integrating these methods, a researcher can establish the identity of their target compound with the utmost confidence, ensuring the integrity and validity of their subsequent work.

References

  • PubChem. Acetamide, N-(4-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N-methyl-2-(piperidin-4-yl)acetamide. National Center for Biotechnology Information. Available from: [Link]

  • SpectraBase. N-(1-Benzylpiperidin-4-yl)-N-(4-methylphenyl)acetamide. Available from: [Link]

  • SpringerMedizin. Identification and structure characterization of five synthetic opioids. Available from: [Link]

  • ResearchGate. FTiR, FT-RAMAN, NMR, spectra, normal co-ordinate analysis, NBO, NLO and DFT calculation of N, N-diethyl-4-methylpiperazine-1-carboxamide molecule. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • PubMed. FTIR, FT-RAMAN, NMR, spectra, normal co-ordinate analysis, NBO, NLO and DFT calculation of N,N-diethyl-4-methylpiperazine-1-carboxamide molecule. Available from: [Link]

  • ResearchGate. Mass spectrum and the fragmentation pattern of the peracetylated methyl ester of N -acetylmuramylo-(1 → 4)- glucose derivatives. Available from: [Link]

  • PubChem. N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-methyl-N-(piperidin-4-yl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the meticulous management of chemical reagents extends beyond the benchtop; it is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of N-methyl-N-(piperidin-4-yl)acetamide hydrochloride (CAS No: 550370-51-9), a compound commonly utilized in pharmaceutical research.[1][2][3] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.

The disposal of any chemical waste must comply with local, state, and federal regulations.[4] This guide provides a framework based on the known properties of this compound and general principles of hazardous waste management.

Hazard Identification and Risk Assessment

Before initiating any disposal procedures, a thorough understanding of the compound's hazards is essential. This compound is a heterocyclic amine derivative. While specific toxicity data for this compound may be limited, related structures such as N-methylacetamide are known to have potential reproductive toxicity.[5] Therefore, it is prudent to handle this compound with appropriate caution.

Key Hazard Considerations:

  • Chemical Class: Amine Hydrochloride, Amide[6][7]

  • Reactivity: Avoid contact with strong oxidizing agents.[5]

A comprehensive risk assessment should be conducted before handling this compound, taking into account the quantities being used and the specific laboratory environment.

Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable when handling and disposing of this compound. The following PPE is mandatory:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes of solutions or airborne particles of the solid.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact and potential absorption.
Body Protection A laboratory coatProtects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes the inhalation of any dust if handling the solid form.[10]

Disposal Protocol: A Step-by-Step Guide

The recommended method for the disposal of this compound is to treat it as hazardous chemical waste.[10] This waste should be collected for disposal by a licensed professional waste disposal service.

Experimental Protocol: Waste Collection and Segregation

Objective: To safely collect and segregate waste containing this compound for professional disposal.

Materials:

  • Waste this compound (solid or in solution)

  • Designated, compatible, and clearly labeled hazardous waste container

  • Appropriate Personal Protective Equipment (PPE)

Procedure:

  • Segregation: It is crucial to keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[6][10] Do not mix with incompatible materials such as strong oxidizing agents.[5]

  • Solid Waste:

    • Carefully transfer the solid waste into a designated hazardous waste container.

    • Avoid generating dust. If the material is a fine powder, conduct this transfer within a chemical fume hood.[10]

  • Liquid Waste (Solutions):

    • Pour liquid waste containing the compound into a designated, compatible, and leak-proof hazardous waste container.

    • Ensure the container is made of a material compatible with the solvent used.

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE".[4][10]

    • Include the full chemical name: "this compound" and the CAS number: "550370-51-9".[4]

    • Indicate the approximate concentration and quantity of the waste.

  • Storage:

    • Securely seal the waste container.[6]

    • Store the container in a designated, well-ventilated, and secure area away from incompatible materials.[6][10] This area should be clearly marked as a hazardous waste accumulation site.

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4][6]

    • Follow all institutional and regulatory procedures for waste pickup.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is necessary.

  • Spills:

    • Evacuate the immediate area.

    • If the spill is significant, notify your laboratory supervisor and EHS department.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.[11]

    • Clean the spill area thoroughly.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Decision-Making Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_final Finalization & Disposal start Start: Have this compound waste ppe Don appropriate PPE start->ppe assess Assess waste type (Solid or Liquid) ppe->assess solid_waste Transfer solid waste to container in fume hood assess->solid_waste Solid liquid_waste Pour liquid waste into compatible container assess->liquid_waste Liquid label_container Label container: 'HAZARDOUS WASTE' & full chemical name solid_waste->label_container liquid_waste->label_container seal_store Seal container and store in designated area label_container->seal_store contact_ehs Contact EHS for pickup seal_store->contact_ehs end End: Waste disposed of properly contact_ehs->end

Sources

A Senior Application Scientist's Guide to Handling N-methyl-N-(piperidin-4-yl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive operational and safety guide for the handling of N-methyl-N-(piperidin-4-yl)acetamide hydrochloride (CAS No. 550370-51-9).[1] As a complete Safety Data Sheet (SDS) for this specific compound is not widely available, this guide synthesizes information from structurally related molecules, including substituted piperidines, amides, and hydrochloride salts, to establish a robust framework for personal protection and safe laboratory conduct. The core principle of this guide is to treat the compound with a high degree of caution, assuming potential hazards such as irritation, acute toxicity, and other latent risks associated with its constituent chemical groups.

Hazard Analysis: A First-Principles Approach

This compound is a substituted piperidine derivative present as a hydrochloride salt.[2][3] Lacking specific toxicological data, a conservative risk assessment must be derived from its structural components. The GHS07 "Exclamation Mark" pictogram is associated with similar compounds, indicating potential acute toxicity, skin irritation, or eye irritation.[3]

A logical breakdown of potential hazards is presented below:

Component Functional GroupAssociated HazardsRationale and Authoritative Context
Piperidine Ring Toxicity, Flammability, Corrosivity: Piperidine and its derivatives can be toxic if inhaled or absorbed through the skin, and are known skin and eye irritants.[4][5] They can cause severe burns and damage to the respiratory system.[6]The core heterocyclic structure necessitates handling procedures that prevent skin contact and inhalation.
Amide Moiety Irritation, Potential Systemic Effects: Amides as a class can vary in hazard. For instance, N-methyl-2-(piperidin-4-yl)acetamide is known to cause skin and eye irritation and may cause respiratory irritation.[7] Some simple amides, like acetamide, are suspected carcinogens (H351).[8]While there is no evidence of carcinogenicity for the title compound, this potential latent hazard from a related structure justifies stringent engineering controls to minimize exposure.
Hydrochloride Salt Corrosivity, Respiratory Irritation: As a salt of hydrochloric acid, the compound can be corrosive, particularly to mucous membranes.[9] If heated to decomposition or exposed to strong bases, it may release toxic hydrogen chloride fumes.[10]PPE selection, particularly respiratory and eye protection, must account for the corrosive nature of the hydrochloride component.[11]

Engineering Controls: The First Line of Defense

Before considering Personal Protective Equipment (PPE), engineering controls must be implemented to minimize exposure. These controls are non-discretionary.

  • Fume Hood: All handling of solid this compound, including weighing, transferring, and solution preparation, must be conducted inside a certified chemical fume hood.[9] This is critical to prevent the inhalation of fine particulates and any potential vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are safely diluted and removed.[12]

  • Designated Area: All work with this compound should be performed in a designated area of the laboratory, clearly marked to inform others of the potential hazards.

Personal Protective Equipment (PPE): A Mandated Protocol

PPE is the final barrier between the researcher and the chemical. The following selection is based on a conservative assessment of the compound's potential hazards.

Eye and Face Protection
  • Chemical Splash Goggles: At a minimum, chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are required. Standard safety glasses do not provide adequate protection from dusts or splashes.[9]

  • Face Shield: When handling larger quantities (>5g) or performing operations with a high risk of splashing (e.g., dissolution in a vortexer), a full-face shield must be worn in addition to chemical splash goggles.[11]

Skin and Body Protection
  • Gloves: Nitrile gloves are the recommended minimum for incidental contact.[9] However, given the piperidine substructure, prolonged contact or immersion requires gloves with higher chemical resistance, such as butyl rubber or neoprene.[11]

    • Expert Insight (Double Gloving): For weighing and transfer operations, it is best practice to wear two pairs of nitrile gloves. The outer pair can be removed immediately if contamination is suspected, protecting the inner pair and the user's skin.

    • Causality: Always consult the glove manufacturer's compatibility charts for specific breakthrough times. No glove material is impervious indefinitely.

  • Lab Coat: A flame-resistant lab coat with full-length sleeves, buttoned completely, is mandatory to protect against skin contact.[13]

  • Full-Length Pants and Closed-Toe Shoes: No exposed skin is permitted on the lower legs or feet. Shoes should be made of a non-porous material.[9]

Respiratory Protection

When engineering controls cannot guarantee exposure levels below occupational limits (or in their absence, below a conservative internal action level), respiratory protection is required.

  • For Solids/Dusts: If there is a risk of aerosolization when handling the powder outside of a fume hood (a practice that is strongly discouraged), a NIOSH-approved respirator is necessary. An N95 particulate respirator may be sufficient, but a half-mask or full-face respirator with acid gas/organic vapor cartridges and P100 particulate filters offers a higher level of protection.[10]

  • Regulatory Mandate: Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and annual fit-testing, as mandated by OSHA (29 CFR 1910.134).[12]

Operational Plan: Step-by-Step Weighing Protocol

This protocol outlines the essential steps for safely weighing this compound.

  • Preparation: Don all required PPE as described in Section 3. Ensure the chemical fume hood is operational and the work surface is clean.

  • Staging: Place all necessary equipment (spatula, weigh boat/paper, secondary container) inside the fume hood before introducing the chemical.

  • Transfer: Carefully open the stock container inside the fume hood. Use a dedicated spatula to transfer the desired amount of solid to the weigh boat. Perform this action slowly to minimize dust generation.

  • Closure: Securely close the stock container immediately after dispensing.

  • Transport: Place the weighed sample in a labeled, sealed secondary container before removing it from the fume hood.

  • Decontamination: Wipe down the spatula and any potentially contaminated surfaces within the fume hood with a suitable solvent (e.g., 70% ethanol), followed by water. Dispose of cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Finalization & Cleanup prep1 Don Full PPE (Goggles, Lab Coat, Double Gloves) prep2 Verify Fume Hood Functionality prep1->prep2 handle1 Stage Equipment (Spatula, Weigh Boat, Container) prep2->handle1 Begin Work handle2 Carefully Dispense Solid Compound handle1->handle2 handle3 Seal Stock Container handle2->handle3 handle4 Place Weighed Sample in Secondary Container handle3->handle4 clean1 Decontaminate Work Area & Tools handle4->clean1 Work Complete clean2 Dispose of Waste in Hazardous Waste Bin clean1->clean2 clean3 Remove PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe handling workflow for weighing this compound.

Emergency and Disposal Plans

Spill Response
  • Small Spill (in fume hood): Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material (e.g., sand or vermiculite).[4] Carefully scoop the material into a labeled hazardous waste container. Decontaminate the area with a suitable solvent.

  • Large Spill (outside fume hood): Evacuate the area immediately. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean it up without specialized training and equipment.

Exposure Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Waste Disposal
  • Categorization: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be treated as hazardous chemical waste.[14][15]

  • Containment: Collect waste in a clearly labeled, sealed container compatible with the chemical. The label must include the full chemical name: "this compound".[13]

  • Disposal: Do not dispose of this chemical down the drain or in regular trash.[14] All waste must be disposed of through a licensed hazardous waste disposal company, typically via incineration, in accordance with local, state, and federal regulations.[15]

References

  • Standard Operating Procedure: Hydrochloric Acid. University of California, Santa Barbara. Available at: [Link]

  • Piperidine - SAFETY DATA SHEET. Penza. Available at: [Link]

  • Hydrochloric Acid Safe Handling Guideline. SLAC National Accelerator Laboratory. Available at: [Link]

  • N-(piperidin-4-ylmethyl)acetamide hydrochloride | C8H17ClN2O. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • N-methyl-2-(piperidin-4-yl)acetamide | C8H16N2O. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. Available at: [Link]

  • Hydrochloric Acid Handbook. OxyChem. Available at: [Link]

  • The Tools You Need for the Safe Preparation of HCL Gas and Other Harsh Chemicals. iPolymer. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.